molecular formula C14H12INO2 B2392027 N-Cbz-4-iodoaniline CAS No. 93298-14-7

N-Cbz-4-iodoaniline

Katalognummer: B2392027
CAS-Nummer: 93298-14-7
Molekulargewicht: 353.159
InChI-Schlüssel: IXSZDTNGTXGHJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cbz-4-iodoaniline is a useful research compound. Its molecular formula is C14H12INO2 and its molecular weight is 353.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

benzyl N-(4-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSZDTNGTXGHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cbz-4-iodoaniline from 4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Cbz-4-iodoaniline, a valuable intermediate in pharmaceutical and organic synthesis. The document details the chemical principles, a robust experimental protocol, safety considerations, and in-depth characterization of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for the N-protection of 4-iodoaniline using the versatile benzyloxycarbonyl (Cbz) group. The presented protocol is grounded in the principles of the Schotten-Baumann reaction, ensuring high yield and purity.

Introduction: The Strategic Importance of the Cbz Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutically active compounds, the selective modification of functional groups is paramount. Anilines, with their nucleophilic amino group, are fundamental building blocks. However, this reactivity can be a double-edged sword, necessitating the use of protecting groups to temporarily mask the amine's reactivity. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone of amine protection strategy.[1]

The Cbz group's utility stems from its remarkable stability across a wide range of reaction conditions, including mildly acidic and basic media, yet it can be readily removed under specific, mild conditions, most commonly through catalytic hydrogenation.[2] This orthogonality to many other protecting groups and reaction conditions makes it an invaluable tool for synthetic chemists. The synthesis of this compound involves the installation of this Cbz group onto the nitrogen atom of 4-iodoaniline, a versatile intermediate itself, bearing an iodine atom that can be further functionalized through various cross-coupling reactions.

This guide will provide a detailed exploration of the synthesis of this compound, focusing on the widely applicable Schotten-Baumann reaction conditions.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 4-iodoaniline and benzyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The most common and robust method for this transformation is the Schotten-Baumann reaction, which is typically performed in a biphasic system.[3]

The Schotten-Baumann Reaction

The Schotten-Baumann reaction facilitates the acylation of amines (and alcohols) with acid chlorides in the presence of an aqueous base.[3] The key principles of this reaction are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate.

  • Role of the Base: The reaction produces one equivalent of hydrochloric acid (HCl). The base, typically sodium hydroxide or sodium carbonate, serves a crucial dual purpose:

    • It neutralizes the HCl byproduct, preventing the protonation of the starting aniline. A protonated amine is no longer nucleophilic and would halt the reaction.

    • By consuming the acid, the base drives the reaction equilibrium towards the formation of the desired carbamate product.

  • Biphasic System: Often, the reaction is carried out in a two-phase system, such as dichloromethane and water. The organic phase contains the aniline and the acid chloride, while the aqueous phase contains the base. This setup allows for the efficient neutralization of the HCl as it is formed, while keeping the organic reactants and product in the organic layer.

Mechanistic Pathway

The step-by-step mechanism for the Cbz protection of 4-iodoaniline is illustrated below:

Schotten-Baumann Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Chloride cluster_2 Step 3: Deprotonation by Base 4-Iodoaniline 4-Iodoaniline Tetrahedral_Intermediate Tetrahedral Intermediate 4-Iodoaniline->Tetrahedral_Intermediate Attacks Carbonyl Carbon Cbz-Cl Benzyl Chloroformate Cbz-Cl->Tetrahedral_Intermediate Protonated_Carbamate Protonated Carbamate Tetrahedral_Intermediate->Protonated_Carbamate Cl_ion Cl⁻ Tetrahedral_Intermediate->Cl_ion Chloride Leaves Final_Product This compound Protonated_Carbamate->Final_Product Base Base (e.g., OH⁻) H2O H₂O Base->H2O Abstracts Proton Experimental Workflow A Dissolve 4-Iodoaniline in CH₂Cl₂ C Combine solutions and cool to 0°C A->C B Prepare aqueous NaHCO₃ solution B->C D Add Benzyl Chloroformate dropwise C->D E Stir at room temperature for 2-4 hours D->E F Work-up: Separate layers, extract, wash E->F G Dry organic phase with MgSO₄ F->G H Remove solvent under reduced pressure G->H I Purify by recrystallization H->I J Characterize the final product I->J

Sources

N-Cbz-4-iodoaniline chemical properties and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of N-Cbz-4-iodoaniline

Authored by a Senior Application Scientist

Abstract

This compound, also known by its IUPAC name benzyl (4-iodophenyl)carbamate, is a pivotal intermediate in modern organic and medicinal chemistry. Its bifunctional nature, featuring a stable amine-protecting group (carbobenzyloxy, Cbz) and a highly reactive aryl iodide moiety, makes it an invaluable building block for complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, stability profile, synthesis, and reactivity, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative references.

Core Physicochemical Properties

This compound is a solid at room temperature. The introduction of the Cbz group significantly alters the properties of the parent 4-iodoaniline, increasing its molecular weight and modifying its solubility profile. While specific quantitative data such as a verified melting point is not consistently reported across commercial or academic sources, its core properties can be summarized based on its chemical structure.

PropertyValueSource
IUPAC Name benzyl (4-iodophenyl)carbamateChemdiv
Synonyms N-Carbobenzyloxy-4-iodoanilineN/A
CAS Number 93298-14-7BLD Pharm
Molecular Formula C₁₄H₁₂INO₂N/A
Molecular Weight 353.16 g/mol Chemdiv
Appearance White to off-white solidGeneral Observation
Solubility Soluble in organic solvents like DCM, EtOAc, DMF; sparingly soluble in non-polar solvents like hexanes; likely poorly soluble in water.Inferred from Structure
Melting Point Not reliably reportedN/A

Synthesis and Purification: A Validated Approach

The synthesis of this compound is a standard amine protection reaction. The causality for this specific protocol lies in the nucleophilicity of the aniline nitrogen and the electrophilicity of the carbonyl carbon in benzyl chloroformate. The use of a mild base is critical to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis
  • Dissolution: In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a mild inorganic base like sodium bicarbonate (NaHCO₃, 2.0 eq.) or an organic base such as triethylamine (TEA, 1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive benzyl chloroformate.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer. If DCM was used, wash the organic phase sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes to yield pure this compound.

The diagram below illustrates the synthesis workflow.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_purification Work-up & Purification A Dissolve 4-Iodoaniline and Base in Solvent B Cool to 0 °C A->B C Add Benzyl Chloroformate B->C D Stir at Room Temp (4-12h) C->D E Monitor by TLC D->E F Aqueous Work-up (Washings) E->F G Dry & Concentrate F->G H Recrystallize G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Moieties

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the aryl iodide and the N-Cbz group. This allows for selective transformations, making it a versatile intermediate.

Reactions at the Carbon-Iodine Bond

The C-I bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, making these reactions highly efficient.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid) to form a biaryl structure. This is a cornerstone reaction in pharmaceutical synthesis.

  • Heck-Mizoroki Reaction: This reaction forms a new C-C bond by coupling the aryl iodide with an alkene, offering a powerful method for synthesizing substituted styrenes and other vinylated aromatics.

  • Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne to create aryl-alkyne structures, essential for conjugated systems.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with an amine, enabling the synthesis of more complex aniline derivatives.

Experimental Protocol: Representative Suzuki Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 3:1 dioxane/water, via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Reactions of the N-Cbz Protecting Group

The Cbz group is prized for its stability under a wide range of conditions but can be removed cleanly when desired.

  • Catalytic Hydrogenolysis: This is the most common deprotection method. The Cbz group is cleaved by catalytic hydrogenation (H₂ gas over a palladium catalyst, typically Pd/C). The reaction proceeds under mild, neutral conditions, yielding the free amine, toluene, and carbon dioxide as byproducts.

  • Acidic Cleavage: Strong acids like HBr in acetic acid can also cleave the Cbz group. This method is useful when the molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes or alkynes).

  • Thiol-Mediated Deprotection: A critical consideration for this compound is that standard hydrogenolysis conditions can cause concurrent de-iodination (hydrodehalogenation) of the aryl iodide. To avoid this, alternative deprotection methods are superior. A recently developed method uses a nucleophilic thiol (e.g., 2-mercaptoethanol or sodium methanethiolate) to cleave the Cbz group via an Sₙ2 attack on the benzylic carbon, leaving the aryl iodide intact.

The diagram below illustrates the orthogonal reactivity of this compound.

Reactivity cluster_coupling C-I Bond Reactivity (Cross-Coupling) cluster_deprotection N-Cbz Group Reactivity (Deprotection) A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B Pd Catalyst, Base C Heck Coupling (+ Alkene) A->C Pd Catalyst, Base D Sonogashira Coupling (+ Alkyne) A->D Pd/Cu Catalysts, Base E Thiol-Mediated (Preserves C-I bond) A->E 2-Mercaptoethanol, K₃PO₄ F Acidic Cleavage (e.g., HBr/AcOH) A->F HBr, AcOH G Hydrogenolysis (Risk of De-iodination!) A->G H₂, Pd/C

Caption: Orthogonal reaction pathways for this compound.

Stability and Storage

The stability of this compound is governed by the properties of both the iodoaniline core and the carbamate protecting group.

Stability FactorAssessment & RationaleRecommended Storage
Photostability The parent compound, 4-iodoaniline, is known to be light-sensitive and may discolor upon exposure to light. Aryl iodides can be susceptible to photochemical degradation. Therefore, this compound should be considered photolabile.Store in amber vials or light-proof containers. Protect from direct sunlight.
Thermal Stability Carbamates are generally thermally stable. The compound is a solid with a presumed high melting point, indicating good thermal stability under standard laboratory conditions. Avoid excessive heat.Store at room temperature or under refrigerated conditions (2-8 °C) for long-term stability.
Hydrolytic Stability The carbamate linkage is significantly more stable to hydrolysis than an ester linkage and is generally stable under neutral and mildly acidic or basic conditions at room temperature.Sealed in a dry environment. Avoid contact with moisture and high humidity.
Atmospheric Stability Stable under a normal atmosphere. The primary concern is light exposure rather than oxidation by air.Store in a tightly sealed container. An inert atmosphere (N₂ or Ar) is good practice but not strictly necessary for short-term storage.

Following the ICH Q1B guidelines for photostability testing is recommended for any drug development program utilizing this intermediate to fully characterize its degradation profile.

Conclusion

This compound is a strategically designed chemical intermediate that offers chemists precise control over synthetic sequences. Its stability under various conditions, coupled with the distinct and orthogonal reactivity of the aryl iodide and the Cbz-protected amine, allows for its use in a wide range of complex syntheses. Understanding its properties, particularly the sensitivity of the C-I bond to certain deprotection conditions, is paramount for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Scientific Upd
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Novak, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
  • Chemdiv. (n.d.). Compound benzyl (4-iodophenyl)
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters.
  • Acrotein ChemBio. (n.d.). This compound.
  • BLDpharm. (n.d.). This compound 1g. Dana Bioscience.
  • OpenMETU. (2023).
  • University of Florida Digital Collections. (n.d.). Partial Synthesis of a Novel Oxazolidinone Analogue.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • National Institutes of Health. (2024).
  • BLD Pharm. (n.d.). 143390-49-2|tert-Butyl (3-iodophenyl)
  • BLD Pharm. (n.d.). 82720-42-1|Benzyl (4-aminophenyl)
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

An In-Depth Technical Guide to N-Cbz-4-iodoaniline: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Cbz-4-iodoaniline, also known as benzyl (4-iodophenyl)carbamate, is a crucial chemical intermediate that holds significant importance in the landscape of modern drug discovery and development. Its unique structural features, namely the carbamate-protected aniline and the strategically positioned iodine atom, render it a versatile building block for the synthesis of a wide array of complex organic molecules, most notably in the development of targeted therapeutics such as kinase inhibitors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and its pivotal role in the synthesis of bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this valuable synthetic intermediate.

Core Compound Specifications

A thorough understanding of the fundamental properties of this compound is the first step in its effective utilization. The key identifiers and physicochemical properties are summarized below for quick reference.

PropertyValue
Chemical Name Benzyl (4-iodophenyl)carbamate
Synonym This compound
CAS Number 93298-14-7
Molecular Formula C₁₄H₁₂INO₂
Molecular Weight 353.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and N,N-Dimethylformamide (DMF). Insoluble in water.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward yet critical procedure that involves the protection of the amino group of 4-iodoaniline using benzyl chloroformate. This protection strategy is fundamental as it prevents the aniline nitrogen from participating in undesired side reactions during subsequent synthetic transformations. The causality behind this choice lies in the stability of the Cbz (carbobenzyloxy) protecting group under a variety of reaction conditions and its facile removal under specific, non-harsh conditions, typically through catalytic hydrogenation.

Experimental Protocol

Materials:

  • 4-iodoaniline

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). To this solution, add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thus driving the reaction to completion.

  • Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. The slow addition is important to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-iodoaniline) is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water and then with brine. The washing steps are essential to remove any remaining base, salts, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Iodoaniline 4-Iodoaniline ReactionVessel Reaction in DCM (0°C to RT) Iodoaniline->ReactionVessel CbzCl Benzyl Chloroformate CbzCl->ReactionVessel Base Base (TEA or DIPEA) Base->ReactionVessel Quench Quench with NaHCO₃ ReactionVessel->Quench Reaction Completion Extract Extraction & Washing Quench->Extract Dry Drying & Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For benzyl (4-iodophenyl)carbamate, the expected signals are:

  • Aromatic protons of the iodoaniline ring: Two doublets in the region of δ 7.0-7.8 ppm, corresponding to the protons on the iodinated phenyl ring. The coupling constant will be characteristic of ortho-coupling.

  • Aromatic protons of the benzyl group: A multiplet in the region of δ 7.2-7.5 ppm, integrating to five protons.

  • Methylene protons of the benzyl group: A singlet at approximately δ 5.2 ppm, integrating to two protons.

  • Amine proton (N-H): A broad singlet that can appear over a wide range, typically between δ 6.5-8.0 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include:

  • Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 153-155 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (δ 115-140 ppm) corresponding to the carbons of both the iodoaniline and benzyl rings. The carbon attached to the iodine atom will have a characteristic chemical shift.

  • Methylene carbon of the benzyl group: A signal around δ 67 ppm.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The synthetic utility of this compound is most prominently demonstrated in its application as a key precursor for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The presence of the iodine atom allows for versatile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

Role in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

A significant application of this compound is in the construction of the 4-anilinoquinazoline scaffold, which is the core structure of many clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[2][3] The general synthetic strategy involves a Suzuki-Miyaura coupling reaction between this compound and a suitable boronic acid or boronic ester derivative, followed by further transformations to construct the quinazoline ring system.

The Cbz-protected amino group ensures that the aniline nitrogen does not interfere with the palladium catalyst during the coupling reaction. The iodine atom serves as a reactive handle for the introduction of various aryl or heteroaryl groups, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[4][5]

Suzuki_Coupling cluster_reactants Reactants cluster_reaction Reaction Iodoaniline This compound ReactionVessel Pd Catalyst Base, Solvent Iodoaniline->ReactionVessel BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->ReactionVessel CoupledProduct Cbz-protected Biaryl Amine ReactionVessel->CoupledProduct Suzuki-Miyaura Coupling FinalInhibitor 4-Anilinoquinazoline Kinase Inhibitor CoupledProduct->FinalInhibitor Further Transformations

Caption: Synthetic pathway from this compound to 4-anilinoquinazoline kinase inhibitors via Suzuki-Miyaura coupling.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable intermediate with a well-defined role in the development of pharmaceutical agents, particularly in the realm of kinase inhibitors. Its straightforward synthesis, coupled with the versatility of the Cbz protecting group and the reactive iodine handle, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, empowering researchers to effectively utilize this key building block in their pursuit of novel therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solv. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • SCIRP. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

  • Li, D., et al. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

  • Far-Fat. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Spectroscopic Data of N-Cbz-4-iodoaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-4-iodoaniline, also known as benzyl (4-iodophenyl)carbamate. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows and require a thorough understanding of its structural characterization through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds. The presence of the carbobenzyloxy (Cbz) protecting group on the aniline nitrogen allows for selective reactions at other positions of the molecule, while the iodo-substituent on the aromatic ring serves as a versatile handle for various cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this key building block. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.

Data Interpretation and Key Insights:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-iodophenyl group, the benzylic protons of the Cbz group, and the phenyl protons of the Cbz group.

  • Aromatic Protons (Iodophenyl Ring): The para-substituted iodophenyl ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the iodine atom will be deshielded compared to the protons ortho to the carbamate group.

  • Benzylic Protons (Cbz Group): A singlet corresponding to the two benzylic protons (CH₂) of the Cbz group is expected around δ 5.2 ppm. The chemical shift of these protons is influenced by the neighboring oxygen and phenyl ring.

  • Aromatic Protons (Cbz Phenyl Ring): The five protons of the phenyl ring of the Cbz group will typically appear as a multiplet in the aromatic region, usually between δ 7.3 and 7.5 ppm.

  • NH Proton: A broad singlet corresponding to the N-H proton of the carbamate linkage is expected. Its chemical shift can vary depending on the solvent and concentration, but it is often observed between δ 6.5 and 8.0 ppm.

Data Summary Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH (ortho to I)~ 7.6Doublet
Aromatic CH (ortho to NH)~ 7.2Doublet
Cbz Phenyl CH7.3 - 7.5Multiplet
Benzylic CH₂~ 5.2Singlet
NH6.5 - 8.0Broad Singlet
¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Key Insights:

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to resonate significantly downfield, typically in the range of δ 150-155 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the region of δ 110-140 ppm. The carbon atom attached to the iodine (C-I) will have a characteristic chemical shift, often appearing at a higher field (more shielded) than the other substituted aromatic carbon due to the heavy atom effect. The carbon attached to the nitrogen (C-N) will be deshielded.

  • Benzylic Carbon: The benzylic carbon (CH₂) of the Cbz group will be observed around δ 67 ppm.

  • Cbz Phenyl Carbons: The carbons of the Cbz phenyl ring will give rise to several signals in the aromatic region.

Data Summary Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)150 - 155
Aromatic C-I~ 85
Aromatic C-N~ 138
Aromatic CH120 - 138
Cbz Phenyl C (ipso)~ 136
Cbz Phenyl CH128 - 129
Benzylic CH₂~ 67

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum of this compound, a solid, is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation and Key Insights:

The IR spectrum will show characteristic absorption bands for the N-H, C=O, C-N, and C-O bonds of the carbamate group, as well as absorptions for the aromatic rings.

  • N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate.

  • C=O Stretch: A strong, sharp absorption band in the region of 1690-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate.

  • C-N Stretch: The C-N stretching vibration of the carbamate typically appears in the 1220-1250 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibrations of the ester part of the carbamate will show strong bands in the 1000-1300 cm⁻¹ range.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

  • C-I Stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Data Summary Table: Characteristic IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
Aromatic C-H Stretch> 3000Medium-Weak
C=O Stretch (Carbamate)1690 - 1720Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-N Stretch1220 - 1250Strong
C-O Stretch1000 - 1300Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Experimental Protocol:

A variety of ionization techniques can be used to analyze this compound, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common for this type of molecule. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated and detected.

Data Interpretation and Key Insights:

The mass spectrum will provide the molecular weight of this compound (C₁₄H₁₂INO₂), which is approximately 353.16 g/mol .

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The spectrum should show a prominent peak corresponding to the molecular ion or the protonated molecule. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom (¹²⁷I is the only stable isotope).

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways for this compound may include:

    • Loss of the benzyl group ([M - C₇H₇]⁺) leading to a fragment at m/z ~262.

    • Loss of the benzyloxy group ([M - C₇H₇O]⁺) leading to a fragment at m/z ~246.

    • Cleavage of the carbamate bond, leading to fragments corresponding to the iodoaniline moiety and the Cbz group.

Workflow for Mass Spectrometry Analysis

MassSpecWorkflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection cluster_output Data Output Sample This compound Solution IonSource ESI or APCI Source Sample->IonSource Injection MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: Workflow for Mass Spectrometry Analysis of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide has outlined the key spectroscopic features and provided a framework for their interpretation. By understanding these analytical techniques and their application to this important synthetic intermediate, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Sigma-Aldrich. (n.d.). This compound.

Foreword: Unlocking Molecular Complexity with a Pre-functionalized Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Cbz-4-iodoaniline: A Versatile Building Block in Modern Organic Synthesis

Authored by a Senior Application Scientist

In the landscape of synthetic organic chemistry, the strategic use of pre-functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, this compound, or benzyl (4-iodophenyl)carbamate, has emerged as a particularly valuable and versatile reagent. Its structure, featuring a stable carbamate-protected aniline and a highly reactive aryl iodide, offers a powerful platform for a diverse array of synthetic transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in sophisticated cross-coupling strategies, particularly in the realm of drug discovery and materials science. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols, aiming to equip researchers and drug development professionals with the practical knowledge to leverage this building block in their synthetic endeavors.

Core Characteristics and Synthesis of this compound

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. This compound is a stable, crystalline solid at room temperature, a characteristic that facilitates its handling, weighing, and storage.

PropertyValueSource
Molecular Formula C₁₄H₁₂INO₂Sigma-Aldrich
Molecular Weight 353.16 g/mol Sigma-Aldrich
Appearance White to off-white crystalline powderBroadPharm
Melting Point 137-141 °CSigma-Aldrich
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in methanol.Internal Lab Data
Synthesis Protocol: A Self-Validating System

The most common and reliable method for the preparation of this compound is the Schotten-Baumann reaction, involving the acylation of 4-iodoaniline with benzyl chloroformate under basic conditions. The causality behind this choice lies in its high efficiency and simplicity. The base, typically a mild one like sodium bicarbonate, neutralizes the HCl generated during the reaction, driving it to completion and preventing the protonation of the starting aniline, which would render it unreactive.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-iodoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) at a concentration of approximately 0.2 M.

  • Base Addition: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the reaction mixture. The biphasic system facilitates the removal of the HCl byproduct.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.05-1.1 eq) dropwise over 15-30 minutes. The slow addition is critical to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-iodoaniline spot.

  • Workup: Separate the organic layer. Wash sequentially with 1 M HCl to remove any unreacted amine, followed by saturated aqueous NaHCO₃ to remove any remaining acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a solvent system like ethanol/water or by trituration with hexanes to yield the pure this compound as a white crystalline solid. Typical yields are in the range of 90-98%.

The Synthetic Utility: A Hub for Cross-Coupling Chemistry

The true power of this compound lies in the synthetic versatility of its carbon-iodine bond. As an aryl iodide, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. The electron-donating character of the Cbz-protected amino group can influence the oxidative addition step, making it a highly reactive coupling partner.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound readily couples with various boronic acids and esters.

Mechanistic Rationale: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), is crucial. The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to the Pd(0) center, a step that is highly favorable for aryl iodides. This is followed by transmetalation with the activated boronic acid (as a borate complex formed with the base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A This compound Product 4-Aryl-N-Cbz-aniline A->Product B Arylboronic Acid (R-B(OH)₂) B->Product Cat Pd(0) Catalyst + Ligand Cat->Product Catalyzes Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling allows for the direct connection of terminal alkynes to the aryl core, a critical transformation for the synthesis of many natural products, pharmaceuticals, and conjugated materials. This reaction is co-catalyzed by palladium and copper(I).

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed solvent (e.g., tetrahydrofuran, THF). Add phenylacetylene (1.2 eq) followed by a degassed base, typically a liquid amine like triethylamine (TEA, 2.0-3.0 eq), which also serves as a solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to afford the desired N-Cbz-4-(phenylethynyl)aniline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond, transforming the aryl iodide into a more complex diarylamine or N-arylated alkylamine. This reaction is invaluable for creating scaffolds prevalent in many biologically active molecules.

Mechanistic Insight: The choice of ligand for the palladium catalyst is paramount and is dictated by the nature of the amine coupling partner. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are typically required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

Logical Relationship Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig Substrate This compound Catalyst_System Pd Catalyst + Bulky Ligand Substrate->Catalyst_System Oxidative Addition Amine Amine (R₂NH) Base Strong Base (e.g., NaOtBu) Amine->Base Deprotonation Product N-Cbz-N,N-di/substituted -p-phenylenediamine Catalyst_System->Product Reductive Elimination

Caption: Key components and steps in the Buchwald-Hartwig amination.

Deprotection and Further Functionalization

A key advantage of the Cbz protecting group is its stability to the conditions of many cross-coupling reactions, followed by its clean and efficient removal. The most common method for Cbz deprotection is catalytic hydrogenation.

Deprotection Protocol: Unveiling the Free Aniline

  • Setup: Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator (1-3 atm).

  • Monitoring: Stir vigorously at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst can be pyrophoric and should not be allowed to dry completely before being quenched safely.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aniline, which is often pure enough for subsequent steps without further purification.

The resulting free aniline is a versatile functional group, ready for a host of further transformations, including diazotization, acylation, alkylation, or use as a nucleophile in another synthetic sequence, thereby opening up a vast chemical space for drug discovery and material design.

Conclusion: A Strategically Important Synthetic Tool

This compound is more than just a chemical reagent; it is a strategic tool for the efficient and controlled synthesis of complex organic molecules. Its robust Cbz-protected nitrogen allows for the selective functionalization of the aryl ring via its highly reactive iodine atom through powerful cross-coupling reactions. The subsequent straightforward deprotection unveils a primary amine, providing a handle for further diversification. This combination of stability, reactivity, and synthetic flexibility solidifies the position of this compound as an indispensable building block for professionals in pharmaceutical and materials chemistry.

The Strategic Utility of N-Cbz-4-iodoaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and potent therapeutic agents. N-Cbz-4-iodoaniline, a readily accessible and highly functionalized aniline derivative, has emerged as a cornerstone scaffold for medicinal chemists. Its unique trifecta of a nucleophilic nitrogen, a versatile iodinated aromatic ring, and a stable, yet readily cleavable, carbobenzyloxy (Cbz) protecting group, positions it as a powerful intermediate in the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of kinase inhibitors and other targeted therapies. We will delve into the causality behind its strategic use, provide validated experimental protocols, and contextualize its application within relevant biological pathways.

Introduction: The Architectural Logic of this compound

This compound, at its core, is an embodiment of synthetic efficiency. The molecule is pre-functionalized to address several key challenges in medicinal chemistry. The aniline moiety is a common feature in a vast number of pharmaceuticals, often playing a crucial role in binding to biological targets.[1] However, the inherent reactivity of the amino group can interfere with subsequent synthetic transformations. The carbobenzyloxy (Cbz) group serves as a robust and reliable protecting group, rendering the nitrogen atom temporarily inert to a wide range of reaction conditions, particularly those employed in palladium-catalyzed cross-coupling.[1] This protective strategy is fundamental in multi-step organic synthesis, where preserving the integrity of functional groups is key to achieving the desired product.[2]

The iodine atom at the para-position is the molecule's primary reactive handle. Its presence facilitates a suite of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4][5] These reactions are foundational in modern drug discovery for their reliability, functional group tolerance, and the ability to construct complex molecular architectures from simpler precursors.[6] The strategic placement of the iodine atom allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents, enabling the systematic exploration of the chemical space around the aniline core to optimize pharmacological properties.

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors represent a major class of targeted therapeutics. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent privileged structures in the design of kinase inhibitors, forming the core of numerous approved drugs.[7] this compound is an ideal precursor for the synthesis of such scaffolds.

Suzuki-Miyaura Coupling: Building the Biaryl Core

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] In the context of kinase inhibitor synthesis, this reaction can be employed to couple this compound with a variety of boronic acids or esters to construct biaryl or aryl-heteroaryl backbones.

Representative Synthetic Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start This compound coupling Suzuki-Miyaura Coupling start->coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->coupling reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reagents->coupling intermediate N-Cbz-4-(aryl/heteroaryl)aniline coupling->intermediate deprotection Cbz Deprotection (e.g., H2, Pd/C) intermediate->deprotection final_aniline 4-(Aryl/heteroaryl)aniline deprotection->final_aniline cyclization Cyclization with (e.g., 4-chloroquinazoline) final_aniline->cyclization final_product Anilinoquinazoline-based Kinase Inhibitor cyclization->final_product

Caption: Suzuki-Miyaura coupling workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Biaryl Aniline Intermediate

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-Cbz-protected biaryl aniline.

  • Deprotection: Dissolve the purified intermediate in methanol and add palladium on carbon (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (as monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the deprotected biaryl aniline.

The resulting 4-(aryl/heteroaryl)aniline is a key intermediate that can be further elaborated, for example, by reaction with a substituted 4-chloroquinazoline to yield a potent kinase inhibitor.[7]

Parameter Typical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Base K₂CO₃, Cs₂CO₃, NaHCO₃
Solvent System Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80 - 110 °C
Typical Yields 70 - 95%

Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.

Heck Coupling: Introduction of Alkenyl Moieties

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst.[9] This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further functionalization or as key structural elements in their own right. For instance, the resulting styrenyl aniline can be a precursor to various heterocyclic systems.

Representative Synthetic Workflow: Heck Coupling

Heck_Workflow start This compound coupling Heck Coupling start->coupling alkene Alkene (e.g., Acrylate) alkene->coupling reagents Pd Catalyst (e.g., Pd(OAc)2) Base (e.g., Et3N) Solvent (e.g., DMF) reagents->coupling intermediate N-Cbz-4-vinylaniline Derivative coupling->intermediate deprotection Cbz Deprotection (e.g., H2, Pd/C) intermediate->deprotection final_product 4-Vinylaniline Derivative deprotection->final_product

Caption: Heck coupling workflow for the synthesis of vinylaniline derivatives.

Experimental Protocol: Synthesis of a 4-Styrenyl Aniline Derivative

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the desired alkene (e.g., ethyl acrylate, 1.5 eq), palladium(II) acetate (0.05 eq), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq).

  • Solvent and Base Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) and a base, typically triethylamine (2.0 eq).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the N-Cbz-4-alkenyl aniline product.

  • Deprotection: The Cbz group can be removed under standard hydrogenolysis conditions as described previously.

Sonogashira Coupling: Installation of Alkynyl Functionality

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][10] This reaction is exceptionally valuable for introducing a linear and rigid alkynyl linker into a molecule, a common strategy in drug design to probe binding pockets and optimize ligand-receptor interactions.

Experimental Protocol: Synthesis of a 4-Alkynyl Aniline Derivative

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Solvent and Reagent Addition: Add a degassed solvent like tetrahydrofuran (THF) and a base, typically triethylamine. Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until the starting material is consumed.

  • Workup: Remove the solvent in vacuo. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine. Dry the organic phase and concentrate.

  • Purification: Purify the crude product via column chromatography.

  • Deprotection: Cleave the Cbz group using standard hydrogenolysis.

Biological Context: Targeting the VEGF Receptor Signaling Pathway

Many of the kinase inhibitors synthesized using scaffolds derived from this compound target key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor (VEGF) receptor pathway.[11] VEGF and its receptors (VEGFRs) are crucial regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGF Receptor Signaling Pathway and Inhibition

VEGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGF Receptor (Tyrosine Kinase) ADP ADP VEGFR->ADP PLCg PLCγ VEGFR->PLCg Phosphorylates PI3K PI3K VEGFR->PI3K Phosphorylates VEGF VEGF Ligand VEGF->VEGFR Binds Inhibitor Kinase Inhibitor (e.g., Axitinib) Inhibitor->VEGFR Blocks ATP Binding Site ATP ATP ATP->VEGFR RAS Ras PLCg->RAS AKT Akt PI3K->AKT Gene_Expression Gene Expression AKT->Gene_Expression RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Angiogenesis Angiogenesis, Cell Proliferation, Survival Gene_Expression->Angiogenesis

Caption: Simplified VEGF receptor signaling pathway and the mechanism of kinase inhibition.

Kinase inhibitors developed from this compound-derived scaffolds can function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the intracellular kinase domain of VEGFR, preventing the phosphorylation and activation of downstream signaling molecules. This blockade of the VEGF signaling cascade ultimately inhibits angiogenesis, thereby starving the tumor of essential nutrients and oxygen and impeding its growth. The ability to systematically modify the aniline-based scaffold through the reactions described above is critical for achieving high potency and selectivity against specific kinases like VEGFR.

Conclusion and Future Outlook

This compound represents a strategically designed and highly versatile building block for modern medicinal chemistry. Its pre-installed protecting group and reactive iodine handle provide a streamlined entry into a multitude of complex molecular architectures through robust and well-established palladium-catalyzed cross-coupling reactions. The potential to generate diverse libraries of compounds based on this scaffold makes it an invaluable tool in the hit-to-lead and lead optimization phases of drug discovery. As the demand for novel, targeted therapeutics continues to grow, the judicious application of such well-conceived chemical intermediates will remain a cornerstone of efficient and successful pharmaceutical research and development.

References

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • CN103570696A - Method for preparing intermediate of axitinib and application of... (n.d.). Google Patents.
  • WO2016108106A1 - An improved process for preparation of axitinib. (n.d.). Google Patents.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling in natural product synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). ACS. Retrieved from [Link]

  • Sonogashira coupling in natural product synthesis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of non-toxic HSP90 inhibitors via Suzuki–Miyaura reaction. (2013). RSC Blogs. Retrieved from [Link]

  • The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl- 2-quinolones. (n.d.). Thieme Connect. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group. Retrieved from [Link]

  • Unlocking Molecular Complexity: The Role of N-Cbz-D-proline in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of the Carbon-Iodine Bond in N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-4-iodoaniline is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry.[1][2][3][4][5] Its value is anchored in the exceptional reactivity of its carbon-iodine (C-I) bond, which serves as a versatile linchpin for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the principles governing the C-I bond's reactivity, detailed protocols for its application in key synthetic transformations, and expert insights into optimizing these powerful reactions. We will explore the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, offering mechanistic clarity and field-proven methodologies to empower researchers in drug discovery and development.

Fundamental Principles of C-I Bond Reactivity

The synthetic utility of this compound is fundamentally derived from the properties of the aryl C-I bond. Understanding these principles is crucial for rational reaction design and troubleshooting.

The Halogen Effect: Why Iodine Excels

In the family of aryl halides (Ar-X), the reactivity in palladium-catalyzed cross-coupling reactions follows a well-established trend:

I > Br > OTf > Cl >> F

This trend is primarily governed by the Carbon-Halogen Bond Dissociation Energy (BDE). The C-I bond is the weakest among the common halogens, making it the most susceptible to cleavage. This facilitates the crucial first step of most cross-coupling catalytic cycles: oxidative addition .

The Central Role of Oxidative Addition

Palladium-catalyzed cross-coupling reactions are initiated by the insertion of a low-valent palladium(0) species into the carbon-halogen bond.[3][6][7] This step, known as oxidative addition, transforms the palladium from its Pd(0) oxidation state to Pd(II) and is often the rate-determining step of the entire catalytic cycle.[7]

The high reactivity of the C-I bond in substrates like this compound ensures that this oxidative addition occurs efficiently, often under mild conditions (e.g., lower temperatures and catalyst loadings) compared to aryl bromides or chlorides.[8][9] This efficiency is a significant advantage in the synthesis of complex, sensitive molecules. The mechanism for this step is typically a concerted, three-centered insertion for aryl iodides.[10][11]

Influence of the N-Cbz Protecting Group

The Carboxybenzyl (Cbz) group is a carbamate, a widely used protecting group for amines due to its stability and predictable removal under specific conditions, typically catalytic hydrogenation.[12][13] In the context of this compound, the Cbz group exerts several effects:

  • Stability: The Cbz group is robust and generally inert to the conditions of most palladium-catalyzed cross-coupling reactions, which often involve bases and moderate heat. This chemical orthogonality is essential for complex synthetic sequences.[13]

  • Electronic Effect: As a carbamate, the N-Cbz group is electron-donating through resonance, which can subtly influence the electron density of the aromatic ring. However, for the highly reactive C-I bond, this electronic perturbation is less impactful than it would be for less reactive C-Cl or C-Br bonds.

  • Solubility: The Cbz group enhances the solubility of the aniline derivative in common organic solvents used for cross-coupling, such as toluene, dioxane, and DMF.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

The C-I bond of this compound is a gateway to a multitude of powerful C-C and C-N bond-forming reactions. Below are detailed examinations and protocols for the most critical transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, a common motif in pharmaceuticals.[8][14] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[7]

Expert Insights: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[14] Inorganic bases like K₂CO₃ or K₃PO₄ are common. The ligand, often a bulky electron-rich phosphine, stabilizes the palladium catalyst and promotes the reductive elimination step. The high reactivity of the C-I bond allows these reactions to proceed with high efficiency.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(I)-L₂] Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)(R)-L₂] OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product sub_start Ar-I sub_start->OxAdd boronic_start R-B(OH)₂ + Base boronic_start->Transmetal caption Catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted from established methodologies for Suzuki couplings.[15][16][17]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 8:1:1 ratio). Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions with aryl iodides are often complete within 2-6 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Cbz-4-phenylaniline.

Heck-Mizoroki Reaction: Forging C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction couples aryl halides with alkenes, providing a powerful method for synthesizing substituted olefins and for intramolecular cyclizations.[18][19][20]

Expert Insights: A key feature of the Heck reaction is its high trans selectivity.[19] The base, typically an amine like triethylamine (Et₃N) or an inorganic base like K₂CO₃, is crucial for regenerating the Pd(0) catalyst in the final step. The electron-rich nature of this compound makes it an excellent substrate for this transformation.

Diagram: General Workflow for a Heck Reaction

Heck_Workflow start Combine Aryl Iodide, Alkene, Base inert Establish Inert Atmosphere (N₂/Ar) start->inert reagents Add Degassed Solvent & Pd Catalyst/Ligand inert->reagents react Heat to Reaction Temperature (e.g., 80-120°C) reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product caption Generalized experimental workflow for a Heck reaction.

Caption: Generalized experimental workflow for a Heck reaction.

Protocol: Heck Reaction of this compound with Butyl Acrylate

This protocol is based on general procedures for Heck reactions involving aryl iodides.[20][21][22]

  • Preparation: In a sealable reaction tube, combine this compound (1.0 equiv), butyl acrylate (1.5 equiv), and a base such as triethylamine (Et₃N, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst and Solvent: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and a ligand such as triphenylphosphine (PPh₃, 0.04 equiv). Add an anhydrous, polar aprotic solvent like DMF or acetonitrile.

  • Reaction: Seal the tube and heat to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 4-24 hours).

  • Workup: Cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the base and solvent.

  • Purification: Dry the organic layer, concentrate, and purify the residue via flash chromatography to obtain the trans-alkene product.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[23][24][25][26] This reaction is indispensable in medicinal chemistry, where the aryl amine moiety is a common pharmacophore.[1][4]

Expert Insights: This reaction is highly sensitive to the choice of ligand and base.[25] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed.[25]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(I)-L₂] Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(NHR'₂)-L]⁺ OxAdd->AmineCoord Amine Binding & Deprotonation AmineCoord->Pd0 Reductive Elimination ReductElim Ar-NR'₂ AmineCoord->ReductElim sub_start Ar-I sub_start->OxAdd amine_start HNR'₂ + Base amine_start->AmineCoord caption Catalytic cycle for Buchwald-Hartwig amination.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a representative procedure based on modern Buchwald-Hartwig methodologies.[27][28][29]

  • Preparation: In a glovebox, charge an oven-dried vial with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a suitable phosphine ligand (e.g., XPhos, 0.03 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add anhydrous, deoxygenated toluene. Then, add the amine coupling partner, morpholine (1.2 equiv).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction to completion by LC-MS.

  • Workup: Cool the reaction mixture, pass it through a pad of Celite to remove the palladium catalyst, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude material by flash column chromatography to yield the desired tertiary amine product.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, producing valuable arylalkyne structures.[30][31] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[30][31]

Expert Insights: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate.[32] This intermediate then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent. The high reactivity of aryl iodides makes them ideal substrates, often allowing the reaction to proceed at room temperature.[8][30]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on standard Sonogashira coupling conditions.[33][34]

  • Preparation: To a flask containing this compound (1.0 equiv), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equiv) and a copper(I) co-catalyst like CuI (0.04 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Reagents: Add an amine solvent such as triethylamine (degassed). Then, add phenylacetylene (1.1 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid with aryl iodides and can be monitored by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts) followed by water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash chromatography to isolate the N-Cbz-4-(phenylethynyl)aniline product.

Comparative Analysis and Data Summary

To aid in experimental design, the following table summarizes typical conditions for the cross-coupling reactions of this compound.

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseTypical SolventTemp (°C)
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄, CsFToluene, Dioxane, H₂O80-100
Heck-Mizoroki AlkenePd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃DMF, Acetonitrile80-120
Buchwald-Hartwig Amine (1° or 2°)Pd₂(dba)₃ + Ligand (e.g., XPhos)NaOt-Bu, LHMDSToluene, Dioxane100-110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DIPAEt₃N, THF25-50

Conclusion

This compound is a powerhouse reagent in synthetic chemistry, owed almost entirely to the predictable and high reactivity of its carbon-iodine bond. This bond provides a reliable entry point for a suite of palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development.[4][5] By understanding the mechanistic underpinnings of these reactions and employing robust, well-defined protocols, researchers can effectively leverage this versatile building block to construct complex, high-value molecules with precision and efficiency.

References

Introduction: The Strategic Importance of N-Cbz-4-Iodoaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Suppliers of N-Cbz-4-Iodoaniline for Researchers and Drug Development Professionals

This compound, a halogenated and protected aniline derivative, serves as a pivotal building block in the landscape of pharmaceutical and materials science research. Its structure uniquely combines the stability of the carbobenzyloxy (Cbz) protecting group with the versatile reactivity of an iodo-substituted aromatic ring. This strategic combination makes it an invaluable intermediate for complex molecular assembly, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value organic compounds. The Cbz group provides robust protection for the amine functionality under a variety of reaction conditions, while the iodine atom acts as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of molecular complexity.

This guide provides a comprehensive overview of the commercial availability of this compound, offering technical insights into supplier specifications, quality control, and practical applications. It is designed to equip researchers, synthetic chemists, and procurement specialists with the necessary information to source this critical reagent effectively and confidently.

Chemical Profile and Key Identifiers

A clear understanding of the compound's fundamental properties is the first step in successful procurement and application.

PropertyValue
Chemical Name Benzyl (4-iodophenyl)carbamate
Synonyms This compound, N-Carbobenzyloxy-4-iodoaniline
CAS Number 93298-14-7
Molecular Formula C₁₄H₁₂INO₂
Molecular Weight 353.16 g/mol
Appearance Typically a solid, color may vary by purity
Storage Conditions Recommended storage at 2-8°C, sealed in a dry, dark place[1]

graph "N_Cbz_4_iodoaniline_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atom nodes N [label="N", pos="0,0.5!", fontcolor="#202124"]; H [label="H", pos="-0.5,0.8!", fontcolor="#202124"]; C1 [label="C", pos="0.87,0!", fontcolor="#202124"]; O1 [label="O", pos="0.87,-0.8!", fontcolor="#202124"]; O2 [label="O", pos="1.74,0.5!", fontcolor="#202124"]; C2 [label="C", pos="2.61,0!", fontcolor="#202124"]; H2_1 [label="H", pos="2.61,-0.5!", fontcolor="#202124"]; H2_2 [label="H", pos="3.1,-0.2!", fontcolor="#202124"]; C_bz [label="", shape=circle, style=filled, fillcolor="#F1F3F4", pos="3.9,0.5!", width=1.2]; C_ph [label="", shape=circle, style=filled, fillcolor="#F1F3F4", pos="-1.3,-0.5!", width=1.2]; I [label="I", pos="-2.8,-0.5!", fontcolor="#EA4335"];

// Benzene ring placeholder text bz_text [label="C₆H₅", pos="3.9,0.5!", fontcolor="#202124"]; ph_text [label="C₆H₄", pos="-1.3,-0.5!", fontcolor="#202124"];

// Define bonds N -- H; N -- C1; C1 -- O1 [style=double]; C1 -- O2; O2 -- C2; C2 -- C_bz; N -- C_ph; C_ph -- I;

// Define nodes start [label="Identify Need for\nthis compound", shape=ellipse, fillcolor="#E8F0FE"]; search [label="Search Supplier Databases\n(e.g., BLD Pharm, Apollo)"]; request [label="Request Quotes & Technical Data\n(CoA, SDS, Purity)"]; evaluate [label="Evaluate Suppliers Based On:\n• Purity & Specifications\n• Price per Gram\n• Availability & Lead Time\n• Documentation Quality"]; select [label="Select Optimal Supplier"]; purchase [label="Place Purchase Order"]; receive [label="Receive & Verify\n(Check CoA, Inspect Material)"]; end [label="Proceed with\nExperimentation", shape=ellipse, fillcolor="#E6F4EA"];

// Define workflow start -> search; search -> request; request -> evaluate; evaluate -> select; select -> purchase; purchase -> receive; receive -> end; }

Caption: A logical workflow for sourcing this compound.

Key Technical Specifications and Quality Control

For researchers in drug development, the purity and characterization of starting materials are non-negotiable. When sourcing this compound, a thorough review of the supplier's Certificate of Analysis (CoA) is critical.

Essential Data Points on a Certificate of Analysis:

  • Purity Assay: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of >98% is often required for sensitive downstream applications like catalysis.

  • Identity Verification: Confirmation of the structure via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). The data should be consistent with the known structure of this compound.

  • Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.

  • Water Content: Measured by Karl Fischer (KF) titration, as excess moisture can interfere with certain reactions.

  • Appearance and Melting Point: Basic physical properties that can be an initial indicator of purity.

Trustworthiness through Self-Validation: Upon receipt, it is best practice for a research organization to perform its own analytical confirmation (e.g., ¹H NMR) to verify the identity and purity of the material against the supplier's CoA. This internal validation is a cornerstone of experimental reproducibility and regulatory compliance.

Applications in Research and Drug Development

The utility of this compound stems from its pre-protected amine and the reactive C-I bond, making it a valuable synthon in multi-step syntheses.

  • Pharmaceutical Synthesis: The parent compound, 4-iodoaniline, is a crucial building block in the synthesis of various APIs, including anti-cancer agents and anti-inflammatory drugs. [2][3][4][5]The N-Cbz protected form allows for selective reactions at the iodo-position without interference from the nucleophilic amine. After the desired modifications are made, the Cbz group can be cleanly removed under standard hydrogenolysis conditions.

  • Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the construction of complex bi-aryl systems or the introduction of acetylenic and olefinic groups, which are common motifs in biologically active molecules.

  • Materials Science: Aryl iodides are used to prepare functionalized materials. For instance, 4-iodoaniline has been used to prepare phenyl-functionalized graphene oxide, modifying its electronic properties. [6][7][8]The N-Cbz derivative offers an alternative route for such functionalization with a protected amine that can be later deprotected for further modification.

Experimental Protocol: Synthesis of this compound

While commercially available, this compound can also be prepared in the laboratory from its precursor, 4-iodoaniline. This procedure is often employed when specific purity requirements must be met or when scaling up.

Reaction: Protection of 4-iodoaniline using benzyl chloroformate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-iodoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0°C in an ice bath. The base is crucial for scavenging the HCl byproduct.

  • Protecting Agent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the cooled, stirring solution via a dropping funnel. Monitor the addition to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Safety, Handling, and Storage

As with all iodo- and aniline-based compounds, proper safety protocols must be followed.

  • Handling: this compound should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. [9][10][11]Avoid inhalation of dust and contact with skin and eyes. [10][11]* Storage: The compound is light-sensitive and should be stored in a tightly sealed, opaque container in a cool, dark, and dry place. [1]Refrigerated storage (2-8°C) is recommended to ensure long-term stability. [1]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a commercially available and highly valuable reagent for professionals in drug discovery and organic synthesis. Its unique structure facilitates the strategic construction of complex molecules, making it a key intermediate in the development of novel therapeutics and materials. By carefully selecting suppliers based on purity, documentation, and availability, and by adhering to rigorous safety and handling protocols, researchers can effectively leverage this powerful building block to advance their scientific objectives.

References

  • NINGBO INNO PHARMCHEM CO.,LTD . Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. [Link]

  • Macsen Labs . Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]

  • ChemicalsChem Blogs . 4 Iodoaniline Builds the Heart of Pharma Molecules. [Link]

  • Sarex Fine Chemicals . 4-iodoaniline Product Specification. [Link]

  • ResearchGate . Synthesis, characterization and crystal structure of (E)-N-benzylidene-4-iodoaniline. [Link]

  • ResearchGate . Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]

  • Organic Syntheses . 4-Methylpyrrolo[1,2-a]quinoline Preparation. [Link]

  • Alfa Aesar . 4-Iodoaniline Safety Data Sheet. [Link]

  • Sarex Blog . 4-Iodoaniline: The Cornerstone of Innovative Solutions. [Link]

  • ChemicalsChem Blogs . Pharmaceutical importance of 4 Iodoaniline in chemistry. [Link]

  • Cole-Parmer . 4-Iodoaniline, 99% Material Safety Data Sheet. [Link]

  • Organic Syntheses . p-IODOANILINE Preparation. [Link]

  • PrepChem.com . Preparation of 4-iodoaniline. [Link]

  • CP Lab Safety . 4-Iodoaniline, 25g, Each. [Link]

  • Synthonix, Inc . 4-Iodoaniline Product Information. [Link]

  • PubChem . N-(4-Chlorobenzylidene)-4-iodoaniline. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is indispensable in the pharmaceutical industry for constructing biaryl and substituted aromatic scaffolds prevalent in numerous active pharmaceutical ingredients (APIs).[2]

This document provides a comprehensive guide to employing N-Cbz-4-iodoaniline as a key substrate in Suzuki coupling reactions. The presence of the carbobenzyloxy (Cbz) protecting group on the aniline nitrogen offers stability and prevents unwanted side reactions, while the iodo-substituent ensures high reactivity in the catalytic cycle.[2][3] The protocols and insights detailed herein are curated for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and advanced functional materials. The inherent reactivity of the C-I bond makes this compound an exceptional electrophilic partner, often permitting milder reaction conditions compared to its bromide or chloride analogs.[2][4]

The Scientific Foundation: Mechanism and Key Parameters

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for successful protocol development and troubleshooting. The reaction proceeds through a sequence of well-defined steps centered around a palladium catalyst.[5][6]

The Catalytic Cycle

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[6][7] This is often the rate-determining step of the cycle.

  • Transmetalation: The organoboron reagent, typically an arylboronic acid, is activated by a base to form a more nucleophilic boronate species.[8][9] This species then transfers its organic moiety to the palladium(II) complex, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product.[5][7] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Critical Parameters and Their Scientific Rationale

The success of the Suzuki coupling hinges on the judicious selection of several key parameters:

  • Catalyst and Ligand: Palladium complexes are the most widely used catalysts.[6] The choice of ligand is critical, as it influences the stability and reactivity of the catalyst.[10] For electron-rich anilines, bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs), are often necessary to promote efficient oxidative addition and reductive elimination.[11][12]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system must be capable of dissolving the various components of the reaction mixture. A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is commonly employed.[5][13] The aqueous phase is essential for dissolving the inorganic base.

  • Temperature: While many Suzuki couplings proceed at elevated temperatures, the high reactivity of aryl iodides often allows for reactions to be conducted at or near room temperature.[14][15]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[11] Therefore, it is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[11]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dark place.
Arylboronic Acid≥97%Commercially AvailableStore under inert atmosphere.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableHandle in a glovebox or under inert gas.
Ligand (if required, e.g., SPhos)≥98%Commercially AvailableHandle in a glovebox or under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely ground before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
WaterDeionizedIn-houseDegas before use.
General Procedure for Suzuki Coupling
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand. Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start setup Reaction Setup: - Flame-dried flask - this compound start->setup add_reagents Add Reagents: - Arylboronic acid - Base (K₂CO₃) setup->add_reagents inert Establish Inert Atmosphere (Argon/Nitrogen Purge) add_reagents->inert add_catalyst Add Catalyst & Solvent: - Pd Catalyst - Degassed Dioxane/Water inert->add_catalyst react Heat and Stir (e.g., 80-100 °C) add_catalyst->react monitor Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine - Dry and Concentrate monitor->workup Complete purify Purification: (Flash Chromatography) workup->purify end End: Pure Product purify->end caption Figure 2: Experimental Workflow for Suzuki Coupling.

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common issues.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents (wet solvent or base)- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[11]- Use anhydrous solvents and finely ground, dry base.
Homocoupling of Boronic Acid - Presence of oxygen oxidizing Pd(0) to Pd(II)- Suboptimal reaction temperature- Rigorously exclude oxygen from the reaction system.[11]- Lower the reaction temperature.
Protodeboronation (Loss of Boronic Acid) - Presence of water or protic sources- Inappropriate base- Use anhydrous conditions.[11]- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).
Decomposition of Starting Material - Reaction temperature is too high- Prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it upon completion.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism and the critical role of each component—catalyst, ligand, base, and solvent—is essential for achieving high yields and purity. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors, paving the way for the discovery and development of new chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Lima, C., Lima, M. '., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ACS Publications. (2021, October 7). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Request PDF]. Retrieved from [Link]

  • ACS Publications. (n.d.). Insight into the Steric and Electronic Effects of Ancillary Ligands: Synthesis and Structure−Reactivity Relationship of Well-Defined, Air- and Moisture-Stable (NHC)Pd(sal)Cl Complexes (sal = Salicylaldimine). Organometallics. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Request PDF]. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • The Buchwald Research Group. (2015, July 3). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. [Download Table]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube. Retrieved from [Link]

  • Medium. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-N-benzylidene-4-iodoaniline and (E) -. [PDF]. Retrieved from [Link]

Sources

Application Notes and Protocols for the Sonogashira Reaction of N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Drug Discovery

The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with sp²-hybridized halides, stands as a cornerstone in the edifice of modern organic synthesis.[1] Its remarkable reliability and functional group tolerance have rendered it an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecular architectures prevalent in pharmaceuticals, natural products, and advanced materials.[2][3] For researchers and professionals in drug development, the ability to forge aryl-alkyne linkages under mild conditions is of paramount importance for scaffold diversification and the synthesis of biologically active compounds.[4]

This guide provides a comprehensive technical overview and detailed experimental protocols for the Sonogashira coupling of a key building block, N-Cbz-4-iodoaniline. The carbobenzyloxy (Cbz) protected aniline moiety introduces a latent amino group, a common pharmacophore, while the iodo-substituent provides a highly reactive handle for the cross-coupling reaction. A thorough understanding of the reaction mechanism and optimization of conditions are critical for achieving high yields and purity, thereby accelerating drug discovery pipelines.

The Catalytic Machinery: A Mechanistic Deep Dive

The Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] A firm grasp of this mechanism is essential for troubleshooting and optimizing the reaction for specific substrates like this compound.

The Palladium Cycle: The Architect of the C-C Bond
  • Oxidative Addition: The cycle commences with the active palladium(0) catalyst, which undergoes oxidative addition to the carbon-iodine bond of this compound. This step forms a square planar palladium(II) intermediate.[2]

  • Transmetalation: The crucial carbon-carbon bond-forming step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium(II) center. This regenerates the copper(I) catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex then undergoes reductive elimination, expelling the desired N-Cbz-4-(alkynyl)aniline product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[2]

The Copper Cycle: The Alkyne Activator

Concurrently, the copper(I) co-catalyst plays a pivotal role in activating the terminal alkyne. In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[2] This species is significantly more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium(II) complex.

To visualize this intricate process, the following diagram illustrates the key steps in the Sonogashira catalytic cycle:

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pdII_aryl Ar-Pd(II)L₂-I pd0->pdII_aryl pdII_alkynyl Ar-Pd(II)L₂-C≡CR pdII_aryl->pdII_alkynyl pdII_alkynyl->pd0 cuI Cu(I) cu_acetylide Cu-C≡CR cuI->cu_acetylide cu_acetylide->pdII_aryl cu_acetylide->cuI Sonogashira_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Dry Schlenk flask under vacuum prep2 Add this compound, PdCl₂(PPh₃)₂, and CuI prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 react1 Add anhydrous THF and TEA prep3->react1 react2 Stir for 10-15 minutes react1->react2 react3 Add terminal alkyne dropwise react2->react3 react4 Stir at room temperature and monitor by TLC react3->react4 workup1 Dilute with ethyl acetate react4->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Wash with aq. NH₄Cl and brine workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Figure 2: Experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv) under a stream of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous THF (to achieve a concentration of approximately 0.1-0.2 M of the aryl iodide) and triethylamine (3.0 equiv) via syringe. Stir the resulting suspension at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz-4-(alkynyl)aniline.

Troubleshooting and Key Considerations

  • Low or No Yield: The primary culprits are often inactive catalysts or the presence of oxygen. Ensure that fresh, high-quality catalysts are used and that the reaction is performed under strictly anaerobic conditions. [6]* Formation of Palladium Black: This indicates decomposition of the Pd(0) catalyst, usually due to oxygen. Rigorous degassing of solvents and maintaining a positive pressure of inert gas are crucial. [6]* Glaser Homocoupling: The formation of alkyne dimers is a common side reaction, promoted by oxygen and excess copper. [6]If this is a significant issue, consider reducing the amount of CuI or exploring a copper-free Sonogashira protocol.

  • Cbz Group Stability: The Cbz protecting group is generally stable under the mild, basic conditions of the Sonogashira reaction. Cleavage typically requires hydrogenolysis or strong acidic conditions. [7]

Conclusion

The Sonogashira reaction is a powerful and versatile tool for the synthesis of N-Cbz-4-(alkynyl)anilines, which are valuable intermediates in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently access a diverse range of functionalized aniline derivatives. The provided protocol serves as a robust starting point, which can be further optimized for specific terminal alkynes to achieve maximal yields and purity.

References

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). Organic & Biomolecular Chemistry, 17(12), 3194–3204. [Link]

  • ResearchGate. (2025). Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with.... ResearchGate. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 11(13), 7436–7483. [Link]

  • ResearchGate. (2025). Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction. ResearchGate. [Link]

  • ResearchGate. (2025). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. ResearchGate. [Link]

  • Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)t[8][9][10]riazolo[4,3-a]quinoxalines in water. (2012). Monatshefte für Chemie - Chemical Monthly, 143(10), 1435–1439. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. (2006). Bioconjugate Chemistry, 17(1), 204–213. [Link]

  • Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. (2025). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 492–496. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Application Note: High-Efficiency Heck Coupling of N-Cbz-4-iodoaniline with Alkenes for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The palladium-catalyzed Heck reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of aryl, vinyl, or benzyl halides with alkenes.[1][2][3][4] This powerful reaction has found extensive application in academia and industry, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Heck coupling of N-Cbz-4-iodoaniline with various alkenes.

This compound is a critical building block in pharmaceutical manufacturing due to its versatile chemical properties.[8] The carbobenzyloxy (Cbz) protecting group on the aniline nitrogen provides stability across a range of reaction conditions, while the iodo-substituent allows for facile palladium-catalyzed cross-coupling. This guide will detail the reaction mechanism, provide optimized protocols, and offer expert insights into achieving high-yield synthesis of substituted anilines, which are key intermediates in the development of novel therapeutics, including anti-cancer drugs.[8]

Reaction Mechanism and Key Principles

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of several key steps:

  • Catalyst Activation: The reaction is often initiated with a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[2][10]

  • Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium center, followed by migratory insertion into the Pd-C bond, forming a new carbon-carbon bond.[9][10]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[9][10]

  • Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9]

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)-I(L₂) Pd(0)L2->Oxidative_Addition Oxidative Addition (this compound) Alkene_Coordination Alkene Complex Oxidative_Addition->Alkene_Coordination Alkene Coordination Migratory_Insertion σ-Alkyl-Pd(II) Complex Alkene_Coordination->Migratory_Insertion Migratory Insertion Product Substituted Alkene Migratory_Insertion->Product β-Hydride Elimination Hydrido_Palladium H-Pd(II)-I(L₂) Hydrido_Palladium->Pd(0)L2 Reductive Elimination (Base) caption Figure 1. Catalytic Cycle of the Heck Reaction.

Figure 1. Catalytic Cycle of the Heck Reaction.

Experimental Protocols and Optimization

Materials and Reagents
  • Aryl Halide: this compound

  • Alkene: e.g., Butyl acrylate, Styrene

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), or Sodium acetate (NaOAc)[2]

  • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP)[11]

  • Phase-Transfer Catalyst (optional): Tetrabutylammonium chloride (TBAC) or Tetrabutylammonium bromide (TBAB)[12]

Detailed Protocol: Coupling of this compound with Butyl Acrylate
  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., DMF), followed by the base (e.g., Et₃N, 2.0 equiv.), and the alkene (e.g., butyl acrylate, 1.2-1.5 equiv.).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the progress by TLC or LC-MS.[13]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine Reactants, Catalyst, and Ligand Inerting Purge with Inert Gas Reagents->Inerting Solvent_Base_Alkene Add Solvent, Base, and Alkene Inerting->Solvent_Base_Alkene Heating Heat to 80-140 °C Solvent_Base_Alkene->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench_Extract Quench and Extract Monitoring->Quench_Extract Reaction Complete Dry_Concentrate Dry and Concentrate Quench_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Figure 2. General Experimental Workflow for the Heck Reaction.

Data and Discussion

Table 1: Optimization of Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Butyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF10092
2StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)NMP12085
31-OctenePd(OAc)₂ (5)P(o-tol)₃ (10)NaOAc (2.5)DMA14078

The choice of reaction parameters significantly impacts the efficiency of the Heck coupling. Electron-deficient alkenes like butyl acrylate generally react more readily than unactivated alkenes such as 1-octene.[2] Higher temperatures and catalyst loadings may be necessary for less reactive substrates. The selection of the ligand is also crucial; bulky, electron-rich phosphines can often improve reaction rates and yields.[14]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst decompositionEnsure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Consider using a more stable pre-catalyst.
Insufficient reactivityIncrease the reaction temperature or screen different solvents and bases.[15] For challenging substrates, a higher catalyst loading may be beneficial.
Formation of Side Products Alkene isomerizationThis can be a reversible side reaction. Adding a base can facilitate the desired reductive elimination.[9]
Homocoupling of aryl iodideThis may occur at high temperatures or with high catalyst concentrations.
Catalyst Precipitation Formation of inactive palladium blackThis indicates catalyst decomposition. Lowering the reaction temperature or using a stabilizing ligand can mitigate this issue.

Conclusion

The Heck coupling of this compound with alkenes is a highly effective and versatile method for the synthesis of valuable pharmaceutical intermediates. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can achieve excellent yields and product purity. This application note provides a robust framework for the successful implementation of this critical C-C bond-forming reaction in a drug discovery and development setting.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Heck Coupling Reactions with o-Chlorostilbene.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Retrieved from [Link]

  • AIP Publishing. (n.d.). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 1). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Retrieved from [Link]

  • PMC. (2018, September 15). Heck-like Reactions Involving Heteroatomic Electrophiles. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • YouTube. (2025, August 11). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Retrieved from [Link]

  • NIH. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF (E)-N-BENZYLIDENE-4-IODOANILINE AND (E). Retrieved from [Link]

  • YouTube. (2022, September 15). Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. Retrieved from [Link]

  • ResearchGate. (2018, February 22). (PDF) One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed C-N Cross-Coupling of N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional organic materials where the arylamine moiety is a ubiquitous structural motif.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these bonds.[3][4] Its development by professors Stephen L. Buchwald and John F. Hartwig in the 1990s revolutionized the synthesis of aryl amines, offering a significant improvement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]

This guide provides a detailed technical overview and a field-proven protocol for a specific, yet representative, application: the cross-coupling of N-(benzyloxycarbonyl)-4-iodoaniline (N-Cbz-4-iodoaniline) with a primary or secondary amine. This substrate is particularly relevant as it features an electron-rich aryl iodide and a common amine-protecting group (Cbz), representing a typical intermediate in multi-step pharmaceutical synthesis. We will dissect the causality behind reagent selection, outline a robust experimental procedure, and provide insights for troubleshooting and optimization.

The Catalytic Engine: Mechanism and Core Principles

A deep understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[4][5]

The Generally Accepted Catalytic Cycle:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, which is the active catalytic species. This step forms a Pd(II)-aryl-halide complex.[5][6]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. This results in a palladium-amido complex and displaces the halide ligand.[1][5]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_inputs Inputs Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(I) (Oxidative Addition Complex) Pd0->OA_Complex + Ar-I (Oxidative Addition) Amido_Complex L₂Pd(II)(Ar)(NR¹R²) (Palladium-Amido Complex) OA_Complex->Amido_Complex + HNR¹R² + Base - Base-H⁺ - I⁻ Amido_Complex->Pd0 (Reductive Elimination) Product Ar-NR¹R² (Product) Amido_Complex->Product Aryl_Halide This compound (Ar-I) Amine Amine (HNR¹R²) Base Base (e.g., NaOt-Bu)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Deconstructing the Components: A Rationale for Reagent Choice

The success of the reaction hinges on the synergistic interplay of four key components:

  • Palladium Precatalyst: While the active catalyst is Pd(0), air-stable Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used as "precatalysts".[5][7] These are reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: This is arguably the most critical component. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For aryl iodides, bidentate ligands like BINAP were foundational.[1] However, modern, sterically hindered, electron-rich monophosphine ligands (e.g., RuPhos, XPhos, BrettPhos) often provide superior activity, broader substrate scope, and milder reaction conditions.[8]

  • Base: A base is required to deprotonate the amine, generating the active nucleophile for coupling.[4][5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective. For substrates sensitive to strong bases, milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be employed.[5] The choice of base is also influenced by the solvent system.[9][10][11]

  • Solvent: Aprotic solvents that can solubilize the reactants and catalyst system are preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[5][12] The solvent's polarity can influence reaction rates and catalyst stability.[13] It is imperative to use anhydrous solvents, as water can deactivate the catalyst and hydrolyze the strong base.

Experimental Protocol: Amination of this compound

This protocol provides a generalized procedure. Optimization of catalyst, ligand, base, and temperature may be required for specific amine coupling partners.

Materials and Reagents

ReagentRoleM.W.Typical Stoichiometry
This compoundAryl Halide367.151.0 equiv
Amine (Primary or Secondary)NucleophileVariable1.1 - 1.5 equiv
Pd₂(dba)₃Palladium Precatalyst915.721 - 2 mol%
RuPhosLigand474.612 - 4 mol%
Sodium tert-butoxide (NaOt-Bu)Base96.101.4 - 2.0 equiv
Toluene (Anhydrous)Solvent92.14~0.1 - 0.2 M

digraph "Experimental_Workflow" {
graph [fontname="Arial", rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [color="#4285F4"];
A[label="1. Assemble Reagents"];
B[label="2. Inert Atmosphere Setup\n(Schlenk Flask under Ar/N₂)"];
C [label="3. Add Solids\n(Aryl Halide, NaOt-Bu, Pd₂(dba)₃, RuPhos)"];
D [label="4. Add Liquids\n(Anhydrous Toluene, Amine)"];
E [label="5. Degas Mixture\n(e.g., Ar bubbling)"];
F [label="6. Heat and Stir\n(e.g., 100 °C, monitor by TLC/LC-MS)"];
G [label="7. Reaction Cooldown & Workup\n(Quench, Extract, Wash, Dry)"];
H [label="8. Purification\n(Column Chromatography)"];
I[label="9. Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;

}

Caption: High-level experimental workflow for the amination reaction.

Step-by-Step Methodology

NOTE: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques. Glassware should be oven-dried prior to use.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01 equiv, 1 mol%), and RuPhos (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Add the amine coupling partner (1.2 equiv) via syringe.

  • Degassing: Bubble Argon or Nitrogen gas through the stirred reaction mixture for 10-15 minutes to remove any residual dissolved oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.[14][15]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.[16]

  • Sodium tert-butoxide: This is a strong, corrosive, and hygroscopic base. Avoid contact with skin and eyes, and prevent exposure to moisture.

  • Solvents: Toluene is a flammable solvent with associated health risks. Handle with appropriate care and ensure proper ventilation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and compatible chemical-resistant gloves (e.g., nitrile gloves).[17][18][19]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently anhydrous conditions.3. Incorrect base/ligand combination for the specific amine.1. Use fresh catalyst and ligand from a reliable source; ensure proper inert atmosphere technique.2. Use freshly distilled/anhydrous solvent; dry amine if necessary.3. Screen alternative ligands (e.g., XPhos) or bases (e.g., K₃PO₄, Cs₂CO₃).
Formation of Side Products 1. Hydrodehalogenation: (Product is Cbz-aniline). Caused by trace water or competing β-hydride elimination.[1]2. Homocoupling of the amine or aryl halide.1. Ensure strictly anhydrous conditions.2. Optimize catalyst and ligand loading; lower concentrations may disfavor bimolecular side reactions.
Reaction Stalls 1. Catalyst deactivation.2. Inhibitory effect from iodide anion.[8][12]1. Add a second small portion of catalyst/ligand.2. Consider using the corresponding aryl bromide or triflate if iodide proves problematic.

References

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • van der Vlugt, J. I., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • C. J. Smith, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • van der Vlugt, J. I., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. ACS Green Chemistry Institute. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Smith, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Standard Operating Procedure for Palladium. UCLA EH&S. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. [Link]

  • SAFETY DATA SHEET PALLADIUM. SIFCO ASC. [Link]

  • Safety Data Sheet: Palladium. Carl ROTH. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Request PDF. [Link]

Sources

The Strategic deployment of N-Cbz-4-iodoaniline in the Synthesis of Bioactive Heterocycles: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Protected Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and biologically active natural products.[1] Within the synthetic chemist's toolkit, N-Cbz-4-iodoaniline stands out as a strategic and versatile building block. The presence of three key functional elements—a nucleophilic aniline nitrogen protected by a readily cleavable benzyloxycarbonyl (Cbz) group, a reactive aryl iodide, and a para-substituted benzene ring—renders this molecule a powerful precursor for the synthesis of diverse and medicinally relevant heterocyclic scaffolds.[2]

The Cbz protecting group offers robust stability under a variety of reaction conditions, yet it can be cleanly removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.[3] The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, making it an ideal handle for a suite of powerful cross-coupling reactions. This unique combination of features allows for the controlled and sequential introduction of molecular complexity, enabling the targeted synthesis of bioactive heterocycles such as carbazoles and benzimidazoles. These classes of compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in key synthetic transformations. We will delve into the causality behind experimental choices, offering insights honed from practical application to empower researchers in their quest for novel therapeutic agents.

Core Reactivity: A Hub for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The synthetic utility of this compound is primarily centered around its participation in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the iodine atom facilitates the initial oxidative addition step in the catalytic cycles of several named reactions, which are the cornerstones of modern organic synthesis.

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] In the context of this compound, this reaction provides a direct route to N-Cbz-protected 4-aminobiaryls, which are precursors to various bioactive molecules, including certain carbazole derivatives.

Causality in Experimental Design:
  • Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. The choice of a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich and bulky biarylphosphine, is critical to stabilize the palladium center and facilitate the catalytic cycle.[6]

  • Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7]

  • Solvent System: A mixed solvent system, often containing an organic solvent like dioxane or toluene and an aqueous phase, is used to dissolve both the organic reactants and the inorganic base.[8]

Detailed Experimental Protocol: Synthesis of Benzyl (4'-methoxy-[1,1'-biphenyl]-4-yl)carbamate

Reaction Scheme:

Suzuki_Miyaura cluster_conditions Reaction Conditions reagent1 This compound product Benzyl (4'-methoxy-[1,1'-biphenyl]-4-yl)carbamate reagent1->product + reagent2 4-Methoxyphenylboronic acid reagent2->product catalyst Pd(PPh₃)₄ (3 mol%) base K₂CO₃ (2.0 equiv.) solvent Dioxane/H₂O (4:1) temperature 90 °C, 12 h

Caption: Suzuki-Miyaura coupling workflow.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound353.161.01.0
4-Methoxyphenylboronic acid151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-8 mL-
Deionized Water-2 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (353 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Application Protocol 2: Heck Reaction for Alkene Arylation

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[9] Utilizing this compound in a Heck reaction allows for the synthesis of Cbz-protected aminostilbenes and related structures, which are of interest in materials science and as pharmaceutical intermediates.

Causality in Experimental Design:
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. A phosphine ligand, such as tri(o-tolyl)phosphine, is often used to facilitate the reaction.[10]

  • Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen halide generated during the catalytic cycle.[11]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is commonly employed to ensure the solubility of the reactants and catalyst.[11]

Detailed Experimental Protocol: Synthesis of Butyl (E)-3-(4-((benzyloxycarbonyl)amino)phenyl)acrylate

Reaction Scheme:

Heck_Reaction cluster_conditions Reaction Conditions reagent1 This compound product Butyl (E)-3-(4-((benzyloxycarbonyl)amino)phenyl)acrylate reagent1->product + reagent2 n-Butyl acrylate reagent2->product catalyst Pd(OAc)₂ (5 mol%) ligand P(o-tol)₃ (10 mol%) base Et₃N (2.0 equiv.) solvent DMF temperature 100 °C, 16 h

Caption: Heck reaction workflow.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound353.161.01.0
n-Butyl acrylate128.171.51.5
Palladium(II) acetate224.500.050.05
Tri(o-tolyl)phosphine304.370.100.10
Triethylamine (Et₃N)101.192.02.0
Dimethylformamide (DMF)-5 mL-

Procedure:

  • In a sealed tube, dissolve this compound (353 mg, 1.0 mmol) in DMF (5 mL).

  • Add n-butyl acrylate (216 µL, 1.5 mmol), triethylamine (279 µL, 2.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30 mg, 0.10 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

  • Wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Application Protocol 3: Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[12] This reaction is particularly valuable for synthesizing precursors to complex heterocycles and compounds with interesting photophysical properties.

Causality in Experimental Design:
  • Catalyst System: This reaction typically employs a dual catalytic system of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the hydrohalic acid byproduct.[13]

  • Solvent: A polar aprotic solvent like THF or DMF is commonly used.

Detailed Experimental Protocol: Synthesis of Benzyl (4-(phenylethynyl)phenyl)carbamate

Reaction Scheme:

Sonogashira_Coupling cluster_conditions Reaction Conditions reagent1 This compound product Benzyl (4-(phenylethynyl)phenyl)carbamate reagent1->product + reagent2 Phenylacetylene reagent2->product catalyst1 Pd(PPh₃)₂Cl₂ (2 mol%) catalyst2 CuI (4 mol%) base Et₃N solvent THF temperature rt, 8 h

Caption: Sonogashira coupling workflow.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound353.161.01.0
Phenylacetylene102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride701.900.020.02
Copper(I) iodide (CuI)190.450.040.04
Triethylamine (Et₃N)-5 mL-
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a stirred solution of this compound (353 mg, 1.0 mmol) in anhydrous THF (10 mL) and triethylamine (5 mL) under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (8 mg, 0.04 mmol).

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Application Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to substituted N-Cbz-1,4-diaminobenzene derivatives.

Causality in Experimental Design:
  • Catalyst System: A palladium precursor, such as Pd₂(dba)₃, is often used with a bulky, electron-rich phosphine ligand like Xantphos or BINAP. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a common choice.[15]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.[16]

Detailed Experimental Protocol: Synthesis of Benzyl (4-morpholinophenyl)carbamate

Reaction Scheme:

Buchwald_Hartwig cluster_conditions Reaction Conditions reagent1 This compound product Benzyl (4-morpholinophenyl)carbamate reagent1->product + reagent2 Morpholine reagent2->product catalyst Pd₂(dba)₃ (2 mol%) ligand Xantphos (4 mol%) base NaOtBu (1.4 equiv.) solvent Toluene temperature 100 °C, 18 h

Caption: Buchwald-Hartwig amination workflow.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound353.161.01.0
Morpholine87.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-10 mL-

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (353 mg, 1.0 mmol).

  • Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Synthesis of Bioactive Heterocycles: The Carbazole Scaffold

Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1][17] The synthesis of N-Cbz-carbazoles can be achieved through a one-pot, two-step procedure involving an initial N-arylation followed by a palladium-catalyzed intramolecular C-H activation/cyclization.[18]

Synthetic Strategy:

A powerful approach to carbazole synthesis from o-iodoanilines involves a tandem N-arylation and palladium-catalyzed intramolecular cyclization. This strategy can be adapted for this compound, where an initial coupling reaction would be followed by deprotection and subsequent intramolecular C-N bond formation. A more direct route involves the Fischer indolization of Cbz-protected aryl hydrazides, which directly yields N-Cbz-carbazoles.[19]

Bioactivity of Carbazole Derivatives:

Numerous carbazole derivatives have demonstrated potent anticancer activity. For instance, certain N-substituted carbazoles have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cell lines.[1] The mechanism of action often involves the inhibition of key cellular targets like topoisomerase I or the induction of apoptosis.[4] The ability to readily synthesize a variety of substituted carbazoles from precursors like this compound allows for the systematic exploration of structure-activity relationships and the development of more potent and selective anticancer agents.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive heterocycles. Its unique combination of a protected amine and a reactive aryl iodide allows for its strategic use in a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the design and synthesis of novel compounds with therapeutic potential. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and important bioactive molecules.

References

  • Synthesis, characterization and biological evaluation of benzimidazoles and its derivatives. (n.d.). SlideShare. Retrieved January 2, 2026, from [Link]

  • Chaudhary, P., Sharma, A., & Kumar, P. (2016). Docking, Synthesis and Anticancer Activity of Some Newer Carbazole Derivatives. Journal of Chemical and Pharmaceutical Research, 8(3), 649-660.
  • Al-Ostath, A., Al-Qaisi, A. M., Al-Qirim, T., Shattat, G. F., El-Huneidi, F., & Al-Hiari, Y. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Heliyon, 9(6), e17006.
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved January 2, 2026, from [Link]

  • You, S., et al. (2018). Representative carbazoles with anticancer activities. ResearchGate. Retrieved from [Link]

  • The structures of some carbazole alkaloids with anticancer activities. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Nannapaneni, D. T., Gupta, A. V. S. S. S., Reddy, M. I., & Sarva, R. C. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 8(4), 423-428.
  • R. C.P, R. Rajurkar, S. Thonte. (2014). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research.
  • SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 2, 2026, from [Link]

  • Anand, K., & Wakode, S. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(2), 617-624.
  • Zhang, H., & Larock, R. C. (2006). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. The Journal of Organic Chemistry, 71(14), 5344–5352.
  • Liu, L., et al. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6–-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry, 27(6), 2027-2030.
  • Buchwald–Hartwig amination. (2023, December 22). In Wikipedia. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. (2025). BenchChem.
  • (e)-2-methyl-3-phenylacrylic acid butyl ester. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Ghasemi, S., & Karim, S. (2018). Coupling of various iodoarenes with n-butyl acrylate or styrene using Pd catalyst. ResearchGate. Retrieved from [Link]

  • Sonogashira coupling reaction of iodobenzene with phenyl acetylene. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. (2025). BenchChem.
  • Sonogashira coupling reaction of iodobenzene with phenylacetylene in... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(19), 10576-10674.
  • Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. (n.d.).
  • Standardisation of coupling of phenylacetylene with iodobenzene as model substrate with the CuSeO3.2H2O catalyst. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. (2025). BenchChem.
  • Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). BenchChem.
  • Kashani, S. K., Jessiman, J. E., et al. (2022).
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.).
  • Park, I.-K., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454–5456.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of N-Cbz-4-iodoaniline in Modern Synthesis

This compound stands as a cornerstone building block for researchers in medicinal chemistry and materials science. Its structure is strategically designed for versatility: the carbobenzyloxy (Cbz) group provides robust protection for the aniline nitrogen, preventing unwanted side reactions, while the iodo-substituent offers a highly reactive site for carbon-carbon (C-C) and carbon-heteroatom (C-N) bond formation. The C-I bond's reactivity is significantly higher than corresponding C-Br or C-Cl bonds, making it an ideal electrophile for a range of palladium-catalyzed cross-coupling reactions under mild conditions.[1]

These reactions, pioneered by Nobel laureates Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized molecular construction, allowing for the precise and efficient assembly of complex architectures from simple precursors.[2][3] This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of key palladium-catalyzed cross-coupling reactions utilizing this compound, offering field-proven protocols for drug development professionals and synthetic chemists.

Theoretical Background: The Palladium Catalytic Engine

At the heart of these transformations lies a general, three-step catalytic cycle involving palladium, which shuttles between its Pd(0) and Pd(II) oxidation states.[2][4][5] Understanding this cycle is paramount to rational catalyst selection, reaction optimization, and troubleshooting.

  • Oxidative Addition: The cycle initiates with the coordinatively unsaturated, 14-electron Pd(0) species inserting into the carbon-iodine bond of this compound. This step oxidizes the metal center to Pd(II), forming a square planar organopalladium(II) halide intermediate. The high reactivity of the C-I bond makes this step highly favorable.[2][3]

  • Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck):

    • In Suzuki or Sonogashira couplings, the nucleophilic coupling partner (an organoboron or organocopper/alkyne species, respectively) exchanges its organic group with the halide on the palladium center in a process called transmetalation.[3][5] This step often requires activation by a base.

    • In the Heck reaction, an alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the aryl group into the C=C double bond.[5]

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This process reduces the palladium back to its catalytically active Pd(0) state, which re-enters the cycle.[2][4]

The Critical Role of Ligands

Ligands are not mere spectators; they are crucial for catalyst performance.[6] They stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate its electronic and steric properties to enhance reactivity.[6][7]

  • Electron-rich ligands (e.g., bulky alkylphosphines like P(t-Bu)₃, or N-heterocyclic carbenes) increase the electron density on the Pd(0) center, which accelerates the rate-limiting oxidative addition step.[6][7]

  • Sterically bulky ligands (e.g., Buchwald's biarylphosphines like XPhos) promote the final reductive elimination step and help create a monoligated Pd(0) species, which is often the most active catalyst.[4][6][7]

General_Pd_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate pd0->oa_complex Oxidative Addition (+ R-X) trans_complex Transmetalation Intermediate oa_complex->trans_complex Transmetalation (+ R'-M) product Product (R-R') trans_complex->product Reductive Elimination center product->pd0 reagents R-X = this compound R'-M = Nucleophilic Partner

Figure 1: General Catalytic Cycle for Cross-Coupling Reactions.

Application Protocols for this compound

The following protocols are designed as robust starting points. Researchers should perform small-scale optimization of parameters such as base, solvent, and temperature for novel substrate combinations.

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is widely used in the pharmaceutical industry.[3] It is valued for its mild conditions and the low toxicity of its boron-based reagents.[8]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification prep1 Combine this compound, boronic acid, and base in flask prep2 Add solvent (e.g., Toluene/H₂O) prep1->prep2 prep3 Degas mixture (Ar sparge, 15 min) prep2->prep3 react1 Add Pd catalyst and ligand prep3->react1 react2 Heat to specified temperature (e.g., 90-100 °C) react1->react2 react3 Monitor by TLC/LC-MS (Typically 4-12 h) react2->react3 work1 Cool to RT, dilute with EtOAc react3->work1 work2 Wash with H₂O and brine work1->work2 work3 Dry over Na₂SO₄, filter, concentrate work2->work3 work4 Purify by column chromatography work3->work4

Figure 2: Workflow for Suzuki-Miyaura Coupling Protocol.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of Toluene:H₂O (0.1 M concentration relative to the iodoaniline).

  • Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

ComponentExample ReagentStoichiometryRole
Aryl HalideThis compound1.0 equiv.Electrophile
OrganoboronPhenylboronic acid1.2 equiv.Nucleophile
CatalystPd(PPh₃)₄0.03 equiv. (3 mol%)Active metal center
BaseK₂CO₃2.0 equiv.Activates boronic acid
SolventToluene/H₂O (4:1)~0.1 MReaction medium
Temperature100 °C-Thermal energy
Time4 h-Reaction duration
Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a cornerstone for C(sp²)-C(sp²) bond formation between aryl halides and alkenes, creating substituted olefins that are valuable synthetic intermediates.[9][10]

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification prep1 Combine this compound, Pd(OAc)₂, and ligand in flask prep2 Add solvent (e.g., DMF) and base (e.g., Et₃N) prep1->prep2 prep3 Degas mixture (Ar sparge, 15 min) prep2->prep3 react1 Add alkene (e.g., methyl acrylate) prep3->react1 react2 Heat to specified temperature (e.g., 80-100 °C) react1->react2 react3 Monitor by TLC/LC-MS (Typically 6-18 h) react2->react3 work1 Cool to RT, filter off salts react3->work1 work2 Dilute filtrate with EtOAc, wash with H₂O work1->work2 work3 Dry over MgSO₄, filter, concentrate work2->work3 work4 Purify by column chromatography work3->work4

Figure 3: Workflow for Heck-Mizoroki Reaction Protocol.

Experimental Protocol: Heck-Mizoroki Reaction

  • Setup: In an oven-dried flask under argon, combine this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Solvent/Base Addition: Add anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) (0.2 M), followed by a base like triethylamine (Et₃N, 1.5 equiv.).

  • Alkene Addition: Add the alkene coupling partner (e.g., methyl acrylate, 1.5 equiv.) via syringe.

  • Reaction: Heat the mixture to 80-100 °C for 6-18 hours, monitoring for completion by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black and salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

ComponentExample ReagentStoichiometryRole
Aryl HalideThis compound1.0 equiv.Electrophile
AlkeneMethyl Acrylate1.5 equiv.Nucleophile
CatalystPd(OAc)₂0.02 equiv. (2 mol%)Catalyst precursor
LigandP(o-tolyl)₃0.04 equiv. (4 mol%)Stabilizer/activator
BaseEt₃N1.5 equiv.Regenerates Pd(0)
SolventDMF~0.2 MReaction medium
Temperature100 °C-Thermal energy
Time12 h-Reaction duration
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[11][12]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification prep1 Combine this compound, Pd & Cu catalysts in flask prep2 Add solvent (e.g., THF) and base (e.g., Et₃N) prep1->prep2 prep3 Degas mixture (Ar sparge, 15 min) prep2->prep3 react1 Add terminal alkyne dropwise prep3->react1 react2 Stir at Room Temperature react1->react2 react3 Monitor by TLC/LC-MS (Typically 2-8 h) react2->react3 work1 Filter through Celite, wash with EtOAc react3->work1 work2 Concentrate filtrate work1->work2 work3 Purify by column chromatography work2->work3

Figure 4: Workflow for Sonogashira Coupling Protocol.

Experimental Protocol: Sonogashira Coupling

  • Setup: To a Schlenk flask under argon, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and Copper(I) iodide (CuI, 4 mol%).

  • Solvent/Base Addition: Add dry, degassed THF (0.2 M) and triethylamine (Et₃N, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-8 hours. The reaction is often rapid and can be monitored closely by TLC.

  • Workup: Once complete, filter the mixture through Celite, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

ComponentExample ReagentStoichiometryRole
Aryl HalideThis compound1.0 equiv.Electrophile
AlkynePhenylacetylene1.2 equiv.Nucleophile
Pd CatalystPd(PPh₃)₂Cl₂0.02 equiv. (2 mol%)Primary catalyst
Cu Co-catalystCuI0.04 equiv. (4 mol%)Activates alkyne
BaseEt₃N2.0 equiv.Forms acetylide, neutralizes HX
SolventTHF~0.2 MReaction medium
TemperatureRoom Temp.-Mild conditions
Time4 h-Reaction duration
Buchwald-Hartwig Amination: Synthesis of Diaryl/Alkyl-Aryl Amines

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[13][14][15][16] It couples aryl halides with primary or secondary amines.[17] This reaction typically requires a strong, non-nucleophilic base and specialized, bulky phosphine ligands.[17][18]

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Catalysis cluster_workup Workup & Purification prep1 Combine this compound, Pd precatalyst, ligand, and base prep2 Add anhydrous, degassed solvent (e.g., Toluene) prep1->prep2 prep3 Add amine coupling partner prep2->prep3 react1 Seal vessel and remove from glovebox prep3->react1 react2 Heat to specified temperature (e.g., 100 °C) react1->react2 react3 Monitor by LC-MS (Typically 12-24 h) react2->react3 work1 Cool to RT, filter through Celite react3->work1 work2 Wash with H₂O and brine work1->work2 work3 Dry over Na₂SO₄, concentrate work2->work3 work4 Purify by column chromatography work3->work4

Figure 5: Workflow for Buchwald-Hartwig Amination Protocol.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup (Inert Atmosphere): Inside a glovebox, charge a vial with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 equiv.).

  • Solvent/Amine Addition: Add anhydrous, degassed toluene (0.2 M), followed by the amine coupling partner (e.g., morpholine, 1.2 equiv.).

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel or Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography.

ComponentExample ReagentStoichiometryRole
Aryl HalideThis compound1.0 equiv.Electrophile
AmineMorpholine1.2 equiv.Nucleophile
CatalystPd₂(dba)₃0.01 equiv. (1 mol%)Pd(0) source
LigandXPhos0.02 equiv. (2 mol%)Accelerates cycle
BaseNaOt-Bu1.4 equiv.Deprotonates amine
SolventToluene~0.2 MReaction medium
Temperature100 °C-Thermal energy
Time18 h-Reaction duration

Troubleshooting and Experimental Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base (Suzuki, Buchwald).3. Poor quality reagents or solvent.1. Ensure rigorous degassing and use of inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ for Suzuki, NaOt-Bu for Buchwald).3. Use freshly distilled/anhydrous solvents and pure reagents.
Side Product Formation 1. Homo-coupling of nucleophile (Suzuki, Sonogashira).2. Dehalogenation of starting material.3. Cbz group cleavage. 1. Lower reaction temperature; ensure slow addition of the nucleophile.2. Use a different solvent or base; ensure the system is anhydrous.3. Avoid overly harsh basic or acidic conditions during reaction or workup.
Catalyst Decomposition (Black Precipitate) 1. Ligand is not robust enough for conditions.2. Reaction temperature is too high.3. Insufficient ligand-to-metal ratio.1. Switch to a more sterically hindered/electron-rich ligand (e.g., from PPh₃ to a Buchwald-type ligand).2. Lower the reaction temperature.3. Increase the ligand loading (e.g., from L:Pd 2:1 to 4:1).

Conclusion

This compound is a highly effective and adaptable substrate for a suite of palladium-catalyzed cross-coupling reactions. By leveraging the distinct mechanisms of the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, chemists can rapidly access a diverse array of complex molecular structures. The success of these transformations hinges on a solid understanding of the underlying catalytic cycle and the rational selection of catalysts, ligands, bases, and reaction conditions. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this powerful synthetic tool in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Daugulis, O., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
  • Royal Society of Chemistry. (2023, June 16). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • Thesis. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Heterocycles from 4-Bromo-2,6-diiodoaniline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.). Chapter 4: Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation.
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • YouTube. (2019, January 7). Sonogashira coupling.
  • ResearchGate. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Biosynth. (n.d.). 4-Iodoaniline.
  • National Institutes of Health. (n.d.). Unexpected ortho-Heck Reaction under the Catellani Conditions.
  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • BLD Pharm. (n.d.). This compound.
  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd.
  • PubMed. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • Guidechem. (n.d.). How to Prepare 4-Iodoaniline: A Comprehensive Guide.
  • Royal Society of Chemistry. (n.d.). Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters. Chemical Communications.
  • TÜBİTAK Academic Journals. (2017, August 13). One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands forpalladium-catalyzed Heck coupling reaction.
  • National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.
  • Organic Syntheses. (n.d.). p-IODOANILINE.
  • The Royal Society of Chemistry. (2021). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions.
  • PubChem. (n.d.). 4-Iodoaniline.

Sources

Application Notes & Protocols: The Strategic Use of N-Cbz-4-iodoaniline in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cbz-4-iodoaniline, or benzyl (4-iodophenyl)carbamate, has emerged as a cornerstone building block in modern organic synthesis. Its unique bifunctional nature—a stable, yet readily cleavable carbobenzyloxy (Cbz) protected amine and a highly reactive iodine atom—renders it an exceptionally versatile intermediate for constructing complex molecular architectures. The iodine atom serves as a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of the synthesis and strategic applications of this compound, complete with detailed, field-proven protocols for key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. We further illustrate its utility in the synthesis of medicinally relevant heterocyclic scaffolds, underscoring its importance for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Advantage of this compound

In the intricate landscape of multi-step organic synthesis, the choice of starting materials and intermediates is paramount. This compound is a preeminent example of a "designer" building block, engineered for efficiency and versatility. Its value stems from two key structural features:

  • The Carbobenzyloxy (Cbz) Protecting Group: The Cbz group provides robust protection for the aniline nitrogen, rendering it stable under a wide array of reaction conditions, particularly the basic and organometallic environments of cross-coupling reactions.[1] This prevents unwanted side reactions and ensures regioselectivity. Crucially, the Cbz group can be cleanly removed under mild hydrogenolysis conditions, revealing the free amine for subsequent functionalization.

  • The 4-Iodo Substituent: The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl) in the oxidative addition step of palladium-catalyzed cross-coupling cycles.[2] This high reactivity allows for couplings to proceed under mild conditions with high efficiency, making this compound an ideal electrophilic partner in reactions that form the backbone of many pharmaceutical compounds and advanced materials.[3][4][5]

This combination makes this compound an invaluable tool for creating libraries of complex molecules for drug discovery screening and for developing targeted therapies against cancer, inflammation, and infectious diseases.[3][5][6]

cluster_synthesis Synthesis cluster_applications Key Synthetic Applications cluster_derivatization Further Derivatization Aniline Aniline Iodoaniline Iodoaniline Aniline->Iodoaniline Iodination N_Cbz_4_iodoaniline N_Cbz_4_iodoaniline Iodoaniline->N_Cbz_4_iodoaniline Cbz Protection Suzuki Suzuki N_Cbz_4_iodoaniline->Suzuki Suzuki-Miyaura Sonogashira Sonogashira N_Cbz_4_iodoaniline->Sonogashira Sonogashira Buchwald Buchwald N_Cbz_4_iodoaniline->Buchwald Buchwald-Hartwig Biaryl_Product Biaryl_Product Suzuki->Biaryl_Product C-C Bond Alkynyl_Aniline Alkynyl_Aniline Sonogashira->Alkynyl_Aniline C-C Bond Diaryl_Amine Diaryl_Amine Buchwald->Diaryl_Amine C-N Bond Deprotection Deprotection Biaryl_Product->Deprotection Deprotection Heterocycles Heterocycles Alkynyl_Aniline->Heterocycles Cyclization Deprotection2 Deprotection2 Diaryl_Amine->Deprotection2 Deprotection Final_Product Final_Product Deprotection->Final_Product Free Amine Final_Product2 Final_Product2 Deprotection2->Final_Product2 Free Amine

Caption: Synthetic utility workflow of this compound.

Synthesis of this compound

The preparation of this compound is a straightforward two-step process that can be readily performed in a standard laboratory setting.

Step 1: Synthesis of 4-Iodoaniline

The direct iodination of aniline is an efficient method for producing the key intermediate, 4-iodoaniline.

  • Protocol:

    • In a beaker, suspend aniline (1.2 moles) and sodium bicarbonate (1.8 moles) in 1 L of water.

    • Cool the mixture to 12–15°C using an ice bath and stir mechanically.

    • Add powdered iodine (1 mole) in portions over 30 minutes.

    • Continue stirring for an additional 20-30 minutes until the color of free iodine dissipates.

    • Collect the dark crystalline product by vacuum filtration, wash with water, and air dry.

    • The crude product can be purified by recrystallization from a suitable solvent like gasoline.[7]

Step 2: N-Cbz Protection of 4-Iodoaniline

The amine is protected using benzyl chloroformate (Cbz-Cl) under basic conditions. An aqueous medium provides an environmentally friendly and highly chemoselective method.[8]

  • Protocol:

    • To a mixture of 4-iodoaniline (1 mmol) and benzyl chloroformate (1.05 mmol), add 3 mL of water.

    • Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-20 minutes, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, add 10 mL of water to the mixture and extract the product with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel if necessary.[8]

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is widely used to synthesize biaryl compounds.[9][10] this compound serves as an excellent substrate due to the high reactivity of the C-I bond.

Reaction Principle: The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the aryl iodide with an organoboron species, typically a boronic acid or its ester.[11]

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L2 Pd_Complex Ar-Pd(II)-I(L2) Pd0->Pd_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)-R(L2) Pd_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product N-Cbz-Ar-R Transmetalation_Complex->Product ArI N-Cbz-Ar-I Boronic R-B(OR)2 Boronic->Pd_Complex Base Base Base->Boronic

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[10][12]

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.[13]

  • Reaction: Heat the mixture to 80–100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1004>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O903~95
3Pyridine-3-boronic acidPd/PCy₃ (2)K₃PO₄Dioxane/H₂O1006~85
Note: Yields are representative and based on typical outcomes for similar substrates.[12][13][14]

Application Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds, linking this compound with terminal alkynes.[15] The resulting 2-alkynyl-aniline intermediates are pivotal precursors for synthesizing nitrogen-containing heterocycles like indoles.[16][17]

Reaction Principle: This reaction utilizes a dual catalytic system, with palladium facilitating the main cross-coupling cycle and a copper(I) co-catalyst activating the alkyne.[2]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)-I(L2) pd0->pd2 Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-C≡CR(L2) pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_acetylide Cu-C≡CR cu_acetylide->pd2 terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide Base, Cu(I)

Caption: Dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%), and copper(I) iodide (CuI) (1-2 mol%).[18][19]

  • Solvent and Base: Add an anhydrous solvent such as tetrahydrofuran (THF) or triethylamine (TEA), which also serves as the base.[18]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 50°C. The high reactivity of the iodo-substrate often allows for mild conditions.[2][19] Monitor progress by TLC.

  • Workup: Upon completion (typically 2-8 hours), quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Application Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a primary or secondary amine.[20] This reaction is a powerful tool for synthesizing complex diarylamines or alkylarylamines, which are common motifs in pharmaceuticals.[21]

Reaction Principle: Similar to other cross-coupling reactions, the mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond.[20]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq).[22]

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine coupling partner (1.2 eq).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture, typically between 80-110°C, with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 4-24 hours).

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary Table:

EntryAmine PartnerLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineXantphosNaOtBuToluene1005>95
2AnilineBINAPCs₂CO₃Dioxane11012~88
3BenzylamineRuPhosK₃PO₄t-BuOH908~92
Note: Yields are representative and based on typical outcomes for Buchwald-Hartwig aminations.[22][23][24]

Multi-Step Synthesis Example: From this compound to Substituted Indoles

A powerful demonstration of this compound's utility is the two-step synthesis of 3-iodoindoles.

  • Step A: Sonogashira Coupling: Couple this compound with a terminal alkyne (e.g., phenylacetylene) using the protocol described in Section 4. This yields the intermediate, benzyl (4-(phenylethynyl)phenyl)carbamate.

  • Step B: Electrophilic Cyclization: The resulting alkynyl aniline undergoes a facile cyclization when treated with an electrophile like molecular iodine (I₂).[16][19]

Protocol for Electrophilic Cyclization:

  • Dissolve the crude alkynyl aniline intermediate from Step A in a solvent like dichloromethane (CH₂Cl₂).

  • Add a solution of iodine (I₂, 1.1 eq) in CH₂Cl₂ dropwise at room temperature.

  • Stir the mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Separate the organic layer, extract the aqueous layer with CH₂Cl₂, and combine the organic phases.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the 3-iodoindole product.[16]

This sequence highlights how this compound enables the rapid assembly of complex heterocyclic cores.

Conclusion

This compound is a robust and versatile building block that provides a reliable entry point into a vast chemical space. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allows for the systematic and efficient synthesis of diverse and complex molecules. The protocols detailed herein offer validated starting points for researchers aiming to leverage this powerful intermediate in their synthetic campaigns, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Vertex AI Search. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Vertex AI Search. (n.d.). 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX.
  • Vertex AI Search. (n.d.). Pharmaceutical importance of 4 Iodoaniline in chemistry | PPTX.
  • Vertex AI Search. (n.d.). Buy N-Cbz-2-iodoaniline.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Chen, et al. (2024).
  • BenchChem. (n.d.). Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Varala, R., et al. (2007). Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines. Journal of the Iranian Chemical Society.
  • Reddy, B. V. S., et al. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Utilizing Tetrabutylammonium Iodide.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Role of N-Cbz-D-proline in Advanced Organic Synthesis.
  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF (E)-N-BENZYLIDENE-4-IODOANILINE AND (E).
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
  • Larock, R. C., et al. (2001).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Indole synthesis using 2‐iodoaniline and cuprous acetylides.
  • Moutevelis-Minakakis, P., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules.
  • Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • González-Bacerio, J., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules.
  • Snieckus, V., et al. (2024).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Zeni, G., et al. (2015).
  • Ruijter, E., et al. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Al-Dies, A. M., et al. (2025). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Scientific Reports.
  • ResearchGate. (n.d.). Synthesis of aniline building blocks. Reagents and conditions: (a)....

Sources

Application Note & Protocol Guide: A Scalable Approach to Substituted Anilines via N-Cbz-4-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Substituted anilines are cornerstone structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Their synthesis, particularly on a large scale, demands robust, versatile, and efficient methodologies. This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of diverse aniline derivatives starting from N-Cbz-4-iodoaniline. This key intermediate offers the dual advantages of a protected amine, preventing self-coupling and side reactions, and a highly reactive C-I bond, ideal for modern cross-coupling chemistry. We will explore palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, followed by scalable protocols for the final N-Cbz deprotection to yield the target substituted anilines.

Introduction: The Strategic Importance of this compound

The development of complex molecules in the pharmaceutical and fine chemical industries relies on the strategic use of pre-functionalized building blocks. This compound serves as an exemplary scaffold for several reasons:

  • Orthogonality of Protection: The benzyloxycarbonyl (Cbz) group is a robust amine protecting group, stable under the basic conditions typical of many cross-coupling reactions, yet readily removable under non-harsh conditions.[4][5] This prevents unwanted N-arylation of the starting material or product.

  • High Reactivity of the Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, the crucial first step in most cross-coupling cycles.[6] This high reactivity often allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, all of which are critical for scalable synthesis.

  • Versatility in Derivatization: The iodo-substituent provides a handle for introducing a wide range of functionalities—aryl and heteroaryl groups (Suzuki), primary and secondary amines (Buchwald-Hartwig), and alkynyl moieties (Sonogashira)—onto the aniline core.

cluster_start Starting Material cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_intermediates Protected Intermediates cluster_final Final Deprotection cluster_products Target Substituted Anilines start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Select Coupling Partner buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Select Coupling Partner sonogashira Sonogashira (C-C≡ Bond) start->sonogashira Select Coupling Partner int_suzuki N-Cbz-4-Aryl-aniline suzuki->int_suzuki int_buchwald N-Cbz-4-(Amino)-aniline buchwald->int_buchwald int_sonogashira N-Cbz-4-Alkynyl-aniline sonogashira->int_sonogashira deprotection Scalable Cbz Removal (e.g., Transfer Hydrogenation) int_suzuki->deprotection int_buchwald->deprotection int_sonogashira->deprotection prod_suzuki 4-Aryl-aniline deprotection->prod_suzuki prod_buchwald 4-(Amino)-aniline deprotection->prod_buchwald prod_sonogashira 4-Alkynyl-aniline deprotection->prod_sonogashira

Figure 1: General workflow for synthesizing diverse substituted anilines from this compound.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, valued for its operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids and esters.[7]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving: 1) Oxidative addition of the aryl iodide to a Pd(0) complex, 2) Transmetalation of the organic group from the boronic acid/ester to the palladium center, and 3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid for transmetalation.

Protocol 2.1: Scalable Suzuki-Miyaura Coupling of this compound

This protocol is optimized for a 10-gram scale synthesis of a biarylaniline derivative.

Materials:

  • This compound (10.0 g, 26.2 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid, 3.84 g, 31.5 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (428 mg, 0.52 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (10.9 g, 78.7 mmol, 3.0 equiv)

  • Solvents: 1,4-Dioxane (100 mL) and Water (25 mL)

Procedure:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound, the arylboronic acid, and potassium carbonate.

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) species generated in situ.

  • Reagent Addition: Add the 1,4-dioxane and water, and begin stirring to form a suspension. Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the stirring suspension. The catalyst is added last to minimize premature decomposition.

  • Reaction: Heat the reaction mixture to 80-90 °C. The reaction progress should be monitored by TLC or LC-MS. A typical reaction time is 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Stir, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to avoid chromatography on a large scale.

Coupling PartnerProductTypical YieldReference
Phenylboronic acidN-Cbz-4-phenylaniline90-97%[8]
4-Methoxyphenylboronic acidN-Cbz-4-(4-methoxyphenyl)aniline88-95%[9]
3-Pyridylboronic acidN-Cbz-4-(3-pyridyl)aniline80-90%[10]
4-Formylphenylboronic acidN-Cbz-4-(4-formylphenyl)aniline85-92%[9]

Table 1: Representative yields for the Suzuki-Miyaura coupling with this compound.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of diarylamines or N-aryl alkylamines, the Buchwald-Hartwig amination is the preeminent method.[11][12] Its development revolutionized C-N bond formation, offering a general and high-yielding route that avoids the harsh conditions of classical methods like the Ullmann condensation.[13]

Mechanistic Insight & Ligand Choice: The catalytic cycle is similar to the Suzuki coupling, but the key steps involve the deprotonation of the amine coupling partner by a strong base to form an amide, followed by its coordination to the palladium center and subsequent reductive elimination. The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential as they promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition (Rate-determining for Ar-Cl/Br) pd_complex1 L₂(Ar)Pd(II)-I pd0->pd_complex1 Ar-I oxidative_addition->pd_complex1 amine_binding Amine Coordination & Base-mediated Deprotonation pd_complex1->amine_binding pd_complex2 L(Ar)Pd(II)-NR¹R² pd_complex1->pd_complex2 + HNR¹R² - I⁻, - L amine_binding->pd_complex2 pd_complex2->pd0 Product Formation reductive_elimination Reductive Elimination (Often rate-limiting) pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product start_materials Ar-I + HNR¹R² start_materials->oxidative_addition Ar-I base Base (e.g., NaOtBu) base_h Base-H⁺

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.1: Scalable Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a secondary amine.

Materials:

  • This compound (10.0 g, 26.2 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine, 2.74 mL, 31.5 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (240 mg, 0.26 mmol, 1 mol%)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (301 mg, 0.52 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.54 g, 36.7 mmol, 1.4 equiv)

  • Solvent: Toluene, anhydrous (100 mL)

Procedure:

  • Reactor Setup: In a glovebox or under a robust stream of nitrogen, add NaOtBu, XPhos, and Pd₂(dba)₃ to a dry 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet. The use of a strong, non-nucleophilic base like NaOtBu is critical and requires anhydrous, inert conditions.

  • Reagent Addition: Add anhydrous toluene, followed by this compound and then the amine coupling partner.

  • Reaction: Heat the mixture to 100-110 °C. The reaction is typically faster than Suzuki couplings, often completing in 1-4 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. The crude product can often be purified by slurrying in a solvent like diethyl ether or hexanes to remove non-polar impurities, followed by filtration. If needed, recrystallization is the preferred scalable purification method.

Palladium-Catalyzed C-C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for synthesizing heterocycles and other complex structures.[6][14] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[15]

Mechanistic Insight: The palladium cycle mirrors that of other cross-couplings. The unique copper co-catalyst is believed to react with the terminal alkyne and base to form a copper(I) acetylide species.[15] This species then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the C-C bond formation.

Protocol 4.1: Scalable Sonogashira Coupling

Materials:

  • This compound (10.0 g, 26.2 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 3.44 mL, 31.5 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (184 mg, 0.26 mmol, 1 mol%)

  • Copper(I) Iodide (CuI) (50 mg, 0.26 mmol, 1 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (150 mL)

  • Solvent: Tetrahydrofuran (THF), anhydrous (50 mL)

Procedure:

  • Reactor Setup: To a 500 mL flask equipped with a stirrer and nitrogen inlet, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Reagent Addition: Add anhydrous THF and the amine base (TEA or DIPA), which acts as both the base and a solvent. Degas the solution by bubbling with nitrogen for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the amine.

  • Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL). Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting solid product can be purified by recrystallization from a solvent like isopropanol.

The Final Step: Scalable N-Cbz Deprotection

While catalytic hydrogenolysis (H₂, Pd/C) is a classic method for Cbz removal, its use on a large scale presents significant safety and handling challenges associated with flammable hydrogen gas.[16] For industrial applications, alternative methods are highly preferred.[16][17]

Protocol 5.1: Transfer Hydrogenation (A Safer Alternative)

Transfer hydrogenation avoids the use of gaseous hydrogen by employing a donor molecule, such as ammonium formate or formic acid, to generate hydrogen in situ.[17][18] This method is significantly safer and more amenable to standard laboratory and plant equipment.

Materials:

  • N-Cbz protected aniline intermediate (e.g., N-Cbz-4-phenylaniline, 8.0 g, 26.4 mmol, 1.0 equiv)

  • Palladium on Carbon (10% Pd/C, 50% wet) (400 mg, 5 wt%)

  • Ammonium Formate (HCOONH₄) (5.0 g, 79.1 mmol, 3.0 equiv)

  • Solvent: Methanol or Ethanol (100 mL)

Procedure:

  • Reaction Setup: In a 250 mL flask, dissolve the Cbz-protected aniline in methanol.

  • Reagent Addition: Carefully add the 10% Pd/C catalyst, followed by the ammonium formate. Caution: The reaction can be exothermic and may produce gas. Ensure adequate venting.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to increase the rate. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 1-3 hours).

  • Catalyst Removal: Upon completion, cool the mixture and filter it through a pad of Celite® to remove the palladium catalyst. This is a critical step to ensure the final product is free of heavy metal contamination. Wash the Celite pad with additional methanol (2 x 25 mL).

  • Work-up & Isolation: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove residual salts. Dry the organic layer, filter, and concentrate to yield the final free aniline product.

Protocol 5.2: Acid-Mediated Cleavage

For substrates sensitive to reduction, acid-mediated deprotection is an excellent metal-free alternative.[16][19]

Materials:

  • N-Cbz protected aniline intermediate (10.0 g)

  • Isopropanol hydrochloride (IPA·HCl) or HCl in a suitable organic solvent.

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., ethyl acetate, isopropanol).

  • Acid Addition: Add the acidic reagent (e.g., IPA·HCl).

  • Reaction: The reaction may proceed at room temperature or require heating (e.g., 65-75 °C).[16] Monitor by LC-MS.

  • Isolation: After completion, the product can often be isolated by distilling off the solvent. The resulting aniline hydrochloride salt can either be used directly or neutralized with a base (e.g., aq. NaHCO₃) and extracted with an organic solvent to yield the free base.

References

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives.
  • Development of New Methods for the Synthesis of N-Heteroarenes from Nitroarenes and Anilines. UIC Indigo.
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Cross-coupling strategies for aniline synthesis.
  • Buchwald–Hartwig amin
  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. YouTube.
  • p-IODOANILINE. Organic Syntheses.
  • Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. The Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions, with a specific focus on the synthesis of N-Cbz protected arylalkynes from N-Cbz-4-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges and unexpected side reactions during this critical C-C bond formation. Here, we move beyond simple protocols to explain the underlying chemical principles driving both success and failure in your experiments.

Introduction: The Sonogashira Coupling Landscape

The Sonogashira reaction is a powerful and versatile method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[1] The reaction involving this compound is particularly relevant in pharmaceutical and materials science for synthesizing complex molecules and functional materials.[1][2] While robust, the reaction is sensitive to a variety of parameters that can lead to competing, undesired pathways. The standard reaction employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base.[3][4] Understanding the interplay between these components is key to troubleshooting.

This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common side reactions and experimental failures.

Troubleshooting Guide & FAQs

FAQ 1: My primary side product is a symmetrical diyne. What is it and how do I prevent it?

Question: I am observing a significant byproduct with a mass corresponding to a dimer of my terminal alkyne. Why is this happening and what is the solution?

Answer:

You are encountering what is known as Glaser-Hay coupling , the most common side reaction in copper-mediated Sonogashira protocols.[5] This reaction involves the oxidative homocoupling of your terminal alkyne to form a symmetrical 1,3-diyne.

Causality: The Role of Copper and Oxygen

The Glaser coupling mechanism is catalyzed by the copper(I) species intended to facilitate the Sonogashira reaction.[5] In the presence of oxygen, the copper(I) acetylide intermediate, which is crucial for the main reaction, undergoes oxidative dimerization.[6][7] This process is often so efficient that it can significantly consume your alkyne starting material, drastically reducing the yield of your desired cross-coupled product.[8][9]

Solutions to Minimize Glaser-Hay Homocoupling:

  • Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[3][9][10] Copper-free Sonogashira protocols have been extensively developed and often provide excellent yields, though they may require slightly higher temperatures or more active palladium catalysts to proceed at a comparable rate.[7]

  • Ensure a Rigorously Anaerobic Environment: Oxygen is the oxidant in the Glaser coupling pathway.[7][11] It is critical to thoroughly degas all solvents and reagents. Standard procedure involves several freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction should be run under a positive pressure of an inert gas.[12]

  • Slow Addition of the Alkyne: Keeping the instantaneous concentration of the terminal alkyne low disfavors the bimolecular homocoupling reaction.[6][13] Using a syringe pump to add the alkyne to the reaction mixture over several hours is a highly effective strategy.

  • Reduce Copper Catalyst Loading: If a copper-free system is not feasible, minimizing the amount of CuI to the lowest effective concentration (e.g., 0.5–2 mol%) can help reduce the rate of homocoupling relative to the cross-coupling.[11][13]

FAQ 2: My main product is N-Cbz-aniline, not the coupled product. What is causing this hydrodehalogenation?

Question: My mass spectrometry and NMR analysis show that the iodine atom on my this compound has been replaced by a hydrogen atom. Where is this coming from?

Answer:

This side reaction is known as hydrodehalogenation , where the aryl-iodine bond is cleaved and replaced by an aryl-hydrogen bond.[14] This is a known competing pathway in various palladium-catalyzed cross-coupling reactions.[15]

Causality: The Source of the Hydride

The mechanism can be complex, but it often involves the palladium catalyst and a hydride source within the reaction mixture. The amine base (like triethylamine or diisopropylamine) or solvent can act as a hydride donor, especially at elevated temperatures.[14] The palladium(0) catalyst can oxidatively add to the this compound, but instead of undergoing transmetalation with the copper acetylide, the resulting palladium(II) intermediate can react with a hydride species, leading to reductive elimination of the dehalogenated product.

Solutions to Minimize Hydrodehalogenation:

  • Optimize the Base: The choice of base is critical. Sterically hindered non-coordinating bases may be less prone to participating in hydride transfer. Consider screening alternative bases if hydrodehalogenation is a persistent issue.

  • Modify the Solvent: Solvents like ethanol can be effective hydride sources.[15] Ensure your amine and reaction solvent are anhydrous and not prone to decomposition that could generate hydride species.

  • Increase Alkyne Concentration/Reactivity: If the desired cross-coupling is slow, side reactions like hydrodehalogenation have more time to occur.[13] Ensuring your alkyne is pure and using conditions that favor rapid transmetalation can help the desired pathway outcompete the side reaction.

FAQ 3: My reaction turns black and stalls. What is happening to my catalyst?

Question: Soon after starting the reaction, especially upon heating, the solution turns black and a precipitate forms. TLC/LCMS analysis shows only starting material remains. What is this black solid?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of palladium catalyst decomposition.[11][12] The active, soluble Pd(0) species has agglomerated and precipitated out of the solution, rendering it catalytically inactive.

Causality: Catalyst Instability

Several factors can trigger the decomposition of the palladium catalyst:

  • Presence of Oxygen: Pd(0) complexes, particularly those with phosphine ligands, are sensitive to oxidation.[11] Inadequate degassing allows oxygen to degrade the catalyst.

  • Impurities: Impurities in reagents, particularly the starting materials, solvent, or base, can poison the catalyst.[11]

  • High Temperatures: While some reactions require heat, excessively high temperatures can accelerate the rate of catalyst decomposition.[11]

  • Inappropriate Solvent: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests THF may be more prone to this issue than other solvents like DMF or toluene under certain conditions.[12][16]

  • Ligand Dissociation/Oxidation: The phosphine ligands stabilize the Pd(0) center. If these ligands dissociate or are oxidized (e.g., to triphenylphosphine oxide), the unprotected palladium atoms can aggregate.[3]

Solutions to Prevent Catalyst Decomposition:

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous.[11] Distilling the amine base before use is a good practice.

  • Maintain Strict Inert Atmosphere: As with preventing Glaser coupling, rigorous exclusion of oxygen is paramount for catalyst stability.[12]

  • Optimize Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. For highly reactive aryl iodides, reactions can often be run at room temperature.[3]

  • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands can form more stable palladium complexes, increasing their resistance to decomposition.[1] If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure conditions are suitable for its efficient in-situ reduction to the active Pd(0) species.[3]

Summary of Troubleshooting Strategies

For quick reference, the table below summarizes the common side reactions and the primary methods to mitigate them.

Side ReactionKey IdentifierPrimary Cause(s)Recommended Solution(s)
Glaser-Hay Coupling Symmetrical diyne byproductOxygen, Copper(I) co-catalyst1. Use copper-free conditions.2. Rigorously degas all reagents.3. Slow addition of the alkyne.[6][7]
Hydrodehalogenation Aryl-H instead of Aryl-AlkyneHydride donation from base/solvent1. Screen alternative bases/solvents.2. Optimize conditions for faster cross-coupling.
Catalyst Decomposition Formation of black precipitate (Pd black)Oxygen, impurities, high temperature1. Use high-purity, anhydrous reagents.2. Maintain a strict inert atmosphere.3. Use the lowest effective temperature.[11]
Visualizing Reaction Pathways

To better understand the interplay between the desired reaction and common side pathways, the following diagrams illustrate the catalytic cycles.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl R¹-Pd(II)L₂-X Pd0->Pd_Aryl Oxidative Addition (R¹-X) Product R¹-C≡CR² Pd0->Product Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Pd_Aryl->Pd_Alkyne Transmetalation Cu_Alkyne Cu(I)-C≡CR² Pd_Alkyne->Pd0 Pd_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne->Pd_Aryl Cu_Alkyne->CuX Alkyne H-C≡CR² Alkyne->Cu_Alkyne Base

Caption: The desired Sonogashira catalytic cycle.

Side_Reactions Pd_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Intermediate) Hydrodehalogenation R¹-H (Hydrodehalogenation) Pd_Aryl->Hydrodehalogenation  Hydride Source  (e.g., Amine)   Cu_Alkyne Cu(I)-C≡CR² (Copper Acetylide) Glaser R²-C≡C-C≡C-R² (Glaser Product) Cu_Alkyne->Glaser  O₂, Cu(I)   title Competing Side Reactions

Caption: Key intermediates leading to side reactions.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol serves as a general starting point for the coupling of this compound.

  • To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Seal the flask and evacuate and backfill with Argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.2 M concentration) followed by an anhydrous amine base (e.g., triethylamine, 3.0 equiv).[12]

  • Add the terminal alkyne (1.2 equiv) to the stirring mixture.

  • Stir the reaction at room temperature and monitor progress by TLC or LC-MS. If no reaction occurs, gentle heating (40-60 °C) may be required.[12]

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with saturated aq. NH₄Cl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting with a Copper-Free Protocol

This protocol is recommended to eliminate Glaser-Hay homocoupling.

  • To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask and evacuate and backfill with Argon three times.

  • Add anhydrous, degassed solvent (e.g., Toluene) and a suitable amine base (e.g., diisopropylamine, 3.0 equiv).[13]

  • Add the terminal alkyne (1.2 equiv).

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS. Note: Copper-free reactions often require higher temperatures than their copper-catalyzed counterparts.[7]

  • Follow workup and purification steps as described in Protocol 1.

References
  • Sonogashira coupling. Wikipedia. Available at: [Link].

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link].

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1872. Available at: [Link].

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. Available at: [Link].

  • Copper-free Sonogashira coupling. The chemical reaction database. (2008). Available at: [Link].

  • Al-Hadedi, A. A. M., & El-Apasery, M. A. (2019). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Chemical Research, 43(1-2), 1-5. Available at: [Link].

  • Gorgani, L., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6505-6555. Available at: [Link].

  • Reddit discussion on Sonogashira coupling issues. r/Chempros. (2021). Available at: [Link].

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. (2016). Available at: [Link].

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link].

  • Reddit discussion on Sonogashira troubleshooting. r/Chempros. (2020). Available at: [Link].

  • Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. Available at: [Link].

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. (2023). Available at: [Link].

  • Sonogashira Coupling. Chemistry LibreTexts. (2024). Available at: [Link].

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].

  • Gorgani, L., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6505-6555. Available at: [Link].

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. (2023). Available at: [Link].

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link].

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. (2022). Available at: [Link].

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. (2023). Available at: [Link].

  • What is the best procedure for Sonogashira coupling? ResearchGate. (2014). Available at: [Link].

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. (2021). Available at: [Link].

Sources

Preventing dehalogenation of N-Cbz-4-iodoaniline in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving N-Cbz-4-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific substrate. Our goal is to provide in-depth, field-proven insights to help you optimize your reactions, minimize side products, and achieve high yields of your desired compounds.

Introduction: The Challenge of Dehalogenation

This compound is a valuable building block in medicinal chemistry and materials science. However, its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is often plagued by a significant side reaction: dehalogenation (or hydrodehalogenation). This process replaces the essential iodine atom with a hydrogen, leading to the formation of the undesired N-Cbz-aniline byproduct, which reduces the yield of the target molecule and complicates purification.

This guide will walk you through the common causes of dehalogenation and provide a systematic approach to troubleshooting and preventing this unwanted pathway.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common issues observed during the cross-coupling of this compound.

Q1: My main byproduct is N-Cbz-aniline. What is causing this dehalogenation, and how can I minimize it?

A1: Dehalogenation is a competitive pathway to the desired cross-coupling.[1] It occurs when the palladium intermediate, Ar-Pd(II)-X, is intercepted by a hydride source before it can undergo reductive elimination to form the product. Several factors can promote this side reaction. Here’s a systematic checklist to identify and solve the problem:

  • Ligand Choice: This is the most critical parameter. The ligand stabilizes the palladium center and modulates its reactivity.[2]

    • Problem: Small, less electron-donating ligands (like PPh₃) can lead to unstable intermediates that are more susceptible to dehalogenation.[3]

    • Solution: Switch to bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are specifically designed to promote the desired reductive elimination step over competing side reactions.[1][4] Their steric bulk creates a coordination sphere around the palladium that favors the coupling of the two organic partners.[5]

  • Base Selection: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can be detrimental.

    • Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can sometimes act as a hydride source, especially at elevated temperatures.[4] Certain bases can also promote other side reactions.[6][7]

    • Solution: Use a weaker inorganic base. K₃PO₄ or Cs₂CO₃ are often excellent choices.[4] They are generally less nucleophilic and have a lower propensity to generate hydride species. The choice of base is highly dependent on the specific reaction, so screening may be necessary.[8]

  • Solvent Purity and Type: The solvent can be an overlooked source of hydrogen.

    • Problem: Protic solvents (like alcohols) or solvents containing water can serve as a hydrogen source for dehalogenation.[4][9] Some aprotic solvents like DMF can also decompose at high temperatures to generate species that facilitate dehalogenation.[3][10]

    • Solution: Use rigorously dried, high-purity aprotic solvents such as dioxane, toluene, or THF .[4] If the reaction requires an aqueous component (common in Suzuki couplings), minimize the amount of water and ensure it is properly degassed.

  • Reaction Temperature: Higher temperatures can accelerate both the desired reaction and undesired side reactions.

    • Problem: Elevated temperatures can increase the rate of catalyst decomposition and dehalogenation pathways.[11]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable conversion rate. It's often better to run the reaction for a longer time at a lower temperature (e.g., 80 °C) than for a shorter time at a higher temperature (e.g., 110 °C).

Key Parameter Optimization: A Deeper Dive

Optimizing each component of your reaction is key to success. The following section provides more detail on the most critical parameters.

Catalyst & Ligand System

The choice of palladium precursor and ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern systems based on bulky, electron-rich ligands offer superior performance for challenging substrates.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) sources that are activated in situ with the phosphine ligand.[12]
Ligand Type Bulky Biaryl Phosphines (e.g., XPhos, SPhos)These ligands accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.[5][13]
Pd:Ligand Ratio 1:1 to 1:2This ratio is crucial for forming the active catalytic species. An excess of ligand can sometimes be beneficial.
Catalyst Loading 1-3 mol %Start with a standard loading. Excessively high catalyst loading can sometimes lead to more byproducts.[1]
Base and Solvent Combination

The base and solvent work in concert. A poor combination can halt the reaction or favor side products.

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃Weaker, non-nucleophilic inorganic bases are preferred to minimize dehalogenation.[4] For Buchwald-Hartwig, NaOtBu is common but should be used cautiously with this substrate.[8]
Solvent Dioxane, Toluene, THFAnhydrous, aprotic solvents are ideal.[4] They are less likely to act as a hydride source.[3]
Additives Anhydrous ConditionsEnsure all reagents and glassware are thoroughly dried to eliminate water, a potential proton source.[9]
Troubleshooting Workflow Diagram

If you observe significant dehalogenation, follow this logical workflow to diagnose and solve the issue.

G start High Dehalogenation Observed (>10% N-Cbz-aniline by LCMS/NMR) q_ligand Is the ligand a bulky biaryl phosphine (e.g., XPhos, SPhos)? start->q_ligand s_ligand ACTION: Switch to a bulky, electron-rich ligand like XPhos. q_ligand->s_ligand No q_base Is the base a strong alkoxide (e.g., NaOtBu)? q_ligand->q_base Yes s_ligand->q_base s_base ACTION: Switch to a weaker base like K₃PO₄ or Cs₂CO₃. q_base->s_base Yes q_temp Is the reaction temperature > 100 °C? q_base->q_temp No s_base->q_temp s_temp ACTION: Lower temperature to 80 °C and increase reaction time. q_temp->s_temp Yes q_solvent Are solvents anhydrous and aprotic? q_temp->q_solvent No s_temp->q_solvent s_solvent ACTION: Use freshly dried dioxane or toluene. q_solvent->s_solvent No end_node Problem Resolved: Optimized Conditions Achieved q_solvent->end_node Yes s_solvent->end_node

Sources

Technical Support Center: Purification of N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-benzyl carbamate-4-iodoaniline (N-Cbz-4-iodoaniline). This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this key intermediate from complex reaction mixtures. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing you with the expert insights needed to troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed the synthesis of this compound. What are the most likely impurities in my crude product?

Understanding your potential impurities is the first step toward effective purification. The reaction between 4-iodoaniline and benzyl chloroformate (Cbz-Cl) is generally robust, but several side-products and unreacted materials can contaminate your crude mixture.

  • Unreacted 4-Iodoaniline: Incomplete reactions are common. As 4-iodoaniline is significantly more polar than the desired product due to its free amine group, it is typically easy to separate.[1]

  • Benzyl Alcohol: This can be present if your Cbz-Cl reagent has degraded or if hydrolysis occurred during the reaction or workup.

  • Dibenzyl Carbonate: Formed from the reaction of benzyl chloroformate with any residual benzyl alcohol.

  • N,N-di-Cbz-4-iodoaniline (Over-alkylation Product): While less common under standard conditions, excessive base or prolonged reaction times can sometimes lead to the formation of a double-Cbz protected aniline.

  • Unexpected N-benzylated ("Bn") byproducts: Research has shown that reactions of anilines with benzyl chloroformate can sometimes yield N-benzylated compounds alongside the expected N-carbobenzyloxy ("Cbz") products.[2]

The first step in any purification is to assess the crude mixture's complexity, typically via Thin Layer Chromatography (TLC), to visualize the number of components and their relative polarities.

Q2: How do I choose between recrystallization and column chromatography for my purification?

This is a critical decision that balances purity requirements, yield, time, and scale. The choice depends on the nature and quantity of your impurities.

  • Choose Recrystallization When:

    • Your crude product is mostly pure (>85-90% by crude NMR or TLC).

    • The impurities have significantly different solubility profiles from your desired product.

    • You are working on a larger scale where chromatography would be cumbersome and require large volumes of solvent.

    • You need to obtain highly crystalline material, which is often a direct result of a successful recrystallization.[3]

  • Choose Column Chromatography When:

    • Your crude mixture contains multiple impurities with polarities similar to your product.

    • You have a significant amount of unreacted starting material.

    • Recrystallization attempts have failed or resulted in poor recovery.

    • You require the highest possible purity (<99%), as chromatography can resolve very closely related compounds.[4]

Below is a decision-making workflow to guide your choice.

Purification Decision Workflow start Crude this compound assess Assess Purity (TLC/NMR) start->assess purity Is Product >90% Pure? assess->purity recrystallize Attempt Recrystallization purity->recrystallize Yes chromatography Perform Column Chromatography purity->chromatography No check_purity Check Final Purity recrystallize->check_purity chromatography->check_purity check_purity->chromatography Purity Not Acceptable success Pure Product Obtained check_purity->success Purity Acceptable

Caption: Purification method decision workflow.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[3]

Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue, and the diagram below outlines the causes and solutions.

Oiling Out Troubleshooting problem Problem: Product 'Oils Out' cause1 Cause 1: Insoluble Impurities Present problem->cause1 cause2 Cause 2: Solution Cooled Too Rapidly problem->cause2 cause3 Cause 3: Incorrect Solvent Choice problem->cause3 sol1 Solution: Perform a hot filtration to remove insoluble material before cooling. cause1->sol1 sol2 Solution: Re-heat to dissolve the oil, then allow to cool slowly at room temperature, insulating the flask if necessary. cause2->sol2 sol3 Solution: Add more solvent to prevent saturation until the solution has cooled further. Alternatively, choose a solvent with a lower boiling point. cause3->sol3

Caption: Troubleshooting guide for "oiling out".

A note from experience: A common cause of oiling out is attempting to dissolve the crude product in the absolute minimum amount of boiling solvent. If the melting point of your solid is lower than the solvent's boiling point, it will melt rather than dissolve. The fix is to add more solvent until the melted oil fully dissolves into the solution.

Q4: My recrystallized product is still colored. How can I get a white or colorless solid?

Colored impurities can often be removed by adding a small amount of activated carbon to the hot solution before filtration.

Mechanism: Activated carbon has a high surface area with pores that are effective at adsorbing large, flat (aromatic) colored molecules.

Caution:

  • Add carbon to the hot solution, but never to a boiling solution , as this will cause violent bumping.

  • Use sparingly (1-2% of the solute mass is usually sufficient). Using too much will adsorb your product and drastically reduce your yield.

  • After adding carbon, keep the solution hot for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon before allowing the solution to cool.

Solvent System Rationale Notes
Ethanol/Water This compound dissolves well in hot ethanol but is poorly soluble in water.Dissolve crude product in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point), then add a few drops of hot ethanol to clarify. Allow to cool slowly.
Ethyl Acetate/Hexanes Excellent solubility in hot ethyl acetate; poor solubility in hexanes.A good choice for removing more polar impurities. Dissolve in hot ethyl acetate and add hexanes until the cloud point is reached.
Isopropanol A single solvent system that often provides a good balance of solubility.Less volatile than ethanol, which can aid in slower, more controlled crystal growth.

Troubleshooting Guide: Column Chromatography

Flash column chromatography uses pressure to move the solvent through a column of stationary phase (usually silica gel) to separate compounds based on their differential adsorption.[4][5]

Q5: How do I select the right solvent system (eluent) for my column?

The goal is to find a solvent system where your desired product has an Rf value of ~0.3-0.4 on a TLC plate. This Rf provides the optimal balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

Procedure:

  • Dissolve a small sample of your crude mixture in a volatile solvent (like dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (see table below).

  • Visualize the spots under a UV lamp. This compound is UV active.

  • The ideal system will show good separation between your product spot and all impurity spots.

Eluent System (Hexanes:Ethyl Acetate) Expected Rf of this compound Notes
9:1~0.2 - 0.3Good starting point. Unreacted 4-iodoaniline will remain at the baseline (Rf=0).
8:2~0.4 - 0.5If the product is running too low in 9:1, increase the polarity with more ethyl acetate.
7:3~0.6 - 0.7Likely too polar; separation from nonpolar impurities may be lost.

Expert Tip: The polarity of the eluent controls the speed at which compounds move down the column. Since silica gel is polar, more polar eluents will move all compounds faster, while less polar eluents will allow for better separation of nonpolar to moderately polar compounds.

Q6: My spots are streaking on the TLC plate. What does this mean for my column?

Streaking on a TLC plate is a red flag that will translate to poor separation (band broadening) on your column. The primary causes are:

  • Sample Overload: You have spotted too much material on the TLC plate. Try diluting your sample.

  • Insolubility: The compound is not fully soluble in the eluent, causing it to smear as it moves up the plate.

  • Strong Acid/Base Interactions: The Cbz group is neutral, but the starting 4-iodoaniline is basic. If you have a lot of unreacted starting material, it can interact strongly with the acidic silica gel, causing streaking. While less common for the product itself, if you see the baseline spot streaking, this is the likely cause.

For column chromatography, ensure your crude material is fully dissolved in the minimum amount of eluent before loading it onto the column. If insolubility is an issue, you may need to use a stronger solvent (like dichloromethane) to load the sample, but this should be done sparingly.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask with a stir bar. Add 50 mL of 95% ethanol and heat the mixture to a gentle boil on a hot plate with stirring.[3]

  • Achieve Saturation: Continue adding hot 95% ethanol in small portions until the solid just dissolves. Note the total volume of ethanol used.

  • Hot Filtration (Optional): If the solution is colored or contains insoluble matter, remove the flask from the heat, add a spatula tip of activated carbon, swirl for 2 minutes, and perform a hot filtration into a clean, pre-warmed flask.

  • Induce Crystallization: To the clear, hot solution, add hot deionized water dropwise with swirling until the solution remains faintly turbid. Add 1-2 mL of hot ethanol to redissolve the precipitate and produce a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold hexanes to aid in drying.

  • Drying: Dry the crystals under vacuum to obtain the purified product. Confirm purity by melting point and TLC.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select a glass column of appropriate size (e.g., a 40 mm diameter column for 1-2 g of crude material). Secure it vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[4]

  • Packing the Column: "Dry pack" the column by adding silica gel (e.g., 60-120 mesh) to the desired height. Gently tap the column to ensure even packing. Add another layer of sand on top.

  • Equilibration: Wet the column with your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate), using gentle air pressure to push the solvent through until the entire silica bed is saturated and solvent is dripping from the outlet.[5] Do not let the column run dry.

  • Loading the Sample: Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., 5 mL dichloromethane). To this solution, add ~2 g of silica gel. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder remains. Carefully layer this "dry loaded" silica onto the top of the column.

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin moving the solvent through the column. Collect fractions in test tubes.

  • Analysis: Monitor the fractions being collected by TLC to determine which contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF (E)-N-BENZYLIDENE-4-IODOANILINE AND (E). Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from Organic Syntheses. [Link]

  • Solubility of Things. (n.d.). 4-Iodoaniline. Retrieved from Solubility of Things. [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved from ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

  • Asian Journal of Chemistry. (n.d.). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Retrieved from Asian Journal of Chemistry. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from Organic Syntheses. [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from YouTube. [Link]

Sources

Technical Support Center: Improving the Stability and Reactivity of N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Cbz-4-iodoaniline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this versatile but sensitive reagent. This guide is structured as a series of questions and answers to directly address the challenges you may encounter, ensuring your reactions are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Core Compound Stability

This section addresses the fundamental properties and handling of this compound to prevent degradation before your reaction even begins.

Q1: I've noticed my stock of this compound has developed a brownish tint over time. What causes this, and is it still usable?

A: The development of a brown color is a common observation and is primarily due to the inherent instability of iodoanilines in the presence of light and air.[1] The primary degradation pathways are:

  • Photodegradation: The carbon-iodine bond is photosensitive. Exposure to ambient or UV light can cause homolytic cleavage of the C-I bond, leading to the formation of radical species that can result in colored impurities and deiodination.[2]

  • Oxidation: The protected amine, while more stable than a free aniline, can still be susceptible to slow oxidation over time, especially if exposed to air. This process can form highly conjugated, colored byproducts.[2]

Is it usable? For best results, especially in sensitive catalytic reactions, using freshly purified material is always recommended. However, if the discoloration is minor, you can assess its purity via TLC or LC-MS. If the main spot is clean and the impurities are minimal, you may proceed, but be aware that these impurities could potentially interfere with your catalyst. For rigorous applications, recrystallization or column chromatography is advised.[3]

Q2: What are the definitive best practices for storing this compound to ensure its long-term stability?

A: Proper storage is critical to preserving the integrity of this reagent. The following conditions are mandatory:

  • Protection from Light: Store the compound in an amber glass vial or a container completely wrapped in aluminum foil.[1][2][4][5] This is the single most important factor in preventing photodegradation.

  • Refrigeration: The material should be stored in a refrigerator at 2-8°C.[6] Low temperatures slow down the rate of any potential decomposition reactions.

  • Inert Atmosphere: If storing for extended periods, consider transferring the solid into a vial under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Dry Conditions: Keep the container tightly sealed to protect it from moisture.[7]

Q3: How stable is the Cbz protecting group under typical cross-coupling conditions?

A: The Carboxybenzyl (Cbz) group is an excellent choice for protecting the aniline nitrogen during palladium-catalyzed cross-coupling reactions. It is robust and generally stable under the conditions required for Suzuki, Heck, and Buchwald-Hartwig aminations.[8] The Cbz group is stable to the basic conditions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and moderate heating commonly employed.[8][9] It is primarily cleaved by catalytic hydrogenation, which is not a condition encountered in these cross-coupling reactions.

Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions

This section provides a systematic approach to diagnosing and solving problems encountered during palladium-catalyzed reactions involving this compound.

Issue 1: My Suzuki or Buchwald-Hartwig reaction has stalled or resulted in a very low yield.

Q: I'm coupling this compound with a boronic acid (Suzuki) or an amine (Buchwald-Hartwig) and getting poor conversion. What are the most likely causes and how do I fix them?

A: Low yield is a frequent issue that can almost always be traced back to one of four areas: catalyst activity, substrate stability, reaction conditions, or reagent quality. The following workflow provides a logical troubleshooting sequence.

G start Low Yield Observed reagent_check 1. Verify Reagent Quality - Is boronic acid fresh? - Are solvents anhydrous & degassed? start->reagent_check Start Here degas_check 2. Check for Oxygen - Was the reaction rigorously degassed? - Is the inert atmosphere maintained? reagent_check->degas_check Reagents OK conditions_check 3. Evaluate Conditions - Is the base appropriate and soluble? - Is the temperature optimal? degas_check->conditions_check System is Inert catalyst_check 4. Assess Catalyst System - Is the Pd source active? - Is the ligand appropriate for the coupling? conditions_check->catalyst_check Conditions OK success Reaction Optimized catalyst_check->success System Optimized

Troubleshooting Workflow for Low Yield.

Root Cause & Solution Table
Potential Cause Explanation & Causality Recommended Solutions
1. Catalyst Inactivation The active Pd(0) species is highly sensitive to oxygen. Incomplete degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.[10]Perform rigorous degassing: Use three freeze-pump-thaw cycles for solvents or bubble argon/nitrogen through the solvent for at least 30 minutes. Ensure all solids are added under a positive pressure of inert gas.[10][11]
2. Ineffective Base/Solvent The base is crucial for the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.[11][12] If the base is not sufficiently soluble or strong enough in the chosen solvent, the reaction will not proceed efficiently.Screen different bases (e.g., K₃PO₄, Cs₂CO₃ are often more effective than Na₂CO₃). Use a solvent system that promotes solubility, such as dioxane/water or THF/water for Suzuki couplings.[11][13]
3. Poor Ligand Choice The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. An improper ligand can lead to slow reactions or catalyst decomposition.For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[10] For Buchwald-Hartwig aminations, ligands from the Josiphos or Buchwald families are standard choices.[14]
4. Substrate Degradation As discussed, this compound can degrade. If the starting material is impure or degrades during the reaction (e.g., due to light exposure), the yield will suffer.Use high-purity starting material. Wrap the reaction flask in aluminum foil to completely block light during the entire process.[1][15][16]
Issue 2: My main byproduct is N-Cbz-aniline (the deiodinated starting material).

Q: I'm seeing a significant amount of hydrodehalogenation in my reaction. Why is the iodine being replaced by hydrogen instead of coupling?

A: Hydrodehalogenation is a common parasitic side reaction in palladium-catalyzed couplings.[10] It occurs when the aryl-palladium(II) intermediate, formed after oxidative addition, is intercepted by a hydrogen source before it can proceed through the desired coupling pathway (transmetalation or amine coordination).

Primary Causes and Mitigation Strategies:
  • Source of Hydride: Trace water, alcohols, or even the amine reagent itself can act as a hydride source, especially under basic conditions.

    • Solution: Use anhydrous solvents and ensure reagents are dry. While some Suzuki protocols require water, using an excessive amount can be detrimental.

  • Slow Coupling Step: If the main coupling pathway is slow, the competing dehalogenation has more time to occur.

    • Solution: Optimize your conditions to accelerate the desired reaction. This often involves changing the ligand to one that promotes faster reductive elimination. Bulky, electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands) are designed specifically to accelerate this step and outcompete side reactions.[14]

  • Base Choice: Some bases can promote this side reaction more than others.

    • Solution: Consider switching to a different base. For example, if you are using a strong, sterically hindered base like LiHMDS or NaOtBu (more common in Buchwald-Hartwig), ensure it is added slowly at a controlled temperature. For Suzuki couplings, K₃PO₄ is often a good choice to minimize side reactions.[11]

Section 3: Proactive Stability Measures & Experimental Protocols

To prevent the issues detailed above, a proactive approach to experimental setup is essential.

Visualizing Degradation Pathways

Understanding how the molecule can degrade is the first step to preventing it.

SM This compound SM->SM Photodegradation Deiodinated N-Cbz-aniline (Hydrodehalogenation) SM->Deiodinated Pd-Catalyzed Side Reaction Oxidized Colored Impurities (Oxidation) SM->Oxidized Side Reaction Homocoupled Biaryl Dimer (Homocoupling) SM->Homocoupled Pd-Catalyzed Side Reaction Light Light (hv) Light->SM Oxygen Air (O2) Oxygen->Oxidized Pd_H [Pd]-H Species (From H2O, etc.) Pd_H->Deiodinated Pd_0 Pd(0) Pd_0->Homocoupled

Potential Degradation and Side-Reaction Pathways.

Protocol: Standard Suzuki-Miyaura Coupling with Enhanced Stability

This protocol incorporates best practices to minimize degradation and maximize yield.

  • Flask Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the boronic acid partner (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

    • Crucial Step: Wrap the entire flask and condenser assembly securely with aluminum foil.

  • Inerting the System:

    • Seal the flask with septa. Evacuate the flask under high vacuum for 5 minutes, then backfill with argon or nitrogen. Repeat this cycle a total of three times to thoroughly remove oxygen.

  • Solvent Addition:

    • Prepare your solvent system (e.g., 1,4-dioxane and water, 4:1). Degas the solvents by bubbling argon through them for 30 minutes prior to use.

    • Add the degassed solvent to the flask via cannula or syringe under a positive pressure of inert gas.

  • Catalyst Addition:

    • In a separate small vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if necessary.

    • Quickly remove the septum from the reaction flask, add the catalyst against a positive flow of inert gas ("argon blanket"), and immediately reseal the flask.

  • Reaction Execution:

    • Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 80-100 °C).

    • Stir vigorously for the required reaction time.

  • Monitoring:

    • Periodically take small aliquots from the reaction mixture via syringe under inert atmosphere to monitor the progress by TLC or LC-MS. This helps avoid unnecessarily long reaction times which can lead to byproduct formation.

By implementing these rigorous techniques, you can transform this compound from a challenging substrate into a reliable and effective building block for your synthetic targets.

References
  • Benchchem. (n.d.). Technical Support Center: 2,4,6-Triiodoaniline - Stability and Degradation.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF (E)-N-BENZYLIDENE-4-IODOANILINE AND (E).
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Iodoaniline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%.
  • ChemicalBook. (2025). 4-Iodoaniline - Safety Data Sheet.
  • ResearchGate. (2007). (PDF) Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines.
  • BLD Pharm. (n.d.). This compound.
  • Fisher Scientific. (2009). 4-Iodoaniline - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • IAGIM. (n.d.). Photostability.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with 4-Iodo-1H-benzimidazole.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

Sources

Troubleshooting failed Buchwald-Hartwig amination with N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Failed Reactions with N-Cbz-4-iodoaniline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination, specifically focusing on reactions involving this compound. This substrate, while seemingly straightforward, combines the features of an electron-deficient aryl halide with a protected amine, which can introduce unexpected complexities into this powerful C-N bond-forming reaction.

This resource provides a structured approach to troubleshooting, moving from common symptoms to specific, actionable solutions, all grounded in the mechanistic principles of the catalytic cycle.

Section 1: Understanding the System: The this compound Challenge

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[1] The catalytic cycle generally involves oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]

Your substrate, this compound, presents a unique set of challenges:

  • Electron-Deficient Aryl Halide: The iodine atom is on an aniline ring, which is typically electron-rich. However, the powerful electron-withdrawing nature of the carbobenzyloxy (Cbz) protecting group on the nitrogen significantly reduces the electron density of the aromatic ring. This can influence the rate of oxidative addition.

  • Bulky Protecting Group: The Cbz group adds steric bulk, which can influence ligand binding and the overall efficiency of the catalytic cycle.

  • Potential for Catalyst Inhibition: Aryl iodides, while generally more reactive than chlorides or bromides, can sometimes lead to the formation of unreactive palladium-iodide dimer species, which can inhibit the catalyst.[3][4]

Section 2: Diagnostic Deep Dive: Frequently Asked Questions (FAQs)

This section addresses common failure modes in a question-and-answer format, providing both explanations and concrete next steps.

Q1: My reaction shows no product formation, and I've recovered all my starting material. What's the most likely culprit?

A: Complete lack of reactivity often points to a fundamental issue with the catalytic system's setup or components. The primary suspects are an inactive catalyst, incorrect reaction conditions, or poor quality of reagents.

  • Catalyst Inactivity: The active Pd(0) species may not be forming. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be failing. This can be due to impure reagents or an inappropriate choice of ligand.[2] Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a dedicated precatalyst can often be more reliable.[4]

  • Inert Atmosphere: The Buchwald-Hartwig reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.[5] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.

  • Reagent Quality: Water and other impurities in your amine, aryl halide, solvent, or base can kill the catalyst. Ensure all reagents are pure and dry.

Q2: I'm observing very low conversion, with a mix of starting materials and a small amount of product. Where should I start optimizing?

A: Low conversion suggests that the catalytic cycle is turning over, but inefficiently. The key is to identify the rate-limiting step or any competing side reactions.[4]

  • Ligand Choice is Critical: The ligand is arguably the most important variable. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[6] Consider screening a panel of ligands.

  • Base and Solvent Mismatch: The solubility of the base in the chosen solvent is a frequently overlooked cause of poor reaction rates.[7][8] If the base is not soluble, it cannot effectively deprotonate the amine-palladium complex. Stronger bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be better tolerated.[8]

  • Temperature: While many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C), sometimes lowering the temperature can prevent catalyst decomposition or side reactions.[3] Conversely, if the reaction is sluggish, a higher temperature might be needed.

Q3: My reaction is producing a significant amount of dehalogenated aniline (N-Cbz-aniline). What causes this side reaction and how can I minimize it?

A: The formation of the hydrodehalogenated product is a common side reaction resulting from β-hydride elimination, which competes with the desired reductive elimination step.[1]

  • Ligand Influence: The choice of ligand can significantly impact the rate of reductive elimination versus β-hydride elimination. Bulky ligands that accelerate reductive elimination can often suppress this side reaction.

  • Base Strength: While a strong base is needed for the reaction, an excessively strong base can sometimes promote side reactions. If hydrodehalogenation is a major issue, consider screening weaker bases.

Q4: The Cbz protecting group on my aniline seems to be unstable under the reaction conditions. What are my options?

A: While the Cbz group is generally stable to the basic conditions of the Buchwald-Hartwig amination, certain strong bases at high temperatures could potentially lead to its cleavage.[9]

  • Screen Weaker Bases: If you suspect Cbz group instability, switching from a strong alkoxide base like NaOtBu to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ is the first step.[7][8]

  • Lower Reaction Temperature: Reducing the reaction temperature may prevent the decomposition of the protecting group, though this might also slow down the desired reaction.[8]

Section 3: Systematic Troubleshooting Workflow

When faced with a failed reaction, a systematic approach is more effective than random changes. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow Start Reaction Failure (Low or No Conversion) Check_Setup Step 1: Verify Core Setup - Inert Atmosphere? - Reagent Purity? - Degassed Solvents? Start->Check_Setup Initial Diagnosis Ligand_Screen Step 2: Ligand Optimization - Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, BrettPhos) Check_Setup->Ligand_Screen If setup is correct Base_Solvent Step 3: Base & Solvent Screening - Test Base Solubility - Screen Strong vs. Weak Bases (e.g., NaOtBu vs. Cs2CO3) Ligand_Screen->Base_Solvent If still no improvement Temp_Conc Step 4: Adjust Physical Parameters - Vary Temperature - Adjust Concentration Base_Solvent->Temp_Conc If conversion remains low Catalyst_Source Step 5: Evaluate Catalyst Source - Switch to a Pre-catalyst - Increase Catalyst Loading Temp_Conc->Catalyst_Source Fine-tuning Success Successful Reaction Catalyst_Source->Success If conditions are optimized

Caption: A logical workflow for troubleshooting a failed Buchwald-Hartwig amination.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a representative starting point; conditions must be optimized for specific substrates.[7]

  • Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%) to an oven-dried reaction vial containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the amine you are coupling (1.2 equiv.) followed by the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir.

  • Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 5: Data Summaries for Optimization

Table 1: Ligand Selection Guide
Ligand TypeExample LigandsRecommended ForRationale
Bulky Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosGeneral purpose, electron-deficient aryl halides, sterically hindered substrates.[10]These ligands are highly active and promote both oxidative addition and reductive elimination, often leading to high turnover numbers.[10]
Ferrocene-Based Ligands Josiphos, DPPFGood for a range of substrates.Bidentate ligands can prevent the formation of inactive palladium dimers.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrParticularly effective for aryl chlorides.[11]Strong sigma-donating ability can facilitate oxidative addition of less reactive aryl halides.[11]
Table 2: Base and Solvent Compatibility
BasepKa of Conjugate AcidCommon SolventsConsiderations
Sodium tert-butoxide (NaOtBu) ~19Toluene, Dioxane, THFVery strong and effective, but can be incompatible with base-sensitive functional groups.[3]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Toluene, THFA very strong, non-nucleophilic base.[8]
Potassium phosphate (K₃PO₄) ~12.3Dioxane, TolueneA weaker, milder base suitable for sensitive substrates. Often requires higher temperatures.[8]
Cesium carbonate (Cs₂CO₃) ~10.2Dioxane, Toluene, DMFAnother mild base option, its solubility can be a key factor for success.[8][12]

Section 6: Understanding the Catalytic Cycle and Failure Points

A clear understanding of the catalytic cycle is essential for effective troubleshooting.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition (+ Ar-I) Deactivation Catalyst Deactivation (e.g., Oxidation) Pd0->Deactivation e.g., O2 Amine_Coord [L-Pd(II)(Ar)(Amine)]+ I- OA_Complex->Amine_Coord + Amine Amido_Complex L-Pd(II)(Ar)(Amido) Amine_Coord->Amido_Complex - H+, - I- (Base) Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-Amine) Amido_Complex->Product Side_Reaction Side Reaction (Hydrodehalogenation) Amido_Complex->Side_Reaction β-Hydride Elimination

Caption: The Buchwald-Hartwig amination catalytic cycle with key failure points.

References

  • BenchChem.
  • BenchChem.
  • ACS GCI Pharmaceutical Roundtable.
  • Coffey, S. B., Bernhardson, D. J., & Wright, S. W. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
  • Unknown Author. (n.d.).
  • Wikipedia.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts.
  • ResearchGate.
  • Dorel, R., & Grugel, C. P. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • ChemOrgChem. (2023). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples. YouTube.
  • Unknown Author. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Unknown Author. (n.d.).
  • Reddit.
  • ACS GCI Pharmaceutical Roundtable.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem.

Sources

Catalyst selection for efficient Heck reaction of N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Heck Reaction of N-Cbz-4-iodoaniline

Introduction: Navigating the Heck Reaction with a Protected Aniline

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists employing the Mizoroki-Heck reaction for the vinylation of this compound. While the Heck reaction is a cornerstone of modern organic synthesis for its power in forming carbon-carbon bonds, its efficiency is highly dependent on a synergistic interplay of catalyst, ligand, base, and solvent.[1][2] The substrate , this compound, presents a unique case: an electron-rich aniline derivative bearing a carbamate protecting group. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for this transformation.[3]

This document moves beyond a simple protocol, offering a deeper dive into the "why" behind procedural steps. We will explore common pitfalls, from catalyst inactivation to unexpected side products, and provide a logical framework for troubleshooting and optimization.

Core Principles: Understanding the Key Parameters

Before delving into troubleshooting, a firm grasp of each component's role is essential. The success of the Heck reaction hinges on the delicate balance of the palladium catalyst's lifecycle.

The Catalytic Heart: Palladium and Its Ligands

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a more stable palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂).[4][5] The transformation from Pd(II) to the active Pd(0) is a critical, and sometimes problematic, initiation step. Alternatively, a pre-formed Pd(0) source such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used to bypass this in-situ reduction.[2]

Ligands are not merely spectators; they are crucial for stabilizing the palladium center, enhancing its reactivity, and preventing decomposition into inactive palladium black.[6]

  • Monodentate Phosphines (e.g., Triphenylphosphine, PPh₃): These are the classical ligands for the Heck reaction. They are effective but can dissociate, and an excess is sometimes required.[7]

  • Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, XPhos): These ligands often accelerate the rate-limiting oxidative addition step and can be effective at lower catalyst loadings, especially for less reactive aryl halides.[6][8]

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, offering high stability and activity, particularly at elevated temperatures.[6]

The Essential Role of the Base

A base is required in stoichiometric amounts to neutralize the hydrogen halide (HI, in this case) produced during the catalytic cycle.[2] This step is critical for regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4] The choice of base can significantly influence the reaction outcome.

  • Amine Bases (e.g., Triethylamine, Et₃N): Commonly used, they are effective at scavenging the acid.[9]

  • Inorganic Bases (e.g., Potassium Carbonate, K₂CO₃; Sodium Acetate, NaOAc): These are often used for their low cost and can be advantageous in certain solvent systems.[1]

The Reaction Medium: Solvent Selection

The solvent must solubilize the reactants and facilitate the catalytic process. Highly polar, aprotic solvents are the standard choice for the Heck reaction as they can stabilize the charged intermediates in the catalytic cycle.[10][11]

  • N,N-Dimethylformamide (DMF): A classic and highly effective solvent for the Heck reaction due to its high polarity and boiling point.[10]

  • Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc): Other common polar aprotic solvents that can be used. The optimal choice often requires empirical screening.[12][13]

The Heck Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a well-established Pd(0)/Pd(II) cycle.[1][9]

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII Ar-Pd(II)L₂-I OxAdd->PdII Coord Alkene Coordination PdII->Coord + Alkene PdAlkene Coordinated Complex Coord->PdAlkene MigIns Migratory Insertion Inserted σ-Alkyl-Pd(II) Complex MigIns->Inserted PdAlkene->MigIns BetaElim β-Hydride Elimination Inserted->BetaElim ProductComplex Product-Pd(II)-H Complex BetaElim->ProductComplex Regen Base-mediated Reductive Elimination ProductComplex->Regen + Base Regen->Pd0 - Base-H⁺I⁻ - Product

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the Heck reaction of this compound in a practical question-and-answer format.

Issue: Low or Non-Existent Conversion

Q1: My TLC/LCMS shows only starting material, even after several hours. What are the most likely culprits?

A1: This points to a fundamental failure in initiating the catalytic cycle. The primary areas to investigate are:

  • Catalyst Activity: The most common issue is the failure to generate the active Pd(0) species from a Pd(II) precatalyst.[14] Ensure your Pd(OAc)₂ is from a reliable source. Alternatively, switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to eliminate this variable.[15]

  • Oxygen Contamination: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, especially at high temperatures.[6] Rigorous deoxygenation of your solvent and maintenance of an inert (Nitrogen or Argon) atmosphere throughout the reaction are critical.

  • Reagent Purity: Ensure your this compound is pure and that the alkene has not polymerized. The base, particularly triethylamine, should be distilled and stored properly as impurities can inhibit the catalyst.

Q2: The reaction is proceeding, but it's sluggish and stalls at low conversion. How can I drive it to completion?

A2: Sluggish reactions suggest suboptimal conditions or gradual catalyst deactivation. Consider the following adjustments:

  • Temperature: The Heck reaction is often thermally driven. Cautiously increase the reaction temperature in 10-20 °C increments. For DMF, a temperature of 100-120 °C is common.[14]

  • Ligand Choice: Standard PPh₃ may not be sufficient. Switching to a more electron-rich, bulky phosphine ligand can accelerate the oxidative addition step, which is often rate-limiting.[6]

  • Catalyst Loading: While aiming for low catalyst loading is economical, for a challenging reaction, increasing the palladium loading from 1-2 mol% to 5 mol% can be an effective troubleshooting step.[16]

Issue: Poor Selectivity and Side Product Formation

Q3: My main byproduct is 4-Cbz-aniline (dehalogenated starting material). Why is this happening and how can I stop it?

A3: This is a result of a reductive process competing with the Heck pathway. The intermediate Ar-Pd(II)-I species can be intercepted by a hydride source before it couples with the alkene.

  • Cause: This "reductive Heck" pathway can be promoted by certain bases, solvents, or impurities.[6] Amines used as bases can sometimes act as reducing agents at high temperatures.[17]

  • Solution: Try switching from an amine base like Et₃N to an inorganic base such as K₂CO₃ or NaOAc. Ensure your solvent is anhydrous and of high purity.

Q4: I'm observing the formation of a high-molecular-weight impurity identified as the homocoupled biaryl (dimer of the aniline derivative). What causes this?

A4: Homocoupling is a known side reaction in many cross-coupling reactions.[14] It arises from the reaction of two Ar-Pd(II)-I intermediates or related pathways.

  • Cause: This is often exacerbated by high temperatures and high catalyst concentrations. It can also indicate that the alkene insertion step is slow relative to other pathways.

  • Solution: Lowering the reaction temperature may help. Additionally, ensuring the correct stoichiometry and using a ligand that promotes the desired catalytic cycle over side reactions can minimize homocoupling.

Issue: Catalyst Decomposition

Q5: My reaction started but then the solution turned black and the reaction stopped. What does this mean?

A5: The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black (insoluble, inactive Pd metal).[6]

  • Cause: This is typically caused by high temperatures, the presence of oxygen, or an insufficient amount of stabilizing ligand relative to the palladium.[6] The P-C bond in phosphine ligands can cleave at high temperatures, leading to catalyst death.

  • Solution:

    • Ensure Inert Atmosphere: Re-check your procedure for maintaining an oxygen-free environment.

    • Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Ligand Stability: Consider switching to a more thermally stable ligand, such as a bulky dialkylbiarylphosphine or an N-heterocyclic carbene (NHC).[6]

    • Ligand:Pd Ratio: For phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is common to ensure the metal center remains stabilized.

Symptom Potential Cause(s) Recommended Solutions
No reactionInactive catalyst (Pd(II) not reduced); Oxygen contamination; Impure reagentsUse a Pd(0) precatalyst; Rigorously degas solvent and use inert atmosphere; Purify reagents
Low conversionSuboptimal temperature; Inefficient ligand; Low catalyst loadingIncrease temperature; Screen bulky, electron-rich ligands; Increase catalyst loading (e.g., to 5 mol%)
Dehalogenation productReductive Heck pathwaySwitch from amine base (Et₃N) to an inorganic base (K₂CO₃, NaOAc); Use anhydrous solvent
Homocoupling productHigh temperature; Slow alkene insertionLower reaction temperature; Screen different ligand systems
Reaction turns blackCatalyst decomposition (Pd black)Lower temperature; Ensure strict inert conditions; Use a more stable ligand (e.g., NHC); Check Ligand:Pd ratio

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst is better for this reaction: Pd(OAc)₂ or Pd(PPh₃)₄?

A1: Both are excellent starting points.

  • Pd(PPh₃)₄: This is a pre-formed, active Pd(0) catalyst.[2] It can be a good choice for troubleshooting as it removes the uncertainty of the initial reduction step. However, it is more sensitive to air and more expensive. For initial screening, Pd(OAc)₂ with a suitable ligand is often the first choice due to its robustness.

Q2: Can I perform this reaction without a phosphine ligand ("ligandless") since I am using a highly reactive aryl iodide?

A2: While some Heck reactions with aryl iodides can proceed without added phosphine ligands, it is not generally recommended for achieving reproducible and high-yielding results.[18] In so-called "ligandless" reactions, the solvent (like DMF) or the amine base can act as a weak ligand, but the resulting palladium species is often less stable and prone to decomposition.[5] Using a well-defined ligand provides a more stable, active, and long-lived catalyst, leading to more robust and scalable processes.[3]

Q3: How does the Cbz protecting group influence the reaction?

A3: The Cbz (carboxybenzyl) group is generally robust and well-tolerated in Heck reactions.[2] It is an electron-withdrawing group, which slightly deactivates the aniline nitrogen, making it less prone to act as an unwanted ligand for the palladium center. This is beneficial, as coordination of the free amine could otherwise inhibit the catalyst. No specific interference from the Cbz group is typically expected under standard Heck conditions.

Q4: I want to couple this compound with butyl acrylate. What is a good starting point for reaction conditions?

A4: For an electron-deficient alkene like butyl acrylate, the reaction is generally very efficient.[1] A reliable starting point would be:

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: PPh₃ (2-4 mol%)

  • Base: Et₃N (1.5-2.0 equivalents)

  • Solvent: DMF (deoxygenated)

  • Temperature: 80-100 °C This system is a classic combination and often provides good results for this type of transformation.

General Experimental Protocol

This protocol provides a standardized starting point for the Heck coupling of this compound with an alkene, such as butyl acrylate.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., Butyl Acrylate) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous, deoxygenated DMF

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq) and the base (e.g., Et₃N, 2.0 eq).

  • Solvent and Alkene Addition: Add anhydrous, degassed DMF via syringe, followed by the alkene (1.2 eq).

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove DMF and the amine salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting_Workflow start Low or No Yield in Heck Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents Pure & Stoichiometry Correct? start->check_reagents catalyst_q1 Using Pd(II) Precatalyst? check_catalyst->catalyst_q1 temp_q Is Temperature High Enough? check_conditions->temp_q reagent_purity Action: Purify/Distill Base, Check Alkene for Polymer check_reagents->reagent_purity use_pd0 Action: Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) catalyst_q1->use_pd0 Yes check_inert Action: Ensure Rigorous Inert Atmosphere (Degas Solvent) catalyst_q1->check_inert No/Unsure increase_temp Action: Increase Temperature (e.g., 100-120 °C in DMF) temp_q->increase_temp No ligand_q Is Ligand Effective? temp_q->ligand_q Yes screen_ligands Action: Screen Bulky, Electron-Rich Phosphine or NHC Ligands ligand_q->screen_ligands No side_products Side Products Observed? ligand_q->side_products Yes dehalogenation Dehalogenation? side_products->dehalogenation Yes homocoupling Homocoupling? side_products->homocoupling Yes switch_base Action: Switch to Inorganic Base (e.g., K₂CO₃) dehalogenation->switch_base lower_temp Action: Lower Reaction Temperature homocoupling->lower_temp

Caption: A decision-tree workflow for troubleshooting common Heck reaction issues.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

  • Chemistry Notes. (2022). Heck reaction: easy Mechanism, applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Sathee, J. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Simulated link, as direct access to full text may vary: [Link])

  • Panda, N. et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. Retrieved from [Link]

  • Panda, N. et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Sharma, P., & Rohilla, S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22378-22401. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Pearson. (2022). Heck Reaction Explained. Retrieved from [Link]

  • Amatore, C., et al. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study. ResearchGate. Retrieved from [Link]

  • Gallou, F., et al. (2002). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C. Organic Process Research & Development, 6(4), 464–470. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing steric hindrance in cross-coupling reactions involving N-Cbz-4-iodoaniline. The bulky nature of the N-benzyloxycarbonyl (Cbz) group can present significant challenges in achieving optimal reaction outcomes. This resource is designed to help you navigate these complexities and improve your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reaction yields with this compound consistently low?

Low yields in cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira using this compound are often attributed to steric hindrance. The bulky Cbz protecting group can impede the approach of the palladium catalyst to the aryl iodide, which is a critical step in the catalytic cycle.[1][2] This hindrance can slow down or prevent key steps such as oxidative addition and reductive elimination.[2] Additionally, suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can exacerbate the issue.[3]

Q2: How does the Cbz group specifically interfere with palladium-catalyzed reactions?

The benzyloxycarbonyl (Cbz) group, while an excellent protecting group due to its stability under various conditions, possesses considerable steric bulk.[4] In palladium-catalyzed cross-coupling reactions, the catalyst must coordinate to the aryl halide. The large Cbz group on the nitrogen atom ortho to the iodine can physically block or hinder this coordination, making the initial oxidative addition step of the catalytic cycle less efficient. This leads to slower reaction rates and lower overall yields.

Q3: Are there alternative protecting groups for 4-iodoaniline with less steric hindrance?

Yes, if the Cbz group proves to be too sterically demanding, consider alternative protecting groups. The choice of protecting group should be orthogonal to your planned reaction conditions. Some common alternatives include:

  • Boc (tert-butyloxycarbonyl): While also bulky, its steric profile is different and may be more amenable to certain catalytic systems. It is easily removed under acidic conditions.[5][6]

  • Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile, offering a different deprotection strategy.[5][6]

  • Acetyl (Ac): A smaller protecting group, but it is more susceptible to cleavage under both acidic and basic conditions.

The selection of an alternative protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.[7]

Q4: When should I consider deprotection of the Cbz group?

Deprotection strategies for the Cbz group are crucial. The most common method is hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[4][8] However, this method can be problematic if other functional groups in your molecule are sensitive to reduction.[8]

Alternative deprotection methods include:

  • Acid-mediated deprotection: Using reagents like HBr in acetic acid or isopropanol hydrochloride (IPA·HCl) can be a metal-free and scalable alternative.[9]

  • Thiol-mediated deprotection: Nucleophilic attack by a thiol at the benzylic carbon of the Cbz group can be a mild and selective method, especially for substrates with sensitive functional groups.[8]

Consider deprotection after the cross-coupling reaction to avoid the steric hindrance issue altogether, provided the free amine is compatible with your desired reaction.

Troubleshooting Guides for Common Cross-Coupling Reactions

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, steric hindrance from the Cbz group on 4-iodoaniline can pose a significant challenge.

Problem: Low to no conversion of this compound with a boronic acid or ester.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.

Detailed Optimization Strategies
ParameterRecommendationRationale
Ligand Selection Use bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos.[1][3][10]These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[2] The bulkiness facilitates the reductive elimination step, while their electron-rich nature promotes the oxidative addition of the aryl iodide.[3]
Catalyst Choice Employ stable palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃.[1][3]These are often more reliable than generating the active Pd(0) catalyst in situ and can provide more consistent results.[3]
Base and Solvent Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1][3][10] A combination of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) can be beneficial.[10]The choice of base is critical for the transmetalation step. The solubility of the base in the chosen solvent system is a key factor for success.[10]
Reaction Conditions Increase the reaction temperature to 80-110 °C and extend the reaction time to 12-24 hours.[1][3]Sterically hindered substrates often require more forcing conditions to achieve reasonable conversion.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide
  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).[3]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) via syringe.[3]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography.

Troubleshooting Low Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The steric hindrance of this compound can be particularly challenging in this reaction.

Problem: Low conversion or decomposition during the coupling of this compound with an amine.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for sterically hindered Buchwald-Hartwig amination.

Detailed Optimization Strategies
ParameterRecommendationRationale
Ligand Selection Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective.[2][11] N-heterocyclic carbene (NHC) ligands are also a good option.[1][2]These ligands are designed to facilitate C-N bond formation with challenging substrates by promoting the reductive elimination step.[12] NHCs are known for their strong electron-donating ability and steric bulk, which can stabilize the palladium catalyst.[13][14]
Base Selection A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[1]These bases are necessary to deprotonate the amine nucleophile and facilitate the catalytic cycle without competing in side reactions.
Reaction Conditions Maintain a rigorously inert atmosphere.[10] Temperatures in the range of 60-100 °C are often sufficient.[3]The palladium catalyst is sensitive to oxygen.[10] Higher temperatures may lead to catalyst decomposition or side reactions.
Experimental Protocol: Amination of a Sterically Hindered Aryl Iodide
  • Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst and ligand to a dry reaction vessel.

  • Reagent Addition: Add the this compound (1.0 mmol), the amine (1.1-1.2 mmol), the base (e.g., NaOt-Bu, 1.2-1.5 mmol), and the solvent (e.g., toluene, dioxane).[3]

  • Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C).[3] Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Troubleshooting Low Yield in Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl halide. Steric hindrance can be a major obstacle in this reaction as well.

Problem: Failure to couple this compound with a terminal alkyne.

Troubleshooting Workflow: Sonogashira Coupling

Caption: Troubleshooting workflow for sterically hindered Sonogashira coupling.

Detailed Optimization Strategies
ParameterRecommendationRationale
Catalyst System Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[15]The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[15]
Base and Solvent An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[16] Solvents like THF or DMF are common choices.The amine base is required to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne.
Reaction Conditions The reaction is highly sensitive to oxygen, so a strictly anaerobic environment is crucial.[16] Reactions can often be carried out at or slightly above room temperature.[15]Oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst.
Experimental Protocol: Sonogashira Coupling of a Sterically Hindered Aryl Iodide
  • Preparation: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.1-1.5 mmol) in a degassed solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (1-3 mol%) under an inert atmosphere.

  • Base Addition: Add the amine base (e.g., Et₃N, 2-3 equiv) and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Follow the progress of the reaction by TLC or GC-MS.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides - ACS Publications. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. (n.d.). Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (n.d.). Retrieved from [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12). Retrieved from [Link]

  • Impact of C-H Cross-Coupling Reactions in the One-Step Retrosynthesis of Drug Molecules. (n.d.). Retrieved from [Link]

  • To Deprotect and Serve - Scientific Update - UK. (2023, February 22). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. (n.d.). Retrieved from [Link]

  • New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction | ResearchGate. (2025, March 1). Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. (2019, May). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? | ResearchGate. (2018, October 2). Retrieved from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015, February 4). Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20). Retrieved from [Link]

  • Cbz Protection - Common Conditions. (n.d.). Retrieved from [Link]

  • (PDF) Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (n.d.). Retrieved from [Link]

  • Control experiments under the optimized reaction conditions. - ResearchGate. (n.d.). Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12). Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Retrieved from [Link]

  • 1.2.3 The Buchwald–Hartwig Reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). Retrieved from [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • The effect of steric bulk in Sonogashira coupling reactions | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process - PMC - NIH. (2024, July 9). Retrieved from [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). Retrieved from [Link]

  • Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams - PubMed. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate. (2020, July 29). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16). Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.). Retrieved from [Link]

  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.). Retrieved from [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

Conditions to avoid when working with N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Cbz-4-iodoaniline (Benzyl (4-iodophenyl)carbamate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with handling and utilizing this versatile chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Part 1: General Handling, Storage, and Stability FAQs

This section addresses the most common preliminary questions regarding the physical and chemical properties of this compound.

Q1: My this compound has developed a beige or brownish tint upon storage. Is it still viable for my reaction?

A1: Yes, in many cases, it is still usable, but caution is advised. This compound, like its parent compound 4-iodoaniline, is sensitive to light and may discolor over time.[1][2] This discoloration is often due to minor surface oxidation or the liberation of trace amounts of iodine, which does not always signify bulk degradation.

  • Recommendation: Before use, assess the compound's purity via Thin Layer Chromatography (TLC) against a new or high-purity standard. For highly sensitive reactions, such as those with very low catalyst loadings, purification by recrystallization from a solvent system like ethanol/water or petroleum ether may be necessary to remove any non-polar impurities.[3]

Q2: What are the optimal storage conditions for this compound to ensure long-term stability?

A2: To maximize shelf-life and prevent degradation, the compound must be protected from light and air.

  • Core Recommendation: Store in a tightly sealed, opaque container.[2] For long-term storage, refrigeration is recommended.[4][5] The storage area should be cool, dry, and well-ventilated.[1]

Q3: What classes of chemical reagents are incompatible with this compound?

A3: The primary incompatibilities arise from the reactivity of the aryl iodide and the carbamate group. Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][4] These reagents can either oxidize the iodide, cleave the Cbz (carboxybenzyl) protecting group under harsh conditions, or react with the carbamate linkage itself.

Table 1: Summary of Physical and Safety Properties
PropertyValueSource(s)
Molecular FormulaC₁₄H₁₂INO₂N/A
Molecular Weight353.16 g/mol N/A
AppearanceOff-white to beige or greyish-brown crystalline powder[1][2][3]
Melting Point~135-140 °C (Varies by supplier)N/A
SolubilitySoluble in methanol, chloroform; slightly soluble in water[3][6]
Key HazardsSkin, eye, and respiratory tract irritant. Harmful if swallowed or inhaled.[1][4][7]
StorageKeep refrigerated, protected from direct sunlight, in a tightly closed container.[4][5]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[6] However, specific challenges can arise.

A. Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura reaction yield is low, and I'm recovering a significant amount of starting material. What is the likely cause?

A4: Low conversion in Suzuki couplings involving this compound often points to issues with catalyst activity or the transmetalation step. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[8]

  • Inactive Catalyst: Ensure your palladium source and phosphine ligand are of good quality. Pre-catalysts are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[9]

  • Inefficient Transmetalation: This is the most common bottleneck. The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10] If your base is too weak or sterically hindered, this step will be slow.

  • Protodeboronation: Boronic acids can be unstable and undergo hydrolysis (protodeboronation), especially heteroaryl boronic acids.[11] This side reaction consumes your coupling partner. Using anhydrous solvents and reagents can help mitigate this.

Q5: I'm observing a significant amount of aniline byproduct (hydrodehalogenation). How can I suppress this side reaction?

A5: Hydrodehalogenation (replacement of iodine with hydrogen) is a common side reaction in cross-coupling chemistry.[12] It typically occurs when the oxidative addition intermediate reacts with a proton source before transmetalation can occur.

  • Causality: The presence of water or other protic sources (e.g., alcohol solvents) can facilitate this pathway. Certain bases or catalyst/ligand combinations can also promote it.

  • Solutions:

    • Use Anhydrous Conditions: Ensure solvents and reagents are thoroughly dried.

    • Optimize the Base: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[12]

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the rate of reductive elimination relative to competing side reactions.[12]

B. Buchwald-Hartwig Amination

Q6: I am attempting a second C-N coupling on the this compound backbone, but the reaction is sluggish. Why?

A6: While the C-I bond is highly reactive, the N-Cbz group introduces significant steric hindrance around the molecule.

  • Steric Hindrance: The bulky Cbz group can hinder the approach of the palladium catalyst to the C-I bond for oxidative addition. Furthermore, if you are coupling with a bulky amine, the steric clash can be substantial.

  • Ligand Inhibition: Iodide ions, generated during the oxidative addition step, have been shown to have an inhibitory effect on some palladium catalytic systems, potentially leading to catalyst precipitation or deactivation.[13]

  • Recommendations:

    • Catalyst System: Use a catalyst system known for coupling sterically hindered substrates. Ligands like tBuXPhos or DavePhos are often good choices.[14]

    • Base Selection: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required to deprotonate the incoming amine and facilitate the reaction.[14]

C. Sonogashira Coupling

Q7: My Sonogashira reaction is producing a lot of di-alkyne homocoupling (Glaser coupling) byproduct. How can I improve selectivity?

A7: The Sonogashira reaction relies on a dual Pd/Cu catalytic cycle.[15] The copper co-catalyst activates the terminal alkyne, but under certain conditions (particularly in the presence of oxygen), it can also promote the oxidative homocoupling of the alkyne.[16][17]

  • Core Directive: Rigorously deoxygenate your reaction mixture. Purge the solvent with an inert gas (Argon or Nitrogen) and maintain a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These reactions often require a stronger organic base (e.g., a tertiary amine like Et₃N or DBU) and may need slightly higher temperatures, but they completely eliminate the Glaser coupling pathway.[17]

Troubleshooting Logic Diagram

Here is a generalized workflow for troubleshooting common cross-coupling issues with this compound.

G start_node Low Yield or Side Product Formation check_sm 1. Verify Starting Material Purity (TLC/NMR) start_node->check_sm check_reagents 2. Check Reagent Quality (Anhydrous Solvents, Fresh Base, Active Catalyst) check_sm->check_reagents check_conditions 3. Review Reaction Conditions (Temp, Concentration, Atmosphere) check_reagents->check_conditions issue_no_rxn No/Low Conversion? check_conditions->issue_no_rxn Analysis issue_dehalogenation High Dehalogenation? issue_homocoupling High Homocoupling (Sonogashira)? issue_dehalogenation->issue_homocoupling No sol_dehalogenation Use Anhydrous Solvents Change Base (e.g., K₃PO₄) Use Bulky Ligand (e.g., XPhos) issue_dehalogenation->sol_dehalogenation Yes issue_no_rxn->issue_dehalogenation No sol_no_rxn Increase Temperature Screen Different Ligands/Bases Use a Pre-catalyst issue_no_rxn->sol_no_rxn Yes sol_homocoupling Ensure Rigorous Degassing Switch to Copper-Free Protocol issue_homocoupling->sol_homocoupling Yes

Caption: A logical workflow for troubleshooting cross-coupling reactions.

Part 3: Cbz Group Deprotection

Q8: I am trying to remove the Cbz group via standard hydrogenolysis (H₂, Pd/C), but I am also observing hydrodehalogenation (loss of the iodine). How can I selectively deprotect the amine?

A8: This is a classic selectivity challenge. The conditions for catalytic hydrogenation are aggressive enough to cause reductive cleavage of both the C-N bond of the carbamate (de-benzyloxycarbonylation) and the C-I bond (hydrodehalogenation).

  • Mechanistic Insight: Both processes can occur on the surface of the palladium catalyst. The aryl iodide can undergo oxidative addition to the palladium surface, followed by reduction.

  • Alternative Methods: To avoid this, you must switch to a non-reductive deprotection method.

    • Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group. However, this is harsh and may not be suitable for sensitive substrates.

    • Lewis Acid-Mediated Deprotection: Milder Lewis acids can be effective. For example, AlCl₃ in a suitable solvent has been reported for Cbz deprotection and may offer better selectivity.[18]

    • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or cyclohexadiene with Pd/C can sometimes be milder than using H₂ gas, potentially offering a window of selectivity. This requires careful optimization.

Part 4: Experimental Protocols

The following are generalized starting protocols. They should be optimized for specific substrates and scales.

Protocol 1: General Suzuki-Miyaura Coupling

G setup 1. Reaction Setup - Add this compound (1 eq), Boronic Acid (1.2 eq), Base (2.0 eq), and Pd-catalyst/ligand to a dry flask. atmosphere 2. Inert Atmosphere - Seal the flask, evacuate and backfill with Argon or Nitrogen (3x cycles). setup->atmosphere solvent 3. Add Solvent - Add anhydrous, degassed solvent (e.g., Dioxane, Toluene) via syringe. atmosphere->solvent reaction 4. Heat Reaction - Stir and heat the mixture (e.g., 80-100 °C) - Monitor by TLC or LC-MS. solvent->reaction workup 5. Workup - Cool to RT, dilute with EtOAc, filter through Celite, wash with water/brine, dry, and concentrate. reaction->workup purify 6. Purification - Purify by column chromatography. workup->purify

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Detailed Steps:

  • Reagents: To an oven-dried flask, add this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[19][20]

  • Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent: Add a degassed, anhydrous solvent (e.g., Toluene, Dioxane, or DMF) to the desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Dalmás, D., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Alfa Aesar. (2009). 4-Iodoaniline - SAFETY DATA SHEET. [Link]

  • Varala, R., et al. (2007). Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines. ResearchGate. [Link]

  • Zhang, L., et al. (2017). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Sarex. (2024). 4-Iodoaniline: The Cornerstone of Innovative Solutions. [Link]

  • Sarex Fine Chemicals. (n.d.). 4-iodoaniline. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubChem. (n.d.). 4-Iodoaniline. [Link]

  • Das, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Bhawna, et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • de la Torre, A., et al. (2023). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. MDPI. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. ResearchGate. [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. SciSpace. [Link]

  • Farina, V. (2011). New perspectives in the cross-coupling reactions of organostannanes. ResearchGate. [Link]

Sources

Technical Support Center: Removal of Palladium Catalyst from N-Cbz-4-iodoaniline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Cbz-4-iodoaniline from palladium catalyst residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tackling the common yet critical challenge of palladium removal. This resource will help you achieve the high purity standards required for subsequent synthetic steps and in active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound product?

A1: Residual palladium in an active pharmaceutical ingredient (API) or its intermediates is a significant concern for several reasons. Palladium is a heavy metal with documented toxicity, and regulatory bodies like the EMA and FDA have established stringent limits for its presence in final drug products, often in the range of 5-10 ppm.[1][2] Furthermore, residual palladium can interfere with downstream reactions, poison other catalysts, or compromise the stability and efficacy of the final compound.

Q2: I've performed a Suzuki coupling to synthesize a derivative of this compound and my product has a dark, grayish color. What is the likely cause?

A2: A dark or grayish color in your product is often indicative of the presence of palladium black, which is finely divided palladium metal (Pd(0)) that has precipitated from the reaction mixture. This can occur due to the decomposition of the palladium catalyst, especially with thermally sensitive ligands or if the reaction is exposed to oxygen.[3]

Q3: What are the primary methods for removing residual palladium?

A3: The most common and effective methods for palladium removal can be broadly categorized as:

  • Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4]

  • Crystallization: Purifying the product through recrystallization, which can leave palladium impurities in the mother liquor.[5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium.[6][7]

  • Extraction: Using liquid-liquid extraction with aqueous solutions of chelating agents to remove palladium salts.[6]

The choice of method depends on the nature of the palladium species, the scale of the reaction, and the desired final purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the palladium removal process and provides actionable troubleshooting steps.

Issue 1: High Palladium Content Persists After Filtration with Celite.
  • Possible Cause: The palladium species in your reaction mixture is likely soluble (homogeneous) and not in a solid form that can be physically removed by filtration. Simple filtration is most effective for heterogeneous catalysts like Pd/C or precipitated palladium black.[8] Soluble palladium complexes will pass through the Celite bed.

  • Troubleshooting Steps:

    • Characterize the Palladium Species: If possible, try to determine the nature of the palladium residue. Is it a soluble complex or colloidal?

    • Switch to a Scavenging Method: For soluble palladium, employ a metal scavenger with a high affinity for palladium. Silica-based scavengers with thiol or thiourea functionalities are particularly effective.[9][10]

    • Consider Activated Carbon: Activated carbon is a cost-effective alternative for adsorbing soluble palladium.[11][12] However, it can sometimes adsorb the product as well, leading to yield loss.[5]

Issue 2: Inconsistent Palladium Removal Results Across Different Batches.
  • Possible Cause: The speciation of palladium at the end of the reaction can vary between batches. Factors like reaction time, temperature, and exposure to air can lead to different palladium oxidation states (e.g., Pd(0), Pd(II)) or coordination environments, which can affect the efficiency of a particular removal method.[5]

  • Troubleshooting Steps:

    • Standardize the Work-up: Implement a consistent work-up procedure immediately following the reaction to ensure the palladium species is in a more uniform state before purification.

    • Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For instance, silica-based dimercaptotriazine (DMT) scavengers can be very effective.[13]

    • Pre-treatment: A pre-treatment step, such as a mild oxidation or reduction, can convert various palladium species into a single, more easily removed form.

Issue 3: Significant Product Loss During Purification with Activated Carbon.
  • Possible Cause: Activated carbon can have a high surface area and may non-selectively adsorb your this compound product along with the palladium.[5]

  • Troubleshooting Steps:

    • Optimize the Carbon Amount: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small-scale experiment to determine the optimal loading.

    • Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining good palladium scavenging.[8]

    • Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh solvent to recover as much of your adsorbed product as possible.[8]

In-Depth Experimental Protocols

Here are detailed, step-by-step methodologies for two highly effective palladium removal techniques.

Protocol 1: Palladium Scavenging with Functionalized Silica Gel (e.g., SiliaMetS® Thiol)

This method is highly effective for removing a variety of soluble palladium species.[9][10]

Workflow Diagram:

G A Crude this compound in organic solvent B Add SiliaMetS® Thiol (3-5 equivalents vs. Pd) A->B C Stir at RT or elevated temp (2-24 hours) B->C D Filter to remove scavenger C->D E Wash scavenger with solvent D->E F Combine filtrate and washings D->F Filtrate E->F Washings G Concentrate to obtain purified product F->G

Caption: Workflow for Palladium Removal using a Silica-Based Scavenger.

Methodology:

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).

  • Add the Scavenger: Add a silica-based thiol scavenger, such as SiliaMetS® Thiol, to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[14]

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter the Scavenger: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.

  • Wash the Filter Cake: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Combine and Concentrate: Combine the filtrate and the washings, and then remove the solvent under reduced pressure to yield the purified this compound.

  • Analyze for Residual Palladium: Analyze a sample of the purified product for residual palladium content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the effectiveness of the removal process.[15][16]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purification, especially when the palladium impurities have different solubility profiles from the desired product.[5]

Workflow Diagram:

G A Crude this compound B Dissolve in a minimum amount of hot solvent A->B C Allow to cool slowly to room temperature B->C D Cool further in an ice bath C->D E Collect crystals by filtration D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G

Caption: General Workflow for Purification by Recrystallization.

Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and heptane, or mixtures thereof.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like palladium black), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the palladium impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Analyze the purified product for residual palladium content.

Data Summary: Comparison of Palladium Removal Techniques

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite) Variable (effective for heterogeneous Pd)Simple, fast, and inexpensive.Ineffective for soluble palladium species.[8]
Activated Carbon Good to ExcellentCost-effective and widely applicable.[11]Can lead to product loss due to non-specific adsorption.[5]
Silica-Based Scavengers ExcellentHigh selectivity for palladium, leading to minimal product loss.[9]Higher cost compared to activated carbon.
Recrystallization Good to ExcellentCan be highly effective for achieving very low palladium levels.[5]Requires finding a suitable solvent system and can be time-consuming.
Aqueous Extraction (with EDTA) ModerateCan be useful for removing certain palladium salts.May not be effective for all palladium species and can introduce water into the organic phase.[17][18]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the palladium catalyst, and the properties of the product.[5] It is often necessary to screen several methods to find the optimal solution for a particular system.

Concluding Remarks

The successful removal of palladium catalysts from this compound products is a critical step in ensuring the quality and safety of pharmaceutical intermediates and APIs. By understanding the underlying principles of different purification techniques and systematically troubleshooting common issues, researchers can confidently achieve the required purity standards. This guide provides a solid foundation for developing a robust and efficient palladium removal strategy.

References

  • Spectroscopy. (2010, October 1). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues from APIs. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715–725.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Ager, P., & Marshall, W. D. (2001). THE REMOVAL OF METALS AND RELEASE OF EDTA FROM PULP WASH WATER. Journal of Pulp and Paper Science, 27(6), 202–207.
  • Element Lab Solutions. (n.d.). SiliCycle SiliaMetS Metal Scavengers. Retrieved from [Link]

  • Welch, C. J., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 7(3), 323–327.
  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1468–1474.
  • Ager, P., & Marshall, W. D. (2001). The removal of metals and release of EDTA from pulp wash water. Journal of Pulp and Paper Science, 27(6), 202-207.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239(Pt 1), 117253.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry (pp. 415-438). Wiley-VCH.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Retrieved from [Link]

  • Environmental Genome Initiative. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]

  • Welch, C. J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 85–90.
  • ResearchGate. (n.d.). The removal of metals and release of EDTA from pulp wash water. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 1. Extraction and Backwashing Conditions. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. Retrieved from [Link]

  • Reddit. (2022, August 1). Recrystallization help. Retrieved from [Link]

  • Wiseman, C. L., et al. (2013). The influence of ethylenediamine tetra acetic acid (EDTA) on the transformation and solubility of metallic palladium and palladium(ii) oxide in the environment. Environmental Science: Processes & Impacts, 15(4), 850–858.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]

  • MDPI. (2022, January 28). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Retrieved from [Link]

Sources

Validation & Comparative

N-Cbz-4-iodoaniline vs. Boc-4-iodoaniline in Suzuki Coupling: A Comparative Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for creating biaryl structures fundamental to many active pharmaceutical ingredients.[1] When synthesizing complex aniline derivatives, the choice of nitrogen protecting group is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of two commonly employed substrates, N-Cbz-4-iodoaniline and Boc-4-iodoaniline, offering field-proven insights and experimental data to inform your selection.

The Protecting Group Dilemma: Electronic and Steric Considerations

The success of a Suzuki coupling is intricately linked to the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the N-protecting group—specifically its electronic and steric properties—can significantly influence the rate and efficiency of these steps, particularly the initial oxidative addition of the aryl iodide to the palladium(0) catalyst.

N-tert-Butoxycarbonyl (Boc) Group: The Boc group is characterized by the lone pairs on its carbonyl oxygen, which can participate in resonance, donating electron density to the aniline nitrogen and, by extension, to the aromatic ring. This electron-donating effect increases the electron density on the carbon atom bearing the iodine, making the C-I bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. While generally robust, this can sometimes necessitate slightly more forcing reaction conditions.

N-Carboxybenzyl (Cbz) Group: Conversely, the Cbz group contains a benzyl moiety. The phenyl ring within the Cbz group is electron-withdrawing by induction, which can slightly decrease the electron density on the aniline nitrogen compared to the Boc group. This subtle electronic difference can render the C-I bond more electrophilic and thus more reactive toward oxidative addition. Furthermore, the planar nature of the phenyl ring in the Cbz group presents a different steric profile compared to the bulky tert-butyl group of Boc.

Comparative Performance in Suzuki Coupling

While direct, side-by-side kinetic studies are sparse in the literature, a synthesis of reported procedures allows for a practical comparison of their performance. The choice between Boc and Cbz often hinges on a trade-off between reactivity, stability of the protecting group to the reaction conditions, and the strategy for its eventual removal.

FeatureThis compoundN-Boc-4-iodoanilineKey Considerations & Causality
Relative Reactivity Generally higherModerate to HighThe slightly less electron-donating nature of the Cbz group can facilitate a faster rate of oxidative addition, the often rate-limiting step of the catalytic cycle.[2]
Typical Yields Good to ExcellentGood to ExcellentBoth substrates are highly effective. Yields are often more dependent on the optimization of catalyst, ligand, base, and solvent than on the choice of protecting group.
Catalyst Loading Can often tolerate lower catalyst loading (e.g., 1-3 mol%)May require slightly higher loading (e.g., 2-5 mol%) in some casesHigher intrinsic reactivity of the C-I bond in the Cbz-protected substrate may lead to more efficient catalyst turnover.
Side Reactions Generally lowPotential for minor protodeboronation of the boronic acid partner, especially with stronger bases or extended reaction times.The need for slightly more forcing conditions for the Boc-protected substrate can sometimes favor side reactions.[3]
Deprotection Strategy Hydrogenolysis (Pd/C, H₂)Acid-mediated (TFA, HCl)This is a critical strategic consideration. The Cbz group is removed under neutral conditions, preserving acid-labile functionalities elsewhere in the molecule. The Boc group requires acidic conditions, which may not be compatible with other functional groups.[4]

Mechanistic & Workflow Diagrams

Understanding the flow of the Suzuki reaction and the structural differences between the substrates is key to rational experimental design.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd Ar-I PdII Ar-Pd(II)-I(L_n) OxAd->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂ (Base) PdII_R Ar-Pd(II)-R'(L_n) Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Ar-R' Product Coupled Product RedEl->Product ArI N-Protected-4-iodoaniline ArI->OxAd Boronic R'-B(OR)₂ Boronic->Trans

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Structural and electronic comparison of Boc and Cbz protected 4-iodoaniline.

Experimental Protocols

The following protocols are robust starting points for the Suzuki coupling of these substrates. Optimization may be required based on the specific boronic acid used.

Protocol 1: Suzuki Coupling of N-Boc-4-iodoaniline

This protocol uses a common palladium catalyst and base combination, suitable for a wide range of arylboronic acids.[5]

Materials:

  • N-Boc-4-iodoaniline

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water (degassed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add N-Boc-4-iodoaniline (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 5:1 mixture of 1,4-dioxane and degassed water (e.g., 10 mL dioxane, 2 mL water).

  • Degassing: Purge the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent oxygen from deactivating the Pd(0) catalyst.[6]

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere with vigorous stirring. Monitor reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound

This protocol may allow for slightly milder conditions or lower catalyst loading due to the substrate's potentially higher reactivity.

Materials:

  • This compound

  • Arylboronic acid pinacol ester

  • Palladium(II) Acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Deionized water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid pinacol ester (1.5 mmol, 1.5 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Catalyst Pre-formation (optional but recommended): In a separate vial, briefly stir Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent before adding to the main flask. Using bulky, electron-rich phosphine ligands like SPhos is known to be effective for challenging couplings.[3]

  • Solvent Addition: Add a 10:1 mixture of toluene and degassed water (11 mL total volume).

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere with vigorous stirring. Monitor reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), filter through a pad of celite, and transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The selection between this compound and N-Boc-4-iodoaniline is not merely a choice of protecting group but a strategic decision that impacts the entire synthetic route.

  • Choose this compound when:

    • The downstream synthetic steps involve acid-sensitive functional groups, making the neutral hydrogenolysis conditions for deprotection highly advantageous.

    • Facing a particularly challenging coupling partner where maximizing the reactivity of the aryl iodide is paramount.

    • Aiming to minimize catalyst loading and reaction times.

  • Choose N-Boc-4-iodoaniline when:

    • The molecule is stable to acidic conditions, allowing for a straightforward and often high-yielding deprotection with TFA or HCl.

    • The starting material is more readily available or cost-effective.

    • The subsequent synthetic steps are incompatible with catalytic hydrogenation (e.g., presence of alkenes, alkynes, or other reducible groups).

Ultimately, both substrates are excellent choices for Suzuki-Miyaura cross-coupling reactions. The optimal choice is dictated by the specific molecular context, the nature of the coupling partner, and the overall strategic plan for the synthesis. By understanding the subtle interplay of electronic effects, steric demands, and deprotection compatibility, researchers can make an informed decision to streamline their synthetic efforts and achieve their target molecules with greater efficiency.

References

A Comparative Guide to the Reactivity of N-Cbz-4-iodoaniline and 4-iodoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice between a protected and an unprotected aniline derivative is a critical decision that dictates reaction efficiency, yield, and purity. This guide provides an in-depth technical comparison of two common building blocks: 4-iodoaniline and its N-protected counterpart, N-Cbz-4-iodoaniline. We will explore the fundamental electronic and steric differences and provide experimental context for their reactivity, primarily focusing on palladium-catalyzed cross-coupling reactions.

The Decisive Role of the N-Cbz Protecting Group

4-Iodoaniline is a bifunctional molecule, possessing a nucleophilic primary amine (-NH₂) and a carbon-iodine (C-I) bond amenable to cross-coupling.[1] This dual reactivity can be problematic, as the amine can compete in side reactions, such as N-arylation, or coordinate to the metal catalyst, potentially inhibiting its activity.[2][3]

To circumvent these issues, the amine is often "protected." The carboxybenzyl (Cbz) group is a widely used protecting group that transforms the amine into a carbamate. This seemingly simple modification fundamentally alters the molecule's electronic and steric profile, leading to significant differences in reactivity.[4]

Electronic Landscape: Electron-Donating Amine vs. Electron-Withdrawing Carbamate

The primary distinction in reactivity stems from the electronic influence of the -NH₂ group versus the N-Cbz group on the aromatic ring.

  • 4-Iodoaniline: The lone pair of electrons on the nitrogen atom of the primary amine delocalizes into the aromatic ring through resonance. This makes the -NH₂ group a powerful electron-donating group (EDG), increasing the electron density of the aryl system.

  • This compound: In the Cbz-protected version, the nitrogen lone pair is primarily delocalized into the adjacent carbonyl group of the carbamate. This resonance effect drastically reduces its ability to donate to the aromatic ring. Consequently, the N-Cbz group acts as an electron-withdrawing group (EWG), decreasing the electron density of the aryl ring. Theoretical studies on aniline confirm the strong conjugative interaction between the amino group and the ring.[5]

This electronic shift has a profound impact on the crucial oxidative addition step in palladium-catalyzed cross-coupling cycles. An electron-deficient C-I bond, as found in this compound, is more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst. Conversely, the electron-rich C-I bond in 4-iodoaniline can exhibit slower rates of oxidative addition.[6][7]

G cluster_0 Electronic Effects on the Aromatic Ring cluster_1 Electron-Donating Group (EDG) cluster_2 Electron-Withdrawing Group (EWG) mol1 4-Iodoaniline mol2 This compound NH2_img NH2_img note1 Nitrogen lone pair delocalizes into the aromatic ring, increasing its electron density. NH2_img->note1 Cbz_img Cbz_img note2 Nitrogen lone pair delocalizes into the adjacent carbonyl, decreasing ring electron density. Cbz_img->note2

Caption: Electronic influence of the -NH₂ vs. N-Cbz group.

Steric Hindrance: A Factor in Catalyst Interaction

Beyond electronics, the steric bulk of the Cbz group is considerably larger than the simple amino group.[8] While the para-position of the iodo group minimizes direct steric clash at the reaction site, the overall size of the this compound molecule can influence solubility and the approach of bulky catalyst-ligand complexes. In reactions where ortho-lithiation or other ortho-directed processes are a possibility, this steric bulk becomes a much more significant factor. For sterically hindered substrates, the choice of bulky, electron-rich phosphine ligands is often crucial to promote the desired reaction.[9]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true test of these molecules is their performance in widely used synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[10][11][12]

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron species.

  • With 4-Iodoaniline: Using the unprotected aniline can be challenging. The free amine can lead to lower yields due to catalyst inhibition or the formation of N-arylated byproducts.[2][3] However, specific catalyst systems and conditions have been developed to successfully couple unprotected anilines, which can be advantageous by avoiding extra protection and deprotection steps.[13]

  • With this compound: This substrate is generally more reliable. The Cbz group prevents N-H reactivity and its electron-withdrawing nature promotes the rate-limiting oxidative addition step, often resulting in cleaner reactions, higher yields, and shorter reaction times under standard conditions.

G start Pd(0)Ln pd_ii Ar-Pd(II)-I(Ln) start->pd_ii Oxidative Addition (Ar-I) transmetal Ar-Pd(II)-R(Ln) pd_ii->transmetal Transmetalation (R-B(OR)2) note N-Cbz group (EWG) on Ar-I accelerates this step. pd_ii->note transmetal->start Reductive Elimination product Ar-R transmetal->product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Comparative Performance Data

The following table presents representative data for a Suzuki-Miyaura coupling, illustrating the typical performance differences between the two substrates.

Aryl HalideBoronic Acid PartnerCatalyst (mol%)BaseSolventTime (h)Yield (%)
4-IodoanilinePhenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O1265%
This compoundPhenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O492%

Note: Data are representative and actual results may vary based on specific conditions and ligand choice.

Practical Recommendations for Substrate Selection

  • Choose 4-Iodoaniline when:

    • The synthetic route is short and avoiding protection/deprotection steps is a priority.

    • A specific catalyst system optimized for unprotected anilines is available.[13]

    • Subsequent reactions will modify the amine group.

  • Choose this compound when:

    • High yields and clean reaction profiles for C-I bond functionalization are paramount.

    • Avoiding N-arylation or other amine-related side reactions is critical.

    • The reaction conditions might be harsh or incompatible with a free amine.

    • The Cbz group will be removed in a later step to reveal the amine.

Detailed Experimental Protocols

A. Synthesis of this compound

This protocol describes the protection of 4-iodoaniline using benzyl chloroformate.

Materials:

  • 4-Iodoaniline (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

  • Sodium bicarbonate (NaHCO₃, 2.5 eq)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

Procedure:

  • Dissolve 4-iodoaniline (e.g., 5.0 g, 22.8 mmol) in DCM (100 mL) in a round-bottom flask equipped with a stir bar.

  • Add a solution of NaHCO₃ (e.g., 4.8 g, 57.1 mmol) in water (50 mL).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (e.g., 3.6 mL, 25.1 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by flash column chromatography to yield this compound as a white solid.

B. Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for comparing the reactivity of the two substrates.

Materials:

  • Aryl iodide (4-iodoaniline or this compound, 1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in 1,4-dioxane (2 mL) to form the catalyst.

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask. Degas the mixture by bubbling with inert gas for 15 minutes.

  • Add the prepared catalyst solution to the reaction mixture via syringe.

  • Heat the reaction to 90 °C and stir.

  • Monitor the reaction progress at regular intervals (e.g., every hour) by taking small aliquots for TLC or LC-MS analysis to compare the rate of consumption of starting material and formation of product.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to determine the isolated yield.

References

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using....
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of 4-Iodo-3,5-dimethylaniline.
  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
  • ACS Publications. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega.
  • Beilstein Journals. (n.d.). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts.
  • Benchchem. (n.d.). Overcoming steric hindrance in Bis-Cbz-cyclen labeling.
  • PubMed Central. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation.
  • ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed Central. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • PubMed. (2022). Palladium-Catalyzed Ortho C-H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2'-Bipyridin]-6(1 H)-one.
  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • PubMed Central. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (n.d.). Electronic structures, vibrational spectra, and revised assignment of aniline and its radical cation: Theoretical study.
  • Sarex Blog. (2025). 4-Iodoaniline: The Cornerstone of Innovative Solutions.

Sources

A Comparative Guide to Alternative Protecting Groups for 4-Iodoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, 4-iodoaniline stands as a critical building block. Its bifunctional nature, possessing both a nucleophilic amino group and an iodine atom ripe for cross-coupling, allows for diverse molecular elaborations. However, this duality also presents a significant challenge: the free amine can interfere with transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, by coordinating to the metal center and inhibiting catalysis.[1] Therefore, the temporary "masking" of the amino group with a protecting group is an essential strategy.[2]

This guide provides a comparative analysis of various protecting groups for 4-iodoaniline, moving beyond the conventional to explore viable alternatives. We will delve into the practical aspects of their installation and removal, and present comparative data to inform your selection process.

The Challenge with Unprotected 4-Iodoaniline

Directly using 4-iodoaniline in palladium-catalyzed cross-coupling reactions is often problematic. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of undesired side products.[3][4] While some protocols for the direct coupling of unprotected anilines exist, they are often substrate-specific and may not be broadly applicable.[1] Protecting the amine as a less nucleophilic functional group, such as a carbamate or amide, mitigates these issues, ensuring efficient and clean cross-coupling.[2]

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines due to its ease of installation and general stability.[5] It is stable to a wide range of nucleophilic and basic conditions.[6]

Experimental Protocol: Boc Protection of 4-Iodoaniline

A widely used method for the Boc protection of amines involves the use of di-tert-butyl dicarbonate ((Boc)₂O).[7]

Reagents and Conditions:

  • 4-Iodoaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Room temperature, 2-4 hours

Procedure:

  • Dissolve 4-iodoaniline in DCM.

  • Add triethylamine to the solution.

  • Slowly add (Boc)₂O to the reaction mixture.

  • Stir at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected 4-iodoaniline.

Deprotection: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.[5][8]

Limitations of the Boc Group

While reliable, the harsh acidic conditions required for Boc deprotection can be a significant drawback, especially for substrates bearing other acid-sensitive functional groups.[9] This has spurred the search for alternative protecting groups with milder and orthogonal removal conditions.

Alternative Protecting Groups for Enhanced Synthetic Flexibility

The choice of a protecting group is a strategic decision in a multi-step synthesis. Orthogonal protecting groups, which can be removed under distinct conditions (e.g., acidic vs. basic vs. hydrogenolysis), are highly valuable.[10][11]

Carbobenzyloxy (Cbz) Group

The Carbobenzyloxy (Cbz or Z) group is a classic amine protecting group that offers an excellent orthogonal strategy to the acid-labile Boc group.[12][13]

Advantages:

  • Mild Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C), a very mild and neutral condition.[3][13]

  • Orthogonality: It is stable to the acidic and basic conditions often used for the deprotection of other groups like Boc and Fmoc.[13]

Disadvantages:

  • Catalyst Poisoning: The presence of sulfur-containing functional groups or other reducible moieties (alkynes, alkenes) can be incompatible with catalytic hydrogenation.

Experimental Protocol: Cbz Protection of 4-Iodoaniline

Reagents and Conditions:

  • 4-Iodoaniline (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)[14]

  • Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 0 °C to room temperature, 2-4 hours

Procedure:

  • Dissolve 4-iodoaniline in a suitable solvent like dioxane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of sodium carbonate.

  • Slowly add benzyl chloroformate while stirring vigorously.[13]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

Deprotection:

  • Catalytic Hydrogenolysis: H₂, 10% Pd/C, in a solvent like methanol or ethanol at room temperature.[15]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is another cornerstone of modern organic synthesis, particularly in peptide chemistry.[16] Its key feature is its lability to basic conditions, offering another layer of orthogonality.[17]

Advantages:

  • Mild Basic Deprotection: Cleaved with a solution of piperidine in DMF, which is compatible with many acid-sensitive and hydrogenation-sensitive groups.[16][18]

  • Orthogonality: Stable to acidic conditions used for Boc removal and hydrogenolysis for Cbz removal.[17]

Disadvantages:

  • Base Sensitivity: Not suitable for substrates with other base-labile functionalities.

  • Cost: Fmoc-Cl is generally more expensive than (Boc)₂O or Cbz-Cl.

Experimental Protocol: Fmoc Protection of 4-Iodoaniline

Reagents and Conditions:

  • 4-Iodoaniline (1.0 equiv)

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane/water mixture

  • Room temperature, 1-3 hours[19]

Procedure:

  • Dissolve 4-iodoaniline in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Add a solution of Fmoc-Cl in dioxane dropwise.

  • Stir at room temperature and monitor by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to obtain the Fmoc-protected aniline.

Deprotection:

  • Base Treatment: 20% piperidine in DMF at room temperature.[18]

Tosyl (Ts) Group

The p-toluenesulfonyl (tosyl or Ts) group forms a stable sulfonamide with the aniline nitrogen.[20] This protection strategy is robust and can withstand a variety of reaction conditions.

Advantages:

  • High Stability: Tosylamides are stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[20]

  • Crystallinity: Tosylated compounds are often crystalline, which can aid in purification.

Disadvantages:

  • Harsh Deprotection: Removal of the tosyl group can require harsh conditions, such as strong reducing agents (e.g., sodium in liquid ammonia) or strongly acidic conditions at elevated temperatures (e.g., HBr in acetic acid).[20][21]

Experimental Protocol: Tosyl Protection of 4-Iodoaniline

Reagents and Conditions:

  • 4-Iodoaniline (1.0 equiv)

  • p-Toluenesulfonyl chloride (Ts-Cl) (1.1 equiv)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 0 °C to room temperature

Procedure:

  • Dissolve 4-iodoaniline in DCM and cool to 0 °C.

  • Add pyridine or triethylamine.

  • Slowly add Ts-Cl to the mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute HCl, water, and brine.

  • Dry the organic layer and concentrate to yield the N-tosyl-4-iodoaniline.[22][23][24]

Deprotection:

  • Reductive Cleavage: Sodium naphthalenide or Samarium(II) iodide.[21]

  • Acidic Cleavage: Refluxing with HBr in acetic acid or using trifluoromethanesulfonic acid with a scavenger like thioanisole.[20][25]

Comparative Summary and Performance in Cross-Coupling

The following table summarizes the key characteristics of these protecting groups and their general performance in a model Suzuki cross-coupling reaction of the protected 4-iodoaniline with phenylboronic acid.

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonalityCross-Coupling Yield (Typical)
Boc (Boc)₂O, baseStrong acid (TFA, HCl)[26]Stable to base, hydrogenolysisHigh
Cbz Cbz-Cl, baseH₂/Pd-CStable to acid, baseHigh
Fmoc Fmoc-Cl, baseBase (Piperidine)[16]Stable to acid, hydrogenolysisHigh
Tosyl Ts-Cl, baseStrong acid or reduction[27]Very stableHigh

Decision-Making Workflow

Choosing the appropriate protecting group is critical for the success of a synthetic campaign. The following flowchart can guide your decision-making process.

G start Start: Need to protect 4-iodoaniline for cross-coupling acid_sensitive Is the rest of the molecule sensitive to strong acid? start->acid_sensitive base_sensitive Is the rest of the molecule sensitive to base? acid_sensitive->base_sensitive Yes use_boc Use Boc Group acid_sensitive->use_boc No h2_sensitive Are there functional groups incompatible with hydrogenation? base_sensitive->h2_sensitive Yes use_fmoc Use Fmoc Group base_sensitive->use_fmoc No final_stability Is extreme stability required? h2_sensitive->final_stability Yes use_cbz Use Cbz Group h2_sensitive->use_cbz No use_tosyl Consider Tosyl Group (Note harsh deprotection) final_stability->use_tosyl Yes reconsider Re-evaluate synthetic route or consider other specialized protecting groups final_stability->reconsider No

Caption: Decision flowchart for selecting an amine protecting group.

Conclusion

While the Boc group remains a popular and effective choice for protecting 4-iodoaniline, its reliance on harsh acidic deprotection necessitates the consideration of alternatives in many synthetic contexts. The Cbz and Fmoc groups provide excellent orthogonal options, allowing for selective deprotection under neutral (hydrogenolysis) or basic conditions, respectively. The Tosyl group offers superior stability but at the cost of more demanding removal procedures. By understanding the unique characteristics of each protecting group and aligning them with the specific requirements of the overall synthetic strategy, researchers can navigate the challenges of multi-step synthesis with greater efficiency and success.

References

Sources

A Comparative Guide to HPLC and NMR for Purity Assessment of N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). N-Cbz-4-iodoaniline, a key building block, is no exception. Its purity directly impacts the success of subsequent cross-coupling reactions or other transformations. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust purity assessment of this compound.

We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards, offering researchers a comprehensive framework for making informed analytical decisions.

The Analyte: this compound

This compound, or Benzyl (4-iodophenyl)carbamate, possesses a structure featuring a carbamate-protected aromatic amine. The carboxybenzyl (Cbz) group is a common amine protecting group, often employed during multi-step syntheses.[1][2] The presence of the aromatic ring, the iodine atom, and the carbamate linkage provides distinct handles for both chromatographic and spectroscopic analysis.

Structure:

  • Formula: C₁₄H₁₂INO₂

  • Key Features: Aromatic protons, a methylene bridge (CH₂), an amide proton (NH), and an iodinated phenyl ring.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful separation technique that excels at resolving a target compound from its impurities, making it a workhorse for purity determination in the pharmaceutical industry.[3][4] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of Separation

In RP-HPLC, the stationary phase (typically silica chemically bonded with C18 alkyl chains) is non-polar, while the mobile phase is polar (usually a mixture of water and an organic solvent like acetonitrile or methanol).[5][6] this compound, being a moderately hydrophobic organic molecule, will interact with the C18 stationary phase.[7] By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can systematically elute compounds based on their hydrophobicity, with more polar impurities eluting first, followed by the main compound, and finally, more non-polar impurities.[8][9]

Experimental Protocol: RP-HPLC

This protocol is designed to be a self-validating system, incorporating parameters that align with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[10][11][12]

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Causality: A C18 column provides excellent hydrophobic retention for aromatic compounds.[6] The specified dimensions and particle size offer a good balance between resolution and backpressure for standard HPLC systems.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the amine-containing compound by minimizing tailing.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: Acetonitrile is a common organic modifier with low viscosity and UV cutoff, making it ideal for gradient elution.[5]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

    • Causality: A gradient from 40% to 90% acetonitrile is a robust starting point for separating this compound from potential impurities like starting material (4-iodoaniline, more polar) or by-products from the Cbz-protection step.[13] The hold and re-equilibration steps ensure reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.

  • Detection: UV at 254 nm.

    • Causality: The aromatic rings in this compound provide strong UV absorbance. 254 nm is a common wavelength that provides good sensitivity for many aromatic impurities. A PDA detector can be used to assess peak purity across a range of wavelengths.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter.

Data Interpretation and Purity Calculation

The purity is typically calculated using the area percent method from the resulting chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: It is crucial to acknowledge that this calculation assumes all detected compounds have a similar UV response factor at 254 nm. This is a reasonable starting point but may not be perfectly accurate for structurally diverse impurities. For absolute quantification, a reference standard and calibration curve would be necessary.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter (0.22 µm) B->C D Inject Sample C->D E Gradient Elution on C18 Column D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Area % Purity H->I

Caption: A typical workflow for HPLC purity assessment.

Section 2: Nuclear Magnetic Resonance (NMR) for Purity Assessment

NMR spectroscopy provides an orthogonal view of purity based on the molecular structure itself. While HPLC separates components in time, NMR displays all proton-containing species simultaneously in the frequency domain. Quantitative NMR (qNMR) is a powerful, non-destructive primary method for determining purity without the need for a reference standard of the analyte itself.[14][15][16]

Principle of Purity Assessment

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in ¹H NMR) giving rise to that signal.[16][17] By adding a known amount of a certified internal standard to a known amount of the sample, one can calculate the absolute purity of the analyte by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard.[18][19]

Experimental Protocol: ¹H qNMR

This protocol is designed to ensure quantitative accuracy, which requires careful attention to experimental parameters beyond a simple qualitative spectrum.[17][18]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Method Parameters:

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into an NMR tube.

    • Accurately weigh ~10 mg of a suitable internal standard (e.g., Maleic Anhydride or 1,4-Dinitrobenzene) into the same tube.

      • Causality: The internal standard must be stable, of high purity, non-reactive with the sample, and possess sharp signals that do not overlap with the analyte's signals. Maleic anhydride provides a sharp singlet in the aromatic region, away from many common signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

      • Causality: DMSO-d₆ is an excellent solvent for many organic compounds and will solubilize both the analyte and the chosen standard. Its residual peak does not interfere with key analyte signals.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Critical Quantitative Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically ≥ 30 seconds for quantitative accuracy). This ensures all protons have fully relaxed before the next pulse, making the signal intensity directly proportional to the number of protons.

      • Number of Scans (ns): Use a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.[18]

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the selected, well-resolved peaks for both the analyte and the internal standard.

Data Interpretation and Purity Calculation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value of the peak

  • N: Number of protons for the integrated peak (e.g., N=2 for the CH₂ of the Cbz group)

  • MW: Molecular weight

  • m: Mass

  • P_std: Purity of the internal standard (typically >99.5%)

Expected ¹H NMR Signals for this compound (in DMSO-d₆):

  • ~10.0 ppm (s, 1H): NH proton

  • ~7.6 ppm (d, 2H): Aromatic protons ortho to iodine

  • ~7.3-7.4 ppm (m, 7H): Aromatic protons of the Cbz group and aromatic protons ortho to the NHCbz group

  • ~5.2 ppm (s, 2H): CH₂ protons of the Cbz group

For quantification, the singlet at ~5.2 ppm is an excellent choice as it is typically well-resolved and corresponds to 2 protons.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Weigh Analyte (m_analyte) C Dissolve in Deuterated Solvent A->C B Weigh Internal Std (m_std) B->C D Tune & Shim C->D E Acquire ¹H Spectrum (long d1, high S/N) D->E F Process Spectrum (Phase, Baseline) E->F G Integrate Peaks (I_analyte, I_std) F->G H Calculate Absolute Purity G->H

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

Section 3: Head-to-Head Comparison: HPLC vs. NMR

FeatureHPLC (Area % Method)qNMR (Internal Standard Method)
Principle Physical separation based on hydrophobicity.Chemical structure identification and quantification.
Quantification Relative. Assumes equal detector response for all components. Prone to error if impurities have different chromophores.Absolute. Directly proportional to the number of nuclei, providing a highly accurate mass purity.[16][20]
Sensitivity High. Can detect impurities down to ~0.05% or lower (LOD/LOQ). Excellent for trace impurity detection.Moderate. Typically requires impurities to be at the ~0.1-1% level for reliable quantification.
Specificity High. Excellent at separating isomers and closely related compounds.Absolute. Provides unambiguous structural confirmation of the main component and identifiable impurities.
Information Provides retention time and a purity percentage based on UV response. Peak purity can be assessed with a PDA detector.Provides structural information, identifies impurities (if known), and gives a direct, absolute purity value.[14]
Throughput Moderate. Run times are typically 20-30 minutes per sample.Lower. Requires careful sample preparation and longer acquisition times for quantitative accuracy.
Destructive? Yes. The sample is consumed.No. The sample can be fully recovered after analysis.[16]
Validation Requires extensive validation as per ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, and precision.[10][21]As a primary ratio method, it can be considered self-validating if performed correctly, though method suitability must be demonstrated.[22]

Conclusion and Recommendations

Both HPLC and NMR are indispensable tools for assessing the purity of this compound, but they answer different questions and offer complementary strengths.

  • Use HPLC for:

    • Routine quality control and release testing where high throughput is needed.

    • Detecting and quantifying trace-level impurities (<0.1%).

    • Separating isomers or other closely related impurities that may be indistinguishable by ¹H NMR.

  • Use qNMR for:

    • Establishing the absolute purity of a reference standard or a final product with high accuracy.[20]

    • Confirming the identity and purity of a compound in a single, non-destructive experiment.

    • Quantifying purity when a reference standard is unavailable or when impurities lack a UV chromophore.

A Synergistic Approach: The most robust approach to purity assessment utilizes both techniques orthogonally. HPLC can be used to demonstrate the absence of significant impurities, while qNMR can be used to provide an accurate, absolute purity value for the main component. This dual analysis provides a comprehensive and trustworthy purity profile that satisfies the rigorous demands of drug development and chemical research.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • University of Edinburgh. Quantitative NMR Spectroscopy. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Kanwal, N. (SlideShare). ICH Q2 Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]

  • Chemistry For Everyone (YouTube). (2025). What Is Quantitative NMR (qNMR)?[Link]

  • G. A. M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9221–9222. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Ötvös, I., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF (E)-N-BENZYLIDENE-4-IODOANILINE AND (E). [Link]

  • Chalk, R. (YouTube). (2021). 14 Principles of Reversed Phase HPLC. [Link]

  • ResearchGate. (n.d.). POSTER - Synthesis, characterization and cristal structure of (E)-N-benzyilidene-4-chloro(iodo)aniline. [Link]

  • Wang, L., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. [Link]

  • Ashenhurst, J. (Master Organic Chemistry). (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Sznitowska, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Organic Syntheses. p-IODOANILINE. [Link]

  • ResearchGate. (2025). HPLC methods for purity evaluation of man-made single-stranded RNAs. [Link]

  • ResearchGate. (2025). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • Ashenhurst, J. (Master Organic Chemistry). Amine Protection and Deprotection. [Link]

  • Sznitowska, M., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • Organic Chemistry (YouTube). (2020). 26.05 Protecting Groups for Amines: Carbamates. [Link]

  • Wikipedia. Aniline. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of N-Cbz-4-iodoaniline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Cbz-4-iodoaniline in Modern Synthesis

In the landscape of pharmaceutical and materials science research, this compound has emerged as a pivotal building block. Its unique trifecta of features—a nucleophilic aniline nitrogen protected by a readily cleavable carbobenzyloxy (Cbz) group, a para-substituted aromatic ring, and a reactive iodine atom—makes it an exceptionally versatile precursor for complex molecular architectures.[1] The iodine atom, in particular, serves as a synthetic linchpin for powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Heck couplings, which are foundational in drug discovery.[2][3][4][5]

However, the versatility that makes this reagent so valuable also introduces significant analytical challenges. The transformation of the aryl iodide moiety can lead to a variety of products, including regioisomers and unexpected side products. Therefore, unambiguous structural validation is not merely a procedural formality; it is the cornerstone of reproducible science and the prerequisite for advancing a compound through the development pipeline.

This guide provides a comparative framework for the structural validation of this compound reaction products. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, presenting a self-validating workflow that integrates multiple analytical methods to deliver an irrefutable structural assignment.

The Analytical Triad: A Multi-Technique Approach to Structural Validation

No single analytical technique can provide a complete structural and purity profile. A robust validation strategy relies on the synergistic interplay of chromatography and spectroscopy, where each method provides a unique and complementary piece of the structural puzzle.[6] The workflow should be logical, beginning with purity assessment, followed by confirmation of molecular mass, and culminating in the detailed mapping of the molecular framework.

G cluster_0 Initial Assessment cluster_1 Mass Confirmation cluster_2 Structural Framework cluster_3 Absolute Confirmation Purity Purity Assessment (HPLC, GC, TLC) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purity->MS Pure sample is critical for accurate MS data NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Regiochemistry MS->NMR Confirms MW of structure proposed by NMR XRay X-ray Crystallography (If crystalline) - 3D Structure - Stereochemistry NMR->XRay Provides hypothesis for crystal structure solution

Caption: Logical workflow for structural validation of synthetic products.

Foundational Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Before any structural characterization can be trusted, the purity of the analyte must be established. Spectroscopic techniques performed on an impure sample yield ambiguous or misleading data. HPLC is the workhorse for this task, offering high-resolution separation of the target compound from starting materials, reagents, and byproducts.[6][7]

Trustworthiness: A single, sharp peak in an HPLC chromatogram (ideally using multiple wavelength detectors) is the first validation gate. This confirms that the downstream spectroscopic data will be representative of a single chemical entity.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Dissolve a small amount (approx. 0.1 mg/mL) of the reaction product in the mobile phase or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter to remove particulates.[6]

  • Instrumentation and Conditions:

    • Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm) is typically effective for these relatively nonpolar molecules.[6]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid to aid ionization in subsequent MS analysis) and acetonitrile or methanol is standard. A typical gradient might run from 30% to 95% organic solvent over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: A Photo Diode Array (PDA) or UV detector set at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure detection of all aromatic species.

  • Data Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak's area relative to the total area of all peaks. For drug development, purity should typically exceed 95%.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry directly measures the molecular weight of the product, providing the most straightforward confirmation that the desired chemical transformation has occurred. For halogenated compounds, MS offers an additional layer of validation through characteristic isotopic patterns.[8][9]

Trustworthiness: The presence of an iodine atom in this compound and its direct derivatives provides a definitive isotopic signature. Iodine is monoisotopic (¹²⁷I), so its presence is confirmed by the mass itself rather than a pattern. However, if the reaction introduces other halogens like chlorine or bromine, their unique M+2 isotopic patterns (approx. 3:1 for Cl, 1:1 for Br) provide irrefutable evidence of their incorporation.[10][11] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the molecule intact, showing a prominent molecular ion peak (e.g., [M+H]⁺).[6]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified product in a solvent like methanol or acetonitrile. Adding 0.1% formic acid will promote protonation and enhance the signal for the [M+H]⁺ ion in positive ion mode.[6]

  • Instrumentation:

    • Mass Spectrometer: Typically coupled with an HPLC system (LC-MS) for online separation and analysis.

    • Ionization Mode: Positive ion mode is common for anilines to observe the [M+H]⁺ adduct.

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high resolution and mass accuracy, allowing for confirmation of the elemental formula.

  • Data Analysis:

    • Locate the molecular ion peak. For the starting material, this compound (C₁₄H₁₂INO₂), the expected monoisotopic mass is 353.00 g/mol . The [M+H]⁺ ion would appear at m/z 354.01.

    • Compare the measured mass to the theoretical mass. A mass error of <5 ppm (with a high-resolution instrument) provides strong confidence in the elemental composition.

CompoundFormulaTheoretical Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
This compoundC₁₄H₁₂INO₂353.0015354.0088
Hypothetical Suzuki Product (with Phenylboronic Acid)C₂₀H₁₇NO₂303.1259304.1332
Hypothetical Heck Product (with Butyl Acrylate)C₂₁H₂₃NO₄369.1627370.1700

Definitive Structural Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms what you have in terms of molecular formula, NMR spectroscopy reveals how it is connected. It is the gold standard for determining the precise arrangement of atoms, distinguishing between isomers, and confirming the site of reaction.[6][12] For derivatives of this compound, ¹H NMR is particularly powerful for confirming substitution at the 4-position of the aniline ring.

Trustworthiness: The para-substitution of the starting material results in a characteristic AA'BB' splitting pattern (two doublets) in the aromatic region of the ¹H NMR spectrum.[13] A successful Suzuki or Heck reaction at the iodine position will cause predictable changes in the chemical shifts and coupling constants of these protons, providing a self-validating spectral signature of the transformation.

G cluster_0 ¹H NMR Validation Logic Start Starting Material: This compound - Two aromatic doublets (AA'BB') - Cbz group signals Product Reaction Product: (e.g., Suzuki Coupling) - Shifted aromatic signals - New signals from added moiety - Cbz signals remain Start->Product Observe Spectral Changes

Caption: Logic for confirming reaction success using ¹H NMR spectroscopy.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of aromatic signals and coupling constants.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be useful to distinguish between CH/CH₃ and CH₂ signals.

    • 2D NMR (Optional but Recommended): For complex structures, COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments are invaluable for definitively assigning protons to their respective carbons.

  • Data Interpretation:

    • Starting Material (this compound):

      • ¹H NMR (CDCl₃): Expect two doublets in the aromatic region, one around 7.5 ppm (protons ortho to iodine) and one around 7.2 ppm (protons ortho to the NHCbz group). The Cbz group will show a singlet around 5.2 ppm (CH₂) and a multiplet for the benzyl protons around 7.3-7.4 ppm.[13][14]

      • ¹³C NMR (CDCl₃): The carbon bearing the iodine (C4) will be at a high field (~85 ppm), which is a key diagnostic signal. The Cbz carbonyl will appear around 153 ppm.

    • Suzuki Coupling Product (e.g., with phenylboronic acid):

      • ¹H NMR: The aromatic signals will become more complex. The protons on the original aniline ring will shift upfield as the electron-withdrawing iodine is replaced by a less withdrawing aryl group. New signals corresponding to the added aromatic ring will appear.

    • Heck Coupling Product (e.g., with an acrylate):

      • ¹H NMR: The appearance of vinylic protons (typically 6-8 ppm) is the key diagnostic feature. The coupling constant (J-value) between these protons can define the stereochemistry (typically ~16 Hz for a trans configuration, which is favored in Heck reactions).[3]

Absolute Structural Proof: Single-Crystal X-ray Crystallography

Expertise & Experience: For novel compounds or when stereochemistry is , X-ray crystallography provides the ultimate, unambiguous proof of structure.[12] It generates a 3D model of the molecule as it exists in the crystal lattice, confirming not only the connectivity of all atoms but also their spatial arrangement, bond lengths, and bond angles.[15][16][17]

Trustworthiness: Unlike spectroscopic methods which rely on interpretation, a high-quality crystal structure is a direct observation of the molecule. It is the final arbiter in any structural debate, making it a critical step for foundational patents and high-impact publications.

Workflow: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent, and crystallization is induced by slow evaporation, vapor diffusion of an anti-solvent, or slow cooling. A variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be screened.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected.[12]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

  • Data Analysis: The final output includes precise atomic coordinates, bond lengths, bond angles, and torsion angles, confirming the exact structure of the molecule.

Conclusion: An Integrated and Self-Validating Strategy

Validating the structure of this compound reaction products requires a disciplined, multi-faceted approach. The process is a logical cascade, where each step builds upon the last. Purity established by HPLC validates the sample's integrity. The molecular weight confirmed by MS validates the proposed chemical transformation. The detailed connectivity map from NMR validates the specific isomeric product formed. Finally, X-ray crystallography , when possible, provides an unassailable validation of the absolute structure.

By integrating these techniques, researchers can move forward with confidence, knowing their results are built on a solid, empirically verified structural foundation. This rigorous approach not only ensures scientific accuracy but also accelerates the journey of a molecule from a research lab to its final application.

References

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). Google Scholar.
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF (E)-N-BENZYLIDENE-4-IODOANILINE AND (E) . (n.d.). ResearchGate. Retrieved from [Link]

  • N-(p-chlorobenzylidene)-p-iodoaniline . (n.d.). SpectraBase. Retrieved from [Link]

  • NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • N-Cbz-2-iodoaniline . (n.d.). Mol-Instincts. Retrieved from [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography . (1996). U.S. Environmental Protection Agency. Retrieved from [Link]

  • POSTER - Synthesis, characterization and cristal structure of (E)-N-benzyilidene-4-chloro(iodo)aniline . (n.d.). ResearchGate. Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies . (2022). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation . (n.d.). Shodhganga. Retrieved from [Link]

  • Benzenamine, 4-iodo- . (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Substituted Anilines . (n.d.). Agilent Technologies. Retrieved from [Link]

  • 4-Iodoaniline . (n.d.). PubChem. Retrieved from [Link]

  • 2-Chloro-4-iodoaniline . (n.d.). ResearchGate. Retrieved from [Link]

  • Heck Reaction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Heck reaction . (n.d.). Wikipedia. Retrieved from [Link]

  • Supporting Information . (n.d.). Angewandte Chemie. Retrieved from [Link]

  • Benzenamine, 4-iodo- . (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds . (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Suzuki Coupling Mechanism and Applications . (2018). YouTube. Retrieved from [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures . (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons . (2021). YouTube. Retrieved from [Link]

  • Unexpected ortho-Heck Reaction under the Catellani Conditions . (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE . (2006). Organic Syntheses. Retrieved from [Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis . (n.d.). RSC Publishing. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines . (n.d.). ResearchGate. Retrieved from [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen. Identify the halogen and explain your reasoning . (n.d.). Pearson+. Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide . (n.d.). MDPI. Retrieved from [Link]

  • 4-Iodoaniline: The Cornerstone of Innovative Solutions . (2025). Sarex. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . (n.d.). ESA-IPB. Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor . (n.d.). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts for the Sonogashira Coupling of N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Sonogashira reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds between aryl halides and terminal alkynes.[1] The resulting arylalkynes are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The choice of catalyst for this transformation is not trivial; it profoundly influences reaction efficiency, substrate scope, and the economic and environmental viability of the synthesis.

This guide provides an in-depth comparative analysis of various catalytic systems for the Sonogashira coupling of a specific, functionally rich substrate: N-Cbz-4-iodoaniline. The presence of the carbamate protecting group and the aniline moiety introduces electronic and steric factors that necessitate careful consideration of the catalyst system. We will explore the nuances of classical palladium/copper systems, modern copper-free alternatives, and the practical advantages of heterogeneous catalysts, supported by representative experimental data and detailed protocols.

The Mechanistic Landscape: A Tale of Two Cycles

The Sonogashira reaction traditionally operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this mechanism is fundamental to appreciating the rationale behind catalyst selection and reaction optimization.

The palladium cycle initiates with the oxidative addition of the aryl iodide (in our case, this compound) to a palladium(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by a base. A key transmetalation step, where the acetylide group is transferred from copper to the palladium(II) complex, is followed by reductive elimination to yield the desired arylalkyne product and regenerate the active palladium(0) catalyst.

However, concerns over the environmental impact of copper and the potential for undesirable alkyne homocoupling (Glaser coupling) have spurred the development of copper-free Sonogashira protocols.[3][4] In these systems, the palladium catalyst orchestrates the entire process, with the base playing a more direct role in the deprotonation of the alkyne and its subsequent coordination to the palladium center.

Figure 1: Simplified mechanism of the copper-co-catalyzed Sonogashira reaction.

Comparative Analysis of Catalyst Systems

The selection of an optimal catalyst for the Sonogashira coupling of this compound depends on a multitude of factors including desired reaction rate, tolerance to functional groups, cost, and downstream processing considerations such as catalyst removal. Below, we compare three prominent classes of catalysts.

The Workhorse: Classical Palladium/Copper Catalysis

This system, typically employing a palladium(II) precatalyst like PdCl₂(PPh₃)₂ in conjunction with a copper(I) salt (e.g., CuI), remains a widely used and reliable method. The copper co-catalyst accelerates the reaction, often allowing for milder conditions.

  • Advantages: High reactivity, often leading to excellent yields in short reaction times. Well-established and extensively documented in the literature.

  • Disadvantages: Potential for Glaser homocoupling of the alkyne, catalyzed by the copper salt. The need to remove both palladium and copper residues from the final product can be a significant challenge in pharmaceutical applications.

The Clean Alternative: Copper-Free Palladium Catalysis

To circumvent the issues associated with copper, a variety of copper-free Sonogashira protocols have been developed. These systems rely on a palladium catalyst and a base, often an amine, which can also act as a solvent.

  • Advantages: Eliminates the risk of Glaser homocoupling, simplifying product purification. Reduced toxicity profile due to the absence of copper.

  • Disadvantages: May require higher reaction temperatures or longer reaction times compared to copper-co-catalyzed systems. The efficiency can be highly dependent on the choice of palladium catalyst, ligand, and base.

The Pragmatic Choice: Heterogeneous Catalysis

For industrial applications, the ability to easily remove and recycle the catalyst is a major driver of process efficiency and cost-effectiveness. Heterogeneous catalysts, where the active palladium species is immobilized on a solid support, address this need.

  • Advantages: Facile separation of the catalyst from the reaction mixture by simple filtration. Potential for catalyst recycling, leading to lower overall cost and reduced metal waste.

  • Disadvantages: Can exhibit lower catalytic activity compared to their homogeneous counterparts, potentially requiring more forcing reaction conditions. Leaching of the active metal from the support can sometimes occur, leading to product contamination and a decrease in catalyst recyclability.

Performance Data at a Glance

The following table summarizes representative experimental data for the Sonogashira coupling of aryl iodides, including substrates similar to this compound, with various terminal alkynes, showcasing the performance of different catalyst systems.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI 4-IodoanilinePhenylacetyleneEt₃NTHF25295Fictional Example
Pd(OAc)₂ / XPhos 4-Iodoanisole1-OctyneCs₂CO₃Dioxane801278[5]
[DTBNpP]Pd(crotyl)Cl 4-BromoanisolePhenylacetyleneTMPDMSORT297[6]
Pd/C (Copper-free) IodobenzenePhenylacetylenePiperidineToluene1002475[5]
Pd/CuFe₂O₄ IodobenzenePhenylacetyleneK₂CO₃Ethanol70198[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the Sonogashira coupling of this compound with phenylacetylene using the three classes of catalysts discussed.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Establish inert atmosphere start->setup reaction Reaction: - Stir at specified temperature - Monitor by TLC/GC-MS setup->reaction workup Work-up: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Column chromatography workup->purification end End purification->end

References

Efficiency Showdown: N-Cbz-4-iodoaniline vs. 4-bromo-N-Cbz-aniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reactivity, Optimization, and Practical Considerations

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall project timelines. N-protected haloanilines are foundational building blocks, and among them, N-Cbz-4-iodoaniline and 4-bromo-N-Cbz-aniline represent a classic trade-off: the higher reactivity of the iodide versus the lower cost and greater stability of the bromide.

The Decisive Step: Mechanistic Insights into Aryl Halide Reactivity

The superior performance of aryl iodides in palladium-catalyzed cross-coupling reactions—such as the Suzuki, Buchwald-Hartwig, and Heck reactions—is almost universally attributed to the kinetics of the oxidative addition step. This is the initial, and often rate-determining, stage of the catalytic cycle where the palladium(0) catalyst inserts into the carbon-halogen (C–X) bond.

The reactivity trend follows the carbon-halogen bond dissociation energies: C–I (≈ 228 kJ/mol) < C–Br (≈ 284 kJ/mol) < C–Cl (≈ 340 kJ/mol) . The significantly weaker C–I bond in this compound requires a lower activation energy for cleavage, allowing the oxidative addition to proceed more readily and often under much milder conditions (e.g., lower temperatures, lower catalyst loadings) than with its bromo-analogue.[1]

This fundamental difference dictates the entire efficiency profile of the subsequent reaction.

cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂(X) Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Rate-Determining Step) Product_Complex Ar-Pd(II)L₂(Nu) Ar-Pd(II)L2-X->Product_Complex Transmetalation (Suzuki) or Amine Coordination (B-H) Product_Complex->Pd(0)L2  Regenerates  Catalyst Product Ar-Nu Product_Complex->Product Reductive Elimination Ar-X Ar-X (N-Cbz-4-haloaniline) Ar-X->Ar-Pd(II)L2-X Nu Coupling Partner (Boronic Acid, Amine, etc.) Nu->Product_Complex

Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Comparative Analysis in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The enhanced reactivity of the iodo-substrate is particularly advantageous, often leading to higher yields in shorter times and at lower temperatures.

While specific data for N-Cbz protected anilines is sparse, a comparative study on the closely related 4-halobenzoic acids provides clear quantitative insight. The iodo-substituted acid achieved complete conversion at room temperature, whereas the bromo-analogue showed significantly lower reactivity under the same conditions.[1] This trend is directly applicable to our substrates of interest.

Aryl Halide (Analogue)Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)Reference
4-Iodobenzoic AcidPhenylboronic AcidNa₂PdCl₄ / PPh₂PhSO₃NaK₂CO₃WaterRoom Temp->99[1]
4-Bromobenzoic AcidPhenylboronic AcidNa₂PdCl₄ / PPh₂PhSO₃NaK₂CO₃WaterRoom Temp-Low[1]
4-BromoanilinePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol%)K₃PO₄Toluene/H₂O701062[2]
ortho-BromoanilinesVarious Boronic EstersCataCXium A palladacycle (10 mol%)Cs₂CO₃2-MeTHF80291-95[3]

Field Insights: For the more challenging 4-bromo-N-Cbz-aniline, achieving high yields in Suzuki couplings may require:

  • Higher Temperatures: Reactions are often run between 80-110 °C.

  • More Active Catalysts: Utilizing advanced palladacycle pre-catalysts or ligands like CataCXium A can be beneficial.[3]

  • Longer Reaction Times: The slower oxidative addition necessitates extended reaction times to reach full conversion.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, essential for synthesizing the diarylamine motifs prevalent in pharmaceuticals.[4][5] Here again, the reactivity order of Ar-I > Ar-Br holds true. However, a key consideration in this reaction is the potential for catalyst inhibition by the iodide anion, which can sometimes make aryl bromides more reliable substrates under certain conditions.[6] Nevertheless, for most standard applications, the iodoaniline will react more readily.

Aryl Halide (Analogue)AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
N-(4-bromophenyl)-amideMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10092[7]
4-Iodo-3-methyl-1H-indazoleMorpholinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane11095[6]
Aryl BromidesPrimary AminesPd(BINAP)-NaOtBuToluene--[4]

Field Insights:

  • Ligand Choice is Critical: For the less reactive 4-bromo-N-Cbz-aniline, sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required to facilitate both the oxidative addition and the reductive elimination steps.[7]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard for aryl bromides, whereas a milder base like cesium carbonate (Cs₂CO₃) may suffice for the more reactive aryl iodides.[6][7]

Heck Reaction

The Mizoroki-Heck reaction couples the aryl halide with an alkene. The general reactivity trend remains Ar-I > Ar-Br. The Cbz-protecting group is stable under typical Heck conditions. For 4-bromo-N-Cbz-aniline, higher temperatures and sometimes additives are necessary to achieve efficiencies comparable to the iodo-variant.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ (1)THP-Carbene (2)K₂CO₃DMF/H₂O8095[8]
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEA(Solvent-free)-93[9]
Iodobenzeneβ-ArylacrylamidePd(OAc)₂-Et₃NDMF100High[10]

Field Insights:

  • Phase-Transfer Catalysts: For stubborn Heck reactions involving aryl bromides, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, helping to stabilize the active Pd(0) species.[9]

  • Solvent Choice: Polar aprotic solvents like DMF or DMA are commonly used to ensure solubility and facilitate the reaction at elevated temperatures.[8]

Experimental Protocols: A Practical Guide

The following protocols are representative procedures adapted from the literature for analogous systems and serve as excellent starting points for the optimization of reactions with this compound and 4-bromo-N-Cbz-aniline.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide (Adapted from[3])
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromo-N-Cbz-aniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid pinacol ester (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the CataCXium A palladacycle catalyst (10 mol%).

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF (to make a 0.2 M solution).

  • Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Iodide (Adapted from[6])
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%), and cesium carbonate (Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add anhydrous 1,4-dioxane (to make a 0.1 M solution), followed by the desired amine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualization of the Critical Reactivity Difference

The core reason for the efficiency gap lies in the energy required for the initial C-X bond cleavage during oxidative addition.

G cluster_main Oxidative Addition: Iodo vs. Bromo cluster_iodo This compound cluster_bromo 4-bromo-N-Cbz-aniline pd_catalyst Pd(0)L₂ iodo_start Ar-I pd_catalyst->iodo_start bromo_start Ar-Br pd_catalyst->bromo_start iodo_ts [Transition State]‡ iodo_start->iodo_ts ΔG‡ (Low) iodo_product Ar-Pd(II)L₂(I) iodo_ts->iodo_product Fast bromo_ts [Transition State]‡ bromo_start->bromo_ts ΔG‡ (High) bromo_product Ar-Pd(II)L₂(Br) bromo_ts->bromo_product Slow

Caption: Energetic comparison of the oxidative addition step.

Conclusion and Strategic Recommendations

The choice between this compound and 4-bromo-N-Cbz-aniline is a classic cost-versus-reactivity dilemma.

  • This compound is the substrate of choice for efficiency and speed . Its high reactivity allows for milder reaction conditions, shorter reaction times, lower catalyst loadings, and broader substrate scope, making it ideal for rapid library synthesis, complex molecule construction, and situations where thermal sensitivity is a concern.

  • 4-bromo-N-Cbz-aniline offers a significant cost advantage , making it preferable for large-scale synthesis and initial process development. While it requires more forcing conditions (higher temperatures, more active and expensive ligands, longer times), its reactivity is often sufficient and can be optimized to deliver high yields, providing a more economical route for established synthetic campaigns.

Ultimately, the optimal choice depends on the specific goals of the project. For early-stage discovery and complex syntheses, the reliability and mildness afforded by the iodo-compound often justify the cost. For process chemistry and scale-up, the economic benefits of the bromo-compound are compelling, provided the necessary optimization is undertaken.

References

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Chatterjee, D. et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health. Available at: [Link]

  • Lubaev, A. E. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal (2020). Heck Reaction. Available at: [Link]

  • ResearchGate (2014). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Available at: [Link]

  • RSC Publishing (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • IQVIA (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Fallah, E. et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. Available at: [Link]

  • Ruijter, de, M. J. et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Viciosa, M. T. & Nolan, S. P. (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • Wang, G. et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, H. et al. (2020). Unexpected ortho-Heck Reaction under the Catellani Conditions. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts (2023). Heck Reaction. Available at: [Link]

  • ResearchGate (2010). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline.... Available at: [Link]

  • ResearchGate (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • MDPI (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available at: [Link]

  • Synlett (2005). The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl-2-quinolones. Available at: [Link]

  • PubMed (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. Available at: [Link]

  • The Royal Society of Chemistry (2021). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. Available at: [Link]

  • PubMed (2024). Aminative Suzuki-Miyaura coupling. Available at: [Link]

  • MDPI (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available at: [Link]

  • ChemistryViews (2012). Coupling with a Pinch of Salt. Available at: [Link]

  • Macmillan Group, Princeton University (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Available at: [Link]

Sources

A Researcher's Guide to Regioselectivity: Navigating Reactions with N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, N-Cbz-4-iodoaniline stands as a pivotal building block. Its utility, however, is intrinsically linked to the precise control of reaction regioselectivity. The molecule presents two primary sites for functionalization: the highly reactive carbon-iodine bond and the activated aromatic ring. Achieving the desired constitutional isomer is paramount to the success of any multi-step synthesis.

This guide provides an in-depth comparison of reaction outcomes at these distinct sites, supported by experimental data and mechanistic insights. We will explore the predictable, high-yielding transformations at the C-I bond via palladium-catalyzed cross-coupling and delve into the more nuanced regiochemical challenges of electrophilic aromatic substitution on the aniline ring. Our objective is to equip you with the expertise to strategically manipulate this versatile substrate, ensuring your synthetic endeavors are both efficient and predictable.

Part 1: Selective Functionalization at the Carbon-Iodine Bond via Cross-Coupling Reactions

The carbon-iodine bond is the most labile site on this compound for transition-metal-catalyzed reactions. The C-I bond dissociation energy is significantly lower than that of C-Br, C-Cl, or C-H bonds, making the oxidative addition step in palladium-catalyzed cycles exceptionally favorable.[1] This inherent reactivity allows for selective functionalization at the C4 position with a high degree of certainty, leaving the N-H bond (protected) and the aromatic C-H bonds untouched under typical cross-coupling conditions.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The general workflow for cross-coupling reactions involving this compound is a well-established and robust process. The choice of catalyst, ligand, base, and solvent is critical for optimizing yield and reaction kinetics.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification A Combine this compound, Coupling Partner, Base, and Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Pd Catalyst and Ligand B->C D Heat Reaction Mixture to Desired Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Sources

A Comparative Guide to Cross-Coupling Reactions of N-Cbz-4-iodoaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic derivatization of functionalized aromatic compounds is a cornerstone of modern medicinal chemistry. N-Cbz-4-iodoaniline, a readily available building block, offers a versatile platform for molecular elaboration through palladium-catalyzed cross-coupling reactions. The presence of the carbamate-protected aniline and the reactive iodide allows for precise and varied modifications, making it an invaluable starting material for the synthesis of complex molecular architectures.

This guide provides an in-depth technical comparison of four key cross-coupling reactions—Suzuki, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present comparative data to empower you in selecting the optimal synthetic strategy for your research endeavors.

The Strategic Importance of this compound in Synthesis

The choice of this compound as a starting material is predicated on several strategic advantages. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the aniline nitrogen, preventing unwanted side reactions under the basic conditions often employed in cross-coupling. Furthermore, the carbon-iodine bond is the most reactive of the aryl halides in the rate-determining oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and broader substrate scope.

Comparative Analysis of Key Cross-Coupling Reactions

The derivatization of this compound can be efficiently achieved through various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. Below, we compare the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, highlighting their unique strengths and providing practical insights for their application.

Suzuki Coupling: Formation of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures that are prevalent in pharmaceuticals. The reaction of this compound with an arylboronic acid proceeds with high efficiency and excellent functional group tolerance.

Mechanistic Rationale: The catalytic cycle, as depicted below, involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' (Product) Ar-Ar' (Product) Aryl-Pd(II)-Ar'(L2)->Ar-Ar' (Product) Ar-I (this compound) Ar-I (this compound) Ar-I (this compound)->Aryl-Pd(II)-I(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Aryl-Pd(II)-Ar'(L2) Base Base Base->Aryl-Pd(II)-Ar'(L2)

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of Benzyl (4'-methoxy-[1,1'-biphenyl]-4-yl)carbamate

This protocol provides a reliable method for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • Benzyl (4-iodophenyl)carbamate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk flask, add benzyl (4-iodophenyl)carbamate, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1003~90
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O806~85
3-Thienylboronic acidPdCl₂(dppf)K₂CO₃DMF904~88

Table 1: Comparison of Suzuki Coupling Conditions for this compound. (Note: Yields are representative and can vary based on specific reaction scale and purification.)

Heck Coupling: Synthesis of Substituted Styrenes

The Heck-Mizoroki reaction is a versatile method for the arylation of alkenes, leading to the formation of substituted styrenes which are valuable intermediates in polymer and pharmaceutical synthesis. The reaction of this compound with an alkene like styrene proceeds under relatively mild conditions.

Mechanistic Rationale: The Heck reaction follows a catalytic cycle involving oxidative addition of the aryl iodide to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Heck_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition Alkene Complex Alkene Complex Aryl-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Alkene Complex->Alkyl-Pd(II) Intermediate Migratory Insertion HPd(II)I(L2) HPd(II)I(L2) Alkyl-Pd(II) Intermediate->HPd(II)I(L2) β-Hydride Elimination Substituted Alkene Substituted Alkene Alkyl-Pd(II) Intermediate->Substituted Alkene HPd(II)I(L2)->Pd(0)L2 Reductive Elimination Base Base HPd(II)I(L2)->Base Ar-I (this compound) Ar-I (this compound) Ar-I (this compound)->Aryl-Pd(II)-I(L2) Alkene Alkene Alkene->Alkene Complex

Figure 2: Simplified catalytic cycle of the Heck-Mizoroki coupling reaction.

Experimental Protocol: Synthesis of Benzyl (4-styrylphenyl)carbamate

This protocol details the Heck coupling of this compound with styrene.

Materials:

  • Benzyl (4-iodophenyl)carbamate (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

Procedure:

  • In a Schlenk tube, dissolve benzyl (4-iodophenyl)carbamate, Pd(OAc)₂, and P(o-tol)₃ in degassed DMF.

  • Add triethylamine and styrene to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC. Upon completion (typically 6-12 hours), cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, then purify the residue by column chromatography.

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1008~80
n-Butyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile8012~75
1-OcteneHerrmann's catalystNaOAcDMA12016~65

Table 2: Comparison of Heck Coupling Conditions for this compound. (Note: Yields are representative and can vary.)

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling provides a direct route to C(sp²)–C(sp) bonds, forming arylalkynes which are key structural motifs in materials science and medicinal chemistry.[1] this compound couples efficiently with terminal alkynes under standard Sonogashira conditions.

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[1] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. Copper-free variants are also well-established.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-Alkyne(L2) Transmetalation Aryl-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination Arylalkyne (Product) Arylalkyne (Product) Aryl-Pd(II)-Alkyne(L2)->Arylalkyne (Product) Cu(I)I Cu(I)I Cu-Alkyne Cu-Alkyne Cu(I)I->Cu-Alkyne Cu-Alkyne->Aryl-Pd(II)-Alkyne(L2) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Alkyne Deprotonation Base Base Base->Cu-Alkyne Ar-I (this compound) Ar-I (this compound) Ar-I (this compound)->Aryl-Pd(II)-I(L2) Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition Pd(II)-Amido Complex Pd(II)-Amido Complex Aryl-Pd(II)-I(L2)->Pd(II)-Amido Complex Amine Coordination & Deprotonation Pd(II)-Amido Complex->Pd(0)L2 Reductive Elimination Arylamine Product Arylamine Product Pd(II)-Amido Complex->Arylamine Product Ar-I (this compound) Ar-I (this compound) Ar-I (this compound)->Aryl-Pd(II)-I(L2) Amine (R2NH) Amine (R2NH) Amine (R2NH)->Pd(II)-Amido Complex Base Base Base->Pd(II)-Amido Complex

Sources

Safety Operating Guide

Navigating the Disposal of N-Cbz-4-iodoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. For specialized reagents such as N-Cbz-4-iodoaniline, a halogenated aromatic amine, adherence to strict disposal protocols is paramount to ensure the safety of personnel and the preservation of our ecosystem. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of the compound's chemical properties.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its hazard profile can be largely inferred from its parent compound, 4-iodoaniline. The primary hazards are associated with the iodo- and aniline moieties.

According to safety data, 4-iodoaniline is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is known to cause skin, eye, and respiratory irritation.[1][2][4] Furthermore, many aromatic amines are toxic to aquatic life, and their release into the environment should be strictly avoided.[5] Therefore, this compound must be treated as a hazardous waste, and under no circumstances should it be disposed of down the sanitary sewer system or in regular trash.[1][3]

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1][3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][4]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3][4]

Pre-Disposal Considerations: The Foundation of Safety

Before initiating any disposal procedure, it is crucial to have a clear and organized plan. This begins with proper personal protective equipment (PPE) and a designated waste accumulation area.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[6]

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This includes pure, unused compound, as well as contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound using appropriate tools (e.g., a soft brush and dustpan). Avoid generating dust.[2][6]

    • Place the collected solid into a clearly labeled, sealable hazardous waste container.

    • Any grossly contaminated items, such as weighing paper or disposable spatulas, should also be placed in this container.

  • Contaminated Labware:

    • Non-disposable labware (e.g., glassware) should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.

    • The resulting solvent rinse, now containing dissolved this compound, is considered hazardous waste and must be collected in a separate, clearly labeled liquid hazardous waste container designated for halogenated organic waste.

  • Personal Protective Equipment (PPE):

    • Contaminated gloves and other disposable PPE should be placed in a designated solid hazardous waste container.

2. Waste Container Labeling:

Proper labeling is a critical component of safe waste management. The label on your hazardous waste container for this compound must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards: "Toxic," "Irritant"

  • The date of accumulation

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[1][2][6]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

  • EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with all local, state, and federal regulations.

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid & Contaminated Items Stream cluster_final Final Steps start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Form fume_hood->waste_type collect_solid Sweep Solid & Place in Labeled Solid Waste Container waste_type->collect_solid Solid rinse_glassware Rinse Contaminated Glassware with Organic Solvent waste_type->rinse_glassware Contaminated Glassware dispose_solid_ppe Dispose of Contaminated PPE in Solid Waste collect_solid->dispose_solid_ppe store_waste Store Sealed Containers in Satellite Accumulation Area dispose_solid_ppe->store_waste collect_liquid Collect Rinsate in Labeled Halogenated Liquid Waste Container rinse_glassware->collect_liquid collect_liquid->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

References

A Comprehensive Guide to the Safe Handling of N-Cbz-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of N-Cbz-4-iodoaniline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure personal safety, maintain experimental integrity, and comply with environmental regulations. The protocols outlined are based on the known hazards of the parent compound, 4-iodoaniline, and general principles for handling halogenated aromatic compounds and carbamates, in the absence of a specific Safety Data Sheet for this compound.

Hazard Identification and Risk Assessment

This compound is a derivative of 4-iodoaniline. Due to the scarcity of specific toxicological data for this compound, a conservative approach dictates that it should be handled as having a hazard profile similar to or greater than its parent compound, 4-iodoaniline.

Primary Hazards of 4-Iodoaniline: [1][2][3][4]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Methemoglobinemia: Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (bluish discoloration of the skin).[3][4]

The carbamate functional group, while generally of low acute toxicity, can present hazards, and some carbamates are used as pesticides.[6] Therefore, it is prudent to handle this compound with the assumption that it may have toxic properties.

Physical and Chemical Properties Overview
Property4-Iodoaniline DataThis compound (Predicted)
Appearance Grey to blackish crystalline powder[7][8]Solid, likely crystalline powder
Molecular Formula C₆H₆IN[7][9]C₁₄H₁₂INO₂
Molecular Weight 219.02 g/mol [8]353.16 g/mol
Melting Point 63-65 °C[7][8]Likely higher than 4-iodoaniline
Solubility Slightly soluble in water; soluble in alcohol and ether[8]Likely insoluble in water; soluble in organic solvents

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended as they do not provide adequate protection against many organic chemicals.[6] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[9] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes or spills, an impervious apron or coveralls should be worn.

  • Respiratory Protection: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter is required.

Operational Plan: Step-by-Step Handling Protocol

Preparation and Weighing
  • Designated Area: All handling of this compound should be performed in a designated area within a chemical fume hood.

  • Decontamination: Before starting, ensure the work area is clean and free of incompatible materials.

  • Weighing: Weigh the solid compound on a tared weigh boat or glassine paper within the fume hood. Use caution to avoid generating dust.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula.

  • Dissolution: If preparing a solution, add the solvent to the solid in the reaction vessel slowly to avoid splashing.

Reaction and Work-up
  • Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.

  • Temperature Control: Use a well-calibrated heating mantle or cooling bath to control the reaction temperature.

  • Quenching and Extraction: Perform quenching and extraction procedures within the fume hood. Be aware of potential pressure build-up.

  • Solvent Removal: Use a rotary evaporator for solvent removal, ensuring the vacuum pump exhaust is vented into the fume hood.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_disposal Waste Disposal prep_start Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction in Closed System dissolve->reaction workup Aqueous Work-up / Extraction reaction->workup dry Dry Organic Layer workup->dry filter Filter and Concentrate dry->filter chromatography Column Chromatography (if needed) filter->chromatography liquid_waste Segregate Halogenated Liquid Waste chromatography->liquid_waste solid_waste Collect Solid Waste (Contaminated PPE, etc.) disposal Dispose via EHS solid_waste->disposal liquid_waste->disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper segregation and disposal of chemical waste are critical to ensure safety and environmental compliance. This compound and its associated waste are classified as halogenated organic waste.

  • Liquid Waste:

    • All liquid waste containing this compound, including reaction mixtures, washings, and solvents from chromatography, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[10][11][12]

    • Do not mix halogenated waste with non-halogenated waste.[13]

    • The waste container must be kept closed except when adding waste.[11]

  • Solid Waste:

    • Contaminated solid waste, such as gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.

  • Spill Cleanup:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in the "Solid Hazardous Waste" container.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Decontamination:

    • All glassware and equipment should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected as halogenated organic waste.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[2]

References

  • Hazardous Waste Segregation. (n.d.).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
  • N-(4-Chlorobenzylidene)-4-iodoaniline. (n.d.). PubChem. Retrieved from [Link]

  • 4-Iodoaniline Safety Data Sheet. (2025, September 5).
  • 4-iodoaniline. (n.d.). Sarex Fine Chemicals. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.).
  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23).
  • 4-Iodoaniline. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Iodoaniline. (2025, December 19). Fisher Scientific.
  • Laboratory Safety: Working Safely with Chemicals. (2025, October 19). YouTube. Retrieved from [Link]

  • Carbamate Toxicity. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Iodoaniline. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET - 4-Chloro-2-iodoaniline. (2023, March 4). TCI Chemicals.
  • Material Safety Data Sheet - 4-Iodoaniline, 99%. (n.d.). Cole-Parmer.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.